molecular formula C48H87N2O13P B14002776 DOPE-PEG-COOH (MW 2000)

DOPE-PEG-COOH (MW 2000)

Katalognummer: B14002776
Molekulargewicht: 931.2 g/mol
InChI-Schlüssel: CLLPKRQDKGHWHQ-OYJIOEIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DOPE-PEG-COOH (MW 2000) is a useful research compound. Its molecular formula is C48H87N2O13P and its molecular weight is 931.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality DOPE-PEG-COOH (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOPE-PEG-COOH (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H87N2O13P

Molekulargewicht

931.2 g/mol

IUPAC-Name

4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C48H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(54)60-41-43(63-47(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-64(57,58)61-40-38-50-48(56)59-39-37-49-44(51)35-36-45(52)53/h17-20,43H,3-16,21-42H2,1-2H3,(H,49,51)(H,50,56)(H,52,53)(H,57,58)/b19-17-,20-18-/t43-/m1/s1

InChI-Schlüssel

CLLPKRQDKGHWHQ-OYJIOEIKSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure and Application of DOPE-PEG-COOH 2000

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure, properties, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH 2000). This heterobifunctional lipid-polymer conjugate is a critical component in the development of advanced drug delivery systems, particularly in the formulation of liposomes and micelles for targeted therapies.

Core Molecular Structure

DOPE-PEG-COOH 2000 is an amphiphilic macromolecule composed of three distinct chemical moieties, each contributing a specific function to its overall utility in nanomedicine.[1][2] The molecule is linear and heterobifunctional, meaning it has two different reactive ends connected by a polymer spacer.[2]

The three core components are:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that acts as the hydrophobic lipid anchor.[3] Its structure consists of a glycerol (B35011) backbone esterified with two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The unsaturated lipid tails are crucial for creating a fluid, less stable lipid bilayer, which is often utilized to facilitate the release of encapsulated contents within the endosomal compartment of a cell, a property known as fusogenicity.

  • PEG 2000 (Polyethylene Glycol, MW ≈ 2000 Da): This is a hydrophilic and flexible polymer chain with an average molecular weight of approximately 2000 Daltons.[4] The PEG chain is covalently linked to the headgroup of the DOPE lipid. In aqueous environments, the PEG chain extends from the lipid surface, forming a hydrated layer. This "PEGylation" serves to create a "stealth" characteristic for nanoparticles, reducing non-specific protein binding (opsonization) and recognition by the reticuloendothelial system (RES), thereby extending their circulation half-life in the bloodstream.[2][5]

  • -COOH (Carboxylic Acid): This terminal functional group is located at the distal end of the PEG chain.[6] The carboxylic acid moiety is a versatile chemical handle for bioconjugation.[1] It can be activated to react with primary amines on targeting ligands—such as antibodies, peptides, or aptamers—to form stable amide bonds.[2][6] This allows for the surface functionalization of nanoparticles, enabling active targeting to specific cells or tissues.

The logical relationship between these components is visualized below.

cluster_DOPE DOPE (Hydrophobic Anchor) cluster_PEG PEG 2000 (Hydrophilic Spacer) cluster_COOH Functional Group Glycerol Glycerol Backbone Oleoyl1 Oleoyl Chain 1 Glycerol->Oleoyl1 Oleoyl2 Oleoyl Chain 2 Glycerol->Oleoyl2 PE Phosphoethanolamine Headgroup Glycerol->PE PEG Poly(ethylene glycol) Chain (MW ≈ 2000) PE->PEG Covalent Linkage COOH Carboxylic Acid (-COOH) PEG->COOH Terminal End

Figure 1: Structural components of DOPE-PEG-COOH 2000.

Physicochemical Properties

The physical and chemical characteristics of DOPE-PEG-COOH 2000 are critical for its handling, formulation, and in vivo performance. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000][4]
Average Molecular Weight ~2776.38 g/mol (Varies based on PEG polydispersity)[4]
CAS Number 2342575-87-3[4]
Appearance White to off-white solid powder or chunk[2]
Purity >90-95%[2][7]
Solubility Soluble in DMSO, Dichloromethane, Chloroform, Acetone, DMF[2]
Storage (Short Term) 0 – 4°C, dry and dark (days to weeks)[2]
Storage (Long Term) -20°C, dry and dark (months to years)[1][2]

Experimental Protocols & Methodologies

DOPE-PEG-COOH 2000 is primarily used in the formation of lipid-based nanoparticles and their subsequent functionalization.

Protocol for Liposome (B1194612) Formulation

This protocol describes a standard thin-film hydration method for preparing liposomes incorporating DOPE-PEG-COOH 2000.

Objective: To create unilamellar liposomes with a PEGylated surface and available carboxyl groups for conjugation.

Materials:

  • Primary lipid (e.g., DSPC or Egg PC)

  • Cholesterol

  • DOPE-PEG-COOH 2000

  • Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Methodology:

  • Lipid Mixture Preparation: Dissolve the primary lipid, cholesterol, and DOPE-PEG-COOH 2000 in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (Primary Lipid:Cholesterol:DOPE-PEG-COOH).

  • Thin Film Formation: The solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the primary lipid. The hydration process is facilitated by gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension is subjected to sonication (using a probe sonicator) or, more commonly, extrusion. Extrusion involves passing the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

The workflow for this process is outlined in the diagram below.

step step reagent reagent process process A 1. Dissolve Lipids (PC, Chol, DOPE-PEG-COOH) in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Homogenize Vesicles (Extrusion) C->D E Final Product: Carboxylated Liposomes D->E

Figure 2: Workflow for liposome formulation via thin-film hydration.
Protocol for Bioconjugation via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing ligand (e.g., a peptide) to the surface of liposomes functionalized with DOPE-PEG-COOH.

Objective: To conjugate a targeting molecule to the terminal carboxylic acid group on the liposome surface.

Materials:

  • Carboxylated liposomes (prepared as in 3.1)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing ligand (e.g., antibody, peptide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Methodology:

  • Carboxyl Group Activation: Resuspend the carboxylated liposomes in the Activation Buffer. Add EDC and NHS/Sulfo-NHS to the liposome suspension. The mixture is incubated for 15-30 minutes at room temperature. EDC activates the carboxyl groups, and NHS forms a more stable amine-reactive intermediate (NHS-ester), improving conjugation efficiency.[6]

  • Ligand Conjugation: Add the amine-containing ligand to the activated liposome suspension. The pH may be adjusted to 7.2-8.0 to facilitate the reaction between the NHS-ester and the primary amine of the ligand, forming a stable amide bond. The reaction is allowed to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer) to react with and deactivate any remaining NHS-esters.

  • Purification: Remove unconjugated ligand and reaction byproducts using methods such as dialysis or size exclusion chromatography (SEC).

The signaling pathway for this chemical reaction is shown below.

reactant reactant intermediate intermediate product product reagent reagent COOH Liposome-PEG-COOH ActiveEster Amine-Reactive NHS-Ester Intermediate COOH->ActiveEster + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Amide Liposome-PEG-CO-NH-Ligand (Stable Amide Bond) ActiveEster->Amide + Ligand-NH2 Amine Ligand-NH2

Figure 3: Reaction pathway for EDC/NHS-mediated bioconjugation.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of DOPE-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapies.[1][2] This guide details the synthetic methodologies, purification techniques, and in-depth characterization protocols necessary to ensure the quality and efficacy of DOPE-PEG-COOH for research and pharmaceutical applications.

Introduction to DOPE-PEG-COOH

DOPE-PEG-COOH is an amphiphilic polymer composed of three key functional groups: a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (COOH) group.[1][2] The DOPE component facilitates the incorporation of the molecule into lipid bilayers, forming the structural basis of liposomes and nanoparticles.[1][2] The PEG linker provides a hydrophilic "stealth" layer that reduces non-specific protein binding and cell adhesion, thereby extending the circulation half-life of the delivery vehicle.[1] The terminal carboxyl group serves as a versatile reactive handle for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to target cells or tissues.[1][2]

Synthesis of DOPE-PEG-COOH

The synthesis of DOPE-PEG-COOH is a multi-step process that involves the preparation of a carboxyl-terminated PEG derivative followed by its conjugation to the DOPE lipid. A common and efficient approach is outlined below.

Synthesis of COOH-PEG-NHS Ester

A plausible and widely used method for preparing a carboxyl-terminated PEG with an activated ester for subsequent conjugation involves the use of a heterobifunctional PEG linker. The synthesis typically starts with a commercially available α-hydroxyl-ω-carboxyl-PEG. The terminal carboxyl group is then activated, often as an N-hydroxysuccinimide (NHS) ester, to facilitate efficient amide bond formation with the primary amine of DOPE.

Conjugation of COOH-PEG-NHS to DOPE

The primary amine of the DOPE phospholipid is reacted with the NHS-activated carboxyl group of the PEG derivative. This reaction, known as an acylation, forms a stable amide bond, covalently linking the DOPE and PEG-COOH moieties.

Experimental Protocol: Synthesis of DOPE-PEG-COOH

  • Activation of COOH-PEG:

    • Dissolve α-hydroxyl-ω-carboxyl-PEG in a suitable anhydrous organic solvent (e.g., dichloromethane, DMF).

    • Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3][4][5]

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

    • The resulting solution contains the activated COOH-PEG-NHS ester.

  • Conjugation to DOPE:

    • Dissolve DOPE in an anhydrous organic solvent (e.g., chloroform (B151607), dichloromethane) containing a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to deprotonate the amine group of DOPE.

    • Add the solution of activated COOH-PEG-NHS ester dropwise to the DOPE solution with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours to overnight.[4]

    • Monitor the formation of DOPE-PEG-COOH using TLC or LC-MS.

  • Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is purified using column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and byproducts.[6] A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is typically effective.

    • Alternatively, purification can be achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7]

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start COOH_PEG α-hydroxyl-ω-carboxyl-PEG Start->COOH_PEG Activation Activation with NHS/EDC COOH_PEG->Activation Activated_PEG COOH-PEG-NHS Ester Activation->Activated_PEG Conjugation Amide Coupling Activated_PEG->Conjugation DOPE DOPE DOPE->Conjugation Crude_Product Crude DOPE-PEG-COOH Conjugation->Crude_Product Purification_Step Column Chromatography / RP-HPLC Crude_Product->Purification_Step Pure_Product Pure DOPE-PEG-COOH Purification_Step->Pure_Product

Caption: General workflow for the synthesis and purification of DOPE-PEG-COOH.

Characterization of DOPE-PEG-COOH

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized DOPE-PEG-COOH. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a powerful tool for confirming the presence of characteristic protons from the DOPE and PEG moieties.[8][9] Key signals to identify include the olefinic protons of the oleoyl (B10858665) chains in DOPE, the repeating ethylene (B1197577) glycol units of PEG (typically a broad singlet around 3.6 ppm), and the methylene (B1212753) protons adjacent to the newly formed amide bond.[8]

  • ³¹P NMR: This technique is used to confirm the presence of the phosphate (B84403) group in the phospholipid headgroup, which should appear as a single peak.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified DOPE-PEG-COOH in a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD)).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the characteristic peaks to determine the ratio of DOPE to PEG units, which can be used to estimate the molecular weight of the PEG chain.

Mass Spectrometry (MS):

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is commonly used to determine the molecular weight distribution of the final product.[10] This is particularly important for confirming the successful conjugation and assessing the polydispersity of the PEG chain.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

RP-HPLC is a standard method for determining the purity of DOPE-PEG-COOH.[7] A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of an additive like trifluoroacetic acid (TFA).[7] Detection can be achieved using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEG does not have a strong UV chromophore.

Experimental Protocol: RP-HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or CAD.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

The logical relationship between the different characterization techniques is depicted in the following diagram:

Characterization_Logic cluster_structure Structural Confirmation cluster_purity Purity Assessment Product DOPE-PEG-COOH NMR NMR Spectroscopy (¹H, ³¹P) Product->NMR Identity & Structure MS Mass Spectrometry (MALDI-TOF) Product->MS Molecular Weight HPLC HPLC (RP-HPLC with ELSD/CAD) Product->HPLC Purity

Caption: Key techniques for the characterization of DOPE-PEG-COOH.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available DOPE-PEG-COOH, which can serve as a benchmark for synthesized products.

Table 1: Molecular Weight and Purity Specifications

ParameterTypical ValueSource
PEG Molecular Weight (Dalton)1000, 2000, 3400, 5000, 10000[11]
Purity (by NMR)>90%[1]
Substitution of DOPE (by NMR)>90%[11]
Substitution of COOH (by NMR)>90%[11]

Table 2: Physicochemical Properties

PropertyDescriptionSource
AppearanceWhite to off-white solid or viscous liquid (depending on MW)[1][11]
SolubilitySoluble in chloroform, DMSO, dichloromethane, acetone, and DMF[1][11]
Storage Conditions-20°C, protected from light and moisture[1][11]

Application in Drug Delivery: Liposome (B1194612) Formulation

DOPE-PEG-COOH is a key excipient in the formulation of "stealth" liposomes for targeted drug delivery. The general workflow for preparing such liposomes is outlined below.

Experimental Protocol: Thin-Film Hydration Method for Liposome Formulation

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC or POPC, cholesterol, and DOPE-PEG-COOH) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) containing the hydrophilic drug to be encapsulated.

    • The hydration is typically performed above the phase transition temperature of the primary lipid with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes.

The following diagram illustrates the workflow for liposome formulation:

Liposome_Formulation_Workflow Start Start Lipid_Dissolution Dissolve Lipids (including DOPE-PEG-COOH) in Organic Solvent Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Drug Solution Film_Formation->Hydration MLV_Formation Multilamellar Vesicles (MLVs) Hydration->MLV_Formation Size_Reduction Size Reduction (Sonication/Extrusion) MLV_Formation->Size_Reduction LUV_Formation Unilamellar Vesicles (LUVs) Size_Reduction->LUV_Formation End Targeted Liposomes LUV_Formation->End

Caption: Workflow for preparing targeted liposomes using DOPE-PEG-COOH.

Conclusion

The synthesis and rigorous characterization of DOPE-PEG-COOH are fundamental to the development of effective and safe nanomedicines. This guide provides a detailed framework for the synthesis, purification, and comprehensive analysis of this critical functionalized lipid. Adherence to these protocols will enable researchers and drug development professionals to produce high-quality DOPE-PEG-COOH, facilitating the advancement of targeted drug delivery systems.

References

A Comprehensive Technical Guide to the Solubility of DOPE-PEG-COOH 2000 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH 2000), a critical parameter for its application in drug delivery systems, nanoparticle formulation, and bioconjugation. Understanding the solubility of this PEGylated lipid in various organic solvents is paramount for the successful design and execution of experiments and for the formulation of stable and effective therapeutics.

Core Concepts in Lipid Solubility

The solubility of amphiphilic molecules like DOPE-PEG-COOH 2000 is governed by the principle of "like dissolves like." The molecule possesses a hydrophobic dioleoyl phosphatidylethanolamine (B1630911) (DOPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group. This structure dictates its solubility behavior, with the lipid anchor favoring nonpolar organic solvents and the PEG chain and carboxylic acid group enhancing solubility in more polar organic solvents. The overall solubility in a specific solvent is a balance of these competing interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for DOPE-PEG-COOH 2000 and the structurally similar DSPE-PEG-COOH 2000 in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of co-solvents, and the specific salt form of the lipid.

LipidSolventReported SolubilityNotes
DOPE-PEG-COOH 2000 Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL[1][2]Requires sonication for dissolution.[1][2]
Dichloromethane (DCM)Soluble[3]-
Chloroform (CHCl₃)Soluble[3]-
AcetoneSoluble[3]-
Dimethylformamide (DMF)Soluble[3]-
DSPE-PEG-COOH 2000 Chloroform (CHCl₃)>10 mg/mL[4]-
Dimethylformamide (DMF)>10 mg/mL[4]-
EthanolSoluble at 5 mg/mL[5]-
Chloroform:Methanol (85:15, v/v)Soluble at 5 mg/mL[5]-
Dimethyl sulfoxide (DMSO)Insoluble[5]Contradicts data for DOPE-PEG-COOH 2000.
Hot Water>10 mg/mL[4]-

Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a saturated lipid, which can influence its solubility compared to the unsaturated DOPE.

Experimental Protocol: Determination of DOPE-PEG-COOH 2000 Solubility

The following is a generalized experimental protocol for determining the solubility of DOPE-PEG-COOH 2000 in a given organic solvent. This method is based on the principle of saturating the solvent with the lipid and then quantifying the dissolved amount.

Materials:

  • DOPE-PEG-COOH 2000 (lyophilized powder)

  • Organic solvent of interest (e.g., DMSO, Chloroform, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is present) or another suitable quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvent)

Methodology:

  • Preparation of Stock Solutions (for Calibration Curve):

    • Accurately weigh a known amount of DOPE-PEG-COOH 2000 and dissolve it in a solvent in which it is highly soluble (e.g., Chloroform:Methanol mixture) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of DOPE-PEG-COOH 2000 powder to a known volume of the test solvent in a series of vials. The amount should be sufficient to ensure that undissolved solid remains.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The use of a vortex mixer and bath sonicator at the beginning can aid in the initial dispersion of the lipid.

  • Separation of Undissolved Lipid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved DOPE-PEG-COOH 2000.

    • Carefully collect the supernatant, ensuring that no solid particles are disturbed.

  • Sample Clarification:

    • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the organic solvent to remove any remaining particulate matter.

  • Quantification:

    • Analyze the clear, filtered solution using a validated HPLC-ELSD method or another suitable analytical technique.

    • Construct a calibration curve by plotting the detector response of the prepared standards against their known concentrations.

    • Determine the concentration of DOPE-PEG-COOH 2000 in the filtered sample by interpolating its detector response on the calibration curve. This concentration represents the solubility of the lipid in the test solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of DOPE-PEG-COOH 2000.

G A 1. Prepare Supersaturated DOPE-PEG-COOH 2000 Solution B 2. Equilibrate at Constant Temperature (e.g., 24-48h) A->B C 3. Centrifuge to Pellet Undissolved Lipid B->C D 4. Collect and Filter Supernatant (0.22 µm) C->D E 5. Quantify Dissolved Lipid (e.g., HPLC-ELSD) D->E F Solubility Data (mg/mL) E->F

Caption: Workflow for determining the solubility of DOPE-PEG-COOH 2000.

Logical Relationships in Solubility and Formulation

The choice of solvent has a direct impact on the subsequent formulation processes for creating lipid-based nanoparticles or bioconjugates. The following diagram outlines the logical considerations.

G cluster_0 Solvent Selection cluster_1 Formulation Process cluster_2 Outcome A High Solubility of DOPE-PEG-COOH 2000 D Lipid Film Hydration A->D E Nanoprecipitation/ Solvent Injection A->E B Compatibility with Other Formulation Components B->D B->E C Ease of Removal (e.g., Volatility) C->D F Stable Lipid Nanoparticle Formation D->F E->F G Efficient Bioconjugation F->G

Caption: Logical considerations for solvent selection in lipid formulation.

This guide provides a foundational understanding of the solubility of DOPE-PEG-COOH 2000 in organic solvents, offering both compiled data and a practical experimental framework. For specific applications, it is always recommended to perform experimental validation of solubility under the precise conditions of your intended use.

References

mechanism of action of PEGylated lipids in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of PEGylated Lipids in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of nanotechnology in medicine has revolutionized drug delivery, with liposomes emerging as one of the most successful carrier systems. However, the clinical utility of conventional liposomes is often hampered by their rapid recognition and clearance by the mononuclear phagocyte system (MPS). The process of PEGylation—the surface modification of liposomes with polyethylene (B3416737) glycol (PEG)—has been a groundbreaking strategy to overcome this limitation. This technical guide provides a comprehensive overview of the core mechanisms by which PEGylated lipids enhance drug delivery. It delves into the "stealth" properties conferred by PEG, its interaction with the biological milieu, and the critical parameters that govern its efficacy. Furthermore, this document presents quantitative data from key studies, details common experimental protocols, and provides visual diagrams to elucidate complex pathways and workflows.

The Core Mechanism: The "Stealth" Effect

Conventional liposomes, when introduced into the bloodstream, are quickly marked as foreign entities. Plasma proteins, known as opsonins, adsorb onto the liposome (B1194612) surface, a process called opsonization.[1][2] These opsonized particles are then recognized and rapidly cleared by phagocytic cells of the MPS, primarily located in the liver and spleen.[3][4] This significantly limits the drug's circulation time and its ability to reach the intended pathological site.

PEGylation addresses this challenge by creating a protective hydrophilic barrier on the liposome surface.[3][5] PEG is a non-ionic, biocompatible, and highly flexible polymer.[1][6] When PEG-lipid conjugates are incorporated into the liposome bilayer, the long, hydrophilic PEG chains extend into the aqueous environment, creating a steric barrier.

The primary mechanisms of this "stealth" effect are:

  • Steric Hindrance: The flexible PEG chains create a physical barrier that sterically hinders the approach and binding of opsonins and other plasma proteins.[3][4][7]

  • Hydrophilic Shield: Water molecules form hydrogen bonds with the ether oxygen atoms of the PEG chains, creating a structured water layer around the liposome.[3] This hydrated shield further repels protein interactions and prevents adsorption onto the lipid surface.[3][4]

  • Reduced MPS Uptake: By preventing opsonization, PEGylated liposomes evade recognition by macrophages and other phagocytic cells, leading to a dramatic reduction in MPS-mediated clearance.[3][8] This results in a significantly prolonged blood circulation time, a phenomenon that earned them the name "stealth liposomes."[3]

Stealth_Mechanism cluster_0 Conventional Liposome in Bloodstream cluster_1 PEGylated Liposome in Bloodstream Liposome Liposome Opsonin Opsonin (e.g., Complement Proteins) Macrophage Macrophage (MPS/RES) PEG_Liposome PEGylated Liposome Opsonin_2 Opsonin Macrophage_2 Macrophage (MPS/RES) Target_Site Tumor / Disease Site Conventional Liposome in Bloodstream Conventional Liposome in Bloodstream PEGylated Liposome in Bloodstream PEGylated Liposome in Bloodstream

Interaction with the Biological Environment

While PEGylation is highly effective, the interaction of these nanoparticles with the complex biological environment is multifaceted.

The Protein Corona

Upon entering the bloodstream, nanoparticles are immediately coated by a layer of plasma proteins, forming what is known as the "protein corona."[9] While PEGylation significantly reduces protein adsorption, it does not eliminate it entirely.[9][10] The composition and density of this corona evolve over time and are influenced by factors such as blood flow dynamics.[9] The protein corona can alter the physicochemical properties of the liposome, including its size and surface charge, ultimately influencing its biological identity and fate.[11]

The "PEG Dilemma" and Immunogenicity

The success of PEGylation is not without its challenges.

  • The PEG Dilemma: The very "stealth" layer that prevents MPS uptake can also hinder the interaction of the liposome with target cells, potentially reducing cellular uptake and endosomal escape.[7][12][13] This trade-off between long circulation and target cell interaction is known as the "PEG dilemma."

  • Immunogenicity and Accelerated Blood Clearance (ABC): Contrary to initial assumptions, PEG is not entirely immunologically inert. The immune system can generate anti-PEG antibodies (primarily IgM) in response to an initial dose of PEGylated liposomes.[7][14][15] Upon subsequent administration, these pre-existing antibodies can bind to the PEG chains, leading to the activation of the complement system.[16][17] This opsonization triggers a rapid and highly efficient clearance of the liposomes by the MPS, a phenomenon termed Accelerated Blood Clearance (ABC).[17] The ABC phenomenon can severely compromise the therapeutic efficacy of subsequent doses.[18]

PEG_Dilemma_and_ABC

Key Parameters Influencing Efficacy

The effectiveness of PEGylation is not absolute and depends on several formulation parameters.

  • PEG Molecular Weight (Chain Length): Longer PEG chains generally provide a more effective steric barrier, leading to longer circulation times.[19][20] However, very long chains can exacerbate the "PEG dilemma" by further hindering cellular uptake.[12]

  • PEG Surface Density: A sufficient density of PEG chains is required to form a protective "brush" conformation, which is more effective at preventing opsonization than the less dense "mushroom" conformation.[1][12] Typically, 3-10 mol% of PEG-lipid is incorporated into formulations.[19]

  • Lipid Anchor: The type of lipid to which the PEG chain is conjugated influences the stability of the PEG layer on the liposome surface. Acyl chains that are longer and more saturated provide a more stable anchor, reducing the shedding of the PEG-lipid conjugate from the bilayer.[21][22]

  • Particle Size: For effective accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect, a particle size of less than 300 nm is generally required.[19] Studies have shown that smaller liposomes (~100 nm) exhibit greater tumor accumulation compared to larger ones (200-400 nm), which tend to accumulate more in the liver and spleen.[23][24]

Quantitative Data Analysis

The impact of PEGylation is most evident in quantitative pharmacokinetic and biodistribution studies. The following tables summarize key data from the literature.

Table 1: Effect of PEGylation on Liposome Pharmacokinetics

Formulation Circulation Half-life Area Under Curve (AUC) Reference
Unmodified Liposome 13 min Not Reported [20]
PEG(2000)-PE Modified 21 min Not Reported [20]
PEG(5000)-PE Modified 75 min Not Reported [20]
Camptothecin (Free Drug) Not Reported 201.2 µg·h/mL [25]
Camptothecin (Conventional Liposome) 2.8 h 425.6 µg·h/mL [25]
Camptothecin (PEG5000 Liposome) 12.5 h 1285.4 µg·h/mL [25]
"Naked" Liposome (2nd Dose) ~3 h ~1500 %ID·h/mL [26]

| PEGylated Liposome (2nd Dose) | ~5 h | ~1000 %ID·h/mL (ABC Effect) |[26] |

Table 2: Influence of PEGylation and Size on Biodistribution

Formulation Tissue Accumulation (at specified time) b/R Ratio* (6h post-injection) Reference
Unmodified Liposome High in Liver and Spleen 0 [20]
PEG(2000)-PE Modified Reduced Liver/Spleen Uptake 0.8 [20]
PEG(5000)-PE Modified Further Reduced Liver/Spleen Uptake 1.4 [20]
100 nm PEGylated Liposome Highest tumor accumulation Not Applicable [23][24]
200 nm PEGylated Liposome Higher liver and spleen accumulation Not Applicable [23][24]
400 nm PEGylated Liposome Highest liver and spleen accumulation Not Applicable [23][24]

*b/R ratio: ratio of distribution in blood vs. liver and spleen.

Table 3: Effect of PEGylation on Drug Release and Encapsulation

Formulation Parameter Drug Release Encapsulation Efficiency (EE%) Reference
Conventional Liposome 52.4% at 8h 64.8% [25]
PEG2000 Liposome 45.3% at 8h 79.0% [25]
PEG5000 Liposome 32.2% at 8h 83.0% [25]
Non-PEGylated (pH-sensitive) 32.7% leakage at 24h Not Applicable [27]

| PEGylated (pH-sensitive) | 17.1-18.6% leakage at 24h | Not Applicable |[27] |

Experimental Protocols

This section provides generalized methodologies for the preparation and characterization of PEGylated liposomes.

Protocol: Preparation of PEGylated Liposomes by Thin-Film Hydration

This is a classic and widely used method for liposome preparation.[25]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., HSPC, Cholesterol) and the PEG-lipid conjugate (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask. A typical molar ratio is 55:40:5 (HSPC:Cholesterol:DSPE-PEG2000).[28]

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-60°C).

    • A thin, dry lipid film will form on the inner wall of the flask. Keep the flask under vacuum for several hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) containing the hydrophilic drug to be encapsulated.

    • Agitate the flask by vortexing or gentle shaking at a temperature above the lipid transition temperature. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To produce smaller, unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Use a probe or bath sonicator to apply ultrasonic energy to the suspension.[25]

    • Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder. This is the preferred method for generating uniformly sized liposomes.

  • Purification:

    • Remove the unencapsulated drug and other impurities.

    • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against fresh buffer.

    • Size Exclusion Chromatography (SEC): Pass the suspension through a gel filtration column (e.g., Sepharose CL-4B).[29] The larger liposomes will elute first, separating them from the smaller, free drug molecules.

Protocol: Characterization of PEGylated Liposomes
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).[21][30]

    • Procedure: Dilute a small sample of the liposome suspension in buffer. Place in a cuvette and measure using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI (a measure of size distribution width).

  • Zeta Potential:

    • Method: Laser Doppler Electrophoresis.[30]

    • Procedure: Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) and measure using a zeta potential analyzer. This technique measures the particle's velocity in an electric field to determine its surface charge. PEGylation typically reduces the magnitude of the zeta potential, bringing it closer to neutral.[1]

  • Encapsulation Efficiency (EE%):

    • Method: Separation of free drug from encapsulated drug, followed by quantification.

    • Procedure:

      • Separate the liposomes from the unencapsulated (free) drug using centrifugation,[25] dialysis, or SEC.

      • Disrupt the collected liposomes by adding a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

      • Quantify the drug in the liposomal fraction (Encapsulated Drug) and in the supernatant/dialysate (Free Drug) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[25]

      • Calculate EE% using the formula: EE% = (Encapsulated Drug / (Encapsulated Drug + Free Drug)) * 100

Protocol: In Vivo Biodistribution Study
  • Animal Model: Use appropriate tumor-bearing animal models (e.g., BALB/c mice with C26 colon carcinoma xenografts).[23]

  • Formulation Administration: Inject the PEGylated liposome formulation (containing a labeled drug or lipid) intravenously (e.g., via tail vein) at a specific dose.

  • Time Points: At predetermined time points post-injection (e.g., 2, 8, 24, 48 hours), euthanize groups of animals.

  • Sample Collection: Collect blood and major organs (liver, spleen, kidneys, heart, lungs, and tumor).

  • Quantification:

    • Homogenize the collected tissues.

    • Extract the drug or label from the tissue homogenates.

    • Quantify the amount of drug/label in each organ using a sensitive analytical method (e.g., HPLC for a drug, liquid scintillation counting for a radiolabel, or fluorescence imaging for a fluorescent probe).

    • Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[31]

Experimental_Workflow cluster_prep Phase 1: Formulation & Preparation cluster_char Phase 2: Physicochemical Characterization cluster_eval Phase 3: Biological Evaluation Lipid_Film 1. Thin-Film Hydration Sizing 2. Sizing (Extrusion) Lipid_Film->Sizing Purification 3. Purification (SEC) Sizing->Purification DLS 4. Size & PDI (DLS) Purification->DLS Zeta 5. Zeta Potential DLS->Zeta EE 6. Encapsulation Efficiency Zeta->EE In_Vitro 7. In Vitro Studies (Cell Uptake, Cytotoxicity) EE->In_Vitro In_Vivo 8. In Vivo Studies (Pharmacokinetics, Biodistribution) In_Vitro->In_Vivo

Conclusion and Future Outlook

PEGylation remains the gold standard for extending the circulation half-life of liposomal drug carriers, a critical factor for enabling passive targeting of tumors and other disease sites. The mechanism, centered on creating a steric hydrophilic barrier, effectively reduces opsonization and MPS uptake. However, the complexities of the protein corona, the "PEG dilemma," and the immunogenic response leading to the ABC phenomenon present ongoing challenges. Future research is focused on developing novel strategies to overcome these limitations, including the use of cleavable PEG lipids that shed their protective coating at the target site and the exploration of alternative, less immunogenic "stealth" polymers. A thorough understanding of the fundamental mechanisms detailed in this guide is essential for the rational design and optimization of the next generation of long-circulating nanomedicines.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxyl group (-COOH), a ubiquitous functional group in biomolecules, serves as a critical anchor point for the covalent linkage of proteins, peptides, nucleic acids, and other molecules of interest. Its prevalence on the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues makes it a prime target for bioconjugation strategies.[1][2] This in-depth technical guide elucidates the core function of the carboxyl group in bioconjugation, with a primary focus on the widely employed carbodiimide-mediated chemistry, providing researchers with the foundational knowledge to design and execute robust conjugation protocols.

Core Principles: Activating the Carboxyl Group

Direct amide bond formation between a carboxylic acid and a primary amine is thermodynamically unfavorable under physiological conditions.[3] Therefore, the cornerstone of carboxyl-based bioconjugation lies in the "activation" of the carboxyl group to a more reactive species that is susceptible to nucleophilic attack by an amine. The most prevalent and versatile method for this activation utilizes a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][4]

EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[1] To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included in the reaction.[5][6] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then efficiently react with a primary amine on the target molecule to form a stable, covalent amide bond.[2][5]

Quantitative Data for EDC/NHS Conjugation

The efficiency of EDC/NHS-mediated bioconjugation is influenced by several factors, most notably pH. The two key steps of the reaction have different optimal pH ranges. While specific conjugation yields are highly dependent on the molecules being conjugated, the following tables provide key quantitative parameters for optimizing these reactions.

Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling

Reaction StepReagentsOptimal pH RangeRecommended Buffer
Activation Carboxyl-containing molecule + EDC/NHS4.5 - 7.2[5][7]0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[5][7]
Coupling NHS-activated molecule + Amine-containing molecule7.0 - 8.0[5][7]Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

Table 2: Stability of NHS Esters in Aqueous Solution

The stability of the amine-reactive NHS ester is a critical factor in the success of the conjugation reaction. Hydrolysis of the NHS ester is a competing reaction that reduces the overall yield. The rate of hydrolysis is highly dependent on the pH of the solution.

pHHalf-life of NHS Ester
7.04 - 5 hours[5][8]
8.01 hour[5][8]
8.610 minutes[5][8]
9.0Minutes[9]

Note: These values are approximate and can be influenced by temperature and buffer composition.

Key Experimental Protocols

Below are detailed methodologies for common bioconjugation procedures involving the activation of carboxyl groups.

Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This protocol is adapted from a procedure that allows for the sequential coupling of two proteins, minimizing the risk of self-conjugation of the second protein.[7]

Materials:

  • Protein #1 (containing carboxyl groups to be activated)

  • Protein #2 (containing primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1M Hydroxylamine, pH 8.5 or 1M Tris-HCl, pH 8.5

  • Desalting columns

Procedure:

  • Preparation of Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination. Prepare stock solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer at a suitable concentration (e.g., 2 mg/mL).

    • Add EDC to a final concentration of 2-4 mM.

    • Add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker (Optional but Recommended):

    • To remove excess and hydrolyzed EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step helps to prevent unwanted side reactions with Protein #2.

  • Conjugation to Protein #2:

    • Immediately add the activated Protein #1 solution to a solution of Protein #2 in Coupling Buffer. A molar ratio of 1:1 for Protein #1 to Protein #2 is a good starting point, but this may need to be optimized.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting protein-protein conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Covalent Coupling of a Peptide to a Carrier Protein (e.g., BSA or KLH)

This one-step protocol is suitable for generating immunogens where a peptide (hapten) is conjugated to a larger carrier protein.[7]

Materials:

  • Peptide (containing a carboxyl group)

  • Carrier Protein (BSA, KLH, or OVA)

  • EDC

  • Conjugation Buffer: 0.1M MES, pH 4.5-5.0[7]

  • Desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve the carrier protein (e.g., 2 mg of BSA) in 200 µL of Conjugation Buffer.

    • Dissolve the peptide (e.g., 1-2 mg) in 500 µL of Conjugation Buffer.

    • Combine the carrier protein and peptide solutions.

  • EDC Addition:

    • Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.

    • For BSA or OVA conjugation, add 100 µL of the EDC solution to the carrier-peptide mixture.[7] For KLH, add 50 µL.[7] If precipitation occurs, the amount of EDC may need to be reduced.[7]

  • Reaction:

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess EDC and the urea (B33335) byproduct.

Visualizing the Process: Workflows and Pathways

To better understand the logical flow and chemical transformations, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) cluster_side_reaction Side Reaction Carboxyl_Group Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (-NH2) Hydrolysis Hydrolysis

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

G start Start prep_reagents Prepare Reagents (Protein 1, Protein 2, Buffers, EDC, NHS) start->prep_reagents activation Activate Protein 1 with EDC/NHS in Activation Buffer (pH 5-6) (15-30 min, RT) prep_reagents->activation purify_activated Optional: Purify Activated Protein 1 (Desalting Column) activation->purify_activated conjugation Conjugate Activated Protein 1 with Protein 2 in Coupling Buffer (pH 7.2-7.5) (2h RT or O/N 4°C) activation->conjugation (if not purifying) purify_activated->conjugation quench Quench Reaction (Hydroxylamine or Tris) conjugation->quench purify_conjugate Purify Final Conjugate (SEC or Dialysis) quench->purify_conjugate end End purify_conjugate->end

Caption: Experimental workflow for two-step protein-protein conjugation.

Applications in Drug Development

The ability to reliably form stable amide bonds via carboxyl group activation is fundamental to many areas of drug development.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, the carboxyl groups on an antibody can be targeted for the attachment of cytotoxic drug payloads via linkers.[10] While conjugation to lysine (B10760008) residues is more common, the controlled activation of carboxyl groups on aspartic and glutamic acid offers an alternative strategy.

  • Immobilization of Biomolecules: Enzymes, antibodies, and other proteins are often immobilized on solid supports for applications in diagnostics, biocatalysis, and affinity chromatography. EDC/NHS chemistry is a standard method for covalently attaching these biomolecules via their carboxyl groups to amine-functionalized surfaces.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties.[11] Carboxyl-terminated PEG linkers can be activated with EDC/NHS and subsequently conjugated to the primary amines on a protein.[11]

  • Labeling: Fluorescent dyes, biotin, and other reporter molecules that have been derivatized with a primary amine can be conjugated to the carboxyl groups of proteins and peptides for use in a wide range of assays.

References

A Technical Guide to the Physical Properties of DOPE-PEG-COOH Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the core physical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-carboxylic acid (DOPE-PEG-COOH) micelles. Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics that influence the behavior, stability, and efficacy of these nanoparticles in biomedical applications. It includes summaries of quantitative data, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes.

DOPE-PEG-COOH is an amphiphilic polymer that self-assembles in aqueous solutions to form micelles.[1] These structures possess a hydrophobic core formed by the DOPE lipid tails, ideal for encapsulating lipophilic drugs, and a hydrophilic PEG shell that provides aqueous solubility and steric stability.[1][2][3] The terminal carboxylic acid group offers a reactive site for the conjugation of targeting ligands, making these micelles a versatile platform for targeted drug delivery.[1]

Core Physical Properties

The physical characteristics of DOPE-PEG-COOH micelles are critical determinants of their in vivo fate, including circulation time, biodistribution, and cellular uptake. While specific values can vary with factors like PEG chain length, pH, and ionic strength of the medium, the following tables summarize typical data for PEGylated phospholipid micelles, which serve as a close proxy.

Table 1: Size and Polydispersity Index (PDI)

ParameterTypical Value RangeSignificance
Hydrodynamic Diameter 10 - 100 nmInfluences circulation half-life and ability to exploit the Enhanced Permeability and Retention (EPR) effect for tumor targeting.[4][5]
Polydispersity Index (PDI) < 0.3Indicates a narrow, monodisperse size distribution, which is crucial for uniform and predictable behavior.[6]

Data based on analogous DSPE-PEG and other PEG-lipid micelle systems.[5][7][8]

Table 2: Zeta Potential

ParameterTypical Value Range (at neutral pH)Significance
Zeta Potential -5 mV to -30 mVThe negative charge from the phosphate (B84403) and terminal carboxyl groups influences stability against aggregation and interaction with biological membranes.[6][9][10]

The presence of the COOH group contributes to a negative surface charge, which can vary with pH.[9]

Table 3: Critical Micelle Concentration (CMC)

ParameterTypical Value RangeSignificance
CMC 0.5 - 25 µMA low CMC indicates high stability upon dilution in the bloodstream, preventing premature disassembly and drug release.[11][12][13]

CMC is dependent on PEG chain length and the ionic strength of the solvent.[11][12]

Table 4: Drug Loading & Encapsulation Efficiency

ParameterDefinitionTypical Value Range
Drug Loading Capacity (LC) (Mass of entrapped drug / Total mass of nanoparticles) x 100%[14]5 - 20%
Encapsulation Efficiency (EE) (Mass of entrapped drug / Initial mass of drug used) x 100%[14]> 85%

Values are highly dependent on the physicochemical properties of the drug being encapsulated and the loading method used.[4][15][16]

Experimental Protocols & Workflows

Accurate characterization of these physical properties is essential for quality control and predicting in vivo performance. The following sections provide detailed methodologies for key experiments.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[17] It analyzes the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[17]

Methodology:

  • Sample Preparation: Prepare a dilute suspension of DOPE-PEG-COOH micelles in a suitable, filtered (0.2 µm filter) buffer, such as 10 mM NaCl or phosphate-buffered saline (PBS), to a final concentration of approximately 0.1-1.0 mg/mL. Ensure the solution is free of dust and large aggregates.

  • Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and measurement temperature (typically 25°C).[18] Enter the viscosity and refractive index of the dispersant.[19]

  • Equilibration: Transfer the sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate thermally for at least 5 minutes before measurement.[19]

  • Measurement: Perform the measurement, typically consisting of multiple runs (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.

  • Data Analysis: The instrument's software calculates the z-average hydrodynamic diameter and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity using the Stokes-Einstein equation.[17]

Workflow for DLS Measurement.

Zeta potential is an indirect measure of the surface charge of nanoparticles and is a critical indicator of colloidal stability.[20][21] It is determined by measuring the electrophoretic mobility of the micelles in an applied electric field using Laser Doppler Velocimetry.[19][21]

Methodology:

  • Sample Preparation: Disperse micelles in a low ionic strength medium, such as 10 mM NaCl, to a suitable concentration.[20] The medium should be filtered through a 0.2 µm or smaller filter.[20] The optimal particle concentration depends on the material's light scattering properties.

  • Instrument Setup: Use a dedicated zeta potential analyzer. Select the appropriate measurement cell (e.g., folded capillary cell). Enter the dispersant parameters (viscosity, dielectric constant) and select the Henry function approximation (typically Smoluchowski, f(κa) = 1.5, for aqueous media).[19][21]

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). The instrument applies a voltage and measures the velocity of the particles.

  • Data Analysis: The electrophoretic mobility is converted to zeta potential using the Henry equation.[21] Report the mean zeta potential, standard deviation, and specify the measurement conditions (pH, temperature, dispersant composition).[20]

Workflow for Zeta Potential Measurement.

The CMC is the concentration at which surfactant molecules begin to form micelles. It can be determined by observing an abrupt change in a physical property of the solution versus concentration. The fluorescence probe method is highly sensitive.[22]

Methodology (Fluorescence Probe Method using Pyrene):

  • Stock Solutions: Prepare a stock solution of pyrene (B120774) in a volatile organic solvent (e.g., acetone). Prepare a stock solution of DOPE-PEG-COOH micelles in deionized water at a concentration well above the expected CMC.

  • Sample Preparation: Prepare a series of vials. To each, add a small aliquot of the pyrene stock solution and evaporate the solvent completely to leave a thin film of pyrene.

  • Concentration Series: Add the micelle solution to the vials in increasing concentrations, creating a dilution series that brackets the expected CMC. Include a control with only buffer.

  • Incubation: Incubate the solutions, typically overnight in the dark, to allow the pyrene to partition into the micelle cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of ~335 nm. Record the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks.

  • Data Analysis: Calculate the intensity ratio (I₃/I₁). Plot this ratio against the logarithm of the micelle concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the concentration where pyrene moves from a polar (water) to a non-polar (micelle core) environment.[22]

Workflow for CMC Determination.

This protocol quantifies the amount of drug successfully encapsulated within the micelles. It requires a method to separate free drug from drug-loaded micelles and an analytical technique to quantify the drug.

Methodology:

  • Preparation of Drug-Loaded Micelles: Prepare drug-loaded micelles using a standard method (e.g., thin-film hydration, dialysis, or solvent evaporation). Record the total initial mass of drug used (W_initial) and the total mass of the nanoparticles (polymer + drug).

  • Separation of Free Drug: Separate the non-encapsulated drug from the micelles. Common methods include:

    • Centrifugal Filtration: Use ultrafiltration units with a molecular weight cutoff (MWCO) that retains the micelles but allows the free drug to pass through (e.g., 30 kDa MWCO).[4] Centrifuge the sample according to the manufacturer's instructions.

    • Dialysis: Place the micelle solution in a dialysis bag against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Measure the concentration of the free drug in the filtrate or dialysate (W_free) using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[][24]

    • Alternatively, disrupt the micelles collected from the filter or dialysis bag (e.g., by adding a solvent like DMSO) and directly measure the amount of encapsulated drug (W_encapsulated).[16]

  • Calculation:

    • If measuring free drug: W_encapsulated = W_initial - W_free.

    • Encapsulation Efficiency (EE %): (W_encapsulated / W_initial) x 100%.[14][24]

    • Drug Loading Capacity (LC %): (W_encapsulated / Total weight of drug-loaded micelles) x 100%.[14][16]

Workflow for EE and LC Determination.

References

In-Depth Technical Guide: Critical Micelle Concentration of DOPE-PEG-COOH 2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH 2000). It is intended for researchers, scientists, and professionals in drug development who utilize PEGylated lipids in their formulations. This guide covers the theoretical basis of CMC, methodologies for its determination, and relevant data for analogous compounds.

Introduction to DOPE-PEG-COOH 2000

DOPE-PEG-COOH 2000 is an amphiphilic polymer composed of a dioleoylphosphatidylethanolamine (DOPE) lipid anchor and a 2000 Da polyethylene (B3416737) glycol (PEG) chain, terminating in a carboxylic acid group.[1][2][3] This structure imparts the ability to self-assemble into micelles in aqueous solutions, making it a valuable component in drug delivery systems such as liposomes and nanoparticles.[1][2][3] The DOPE portion provides a hydrophobic domain for encapsulating lipophilic drugs, while the hydrophilic PEG chain offers a "stealth" characteristic, prolonging circulation time.[2] The terminal carboxylic acid group allows for the covalent attachment of targeting ligands, antibodies, or other biomolecules.[1][2]

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of any surfactant, including PEGylated lipids like DOPE-PEG-COOH 2000. It is defined as the concentration of the surfactant above which micelles spontaneously form.[4] Below the CMC, the lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form thermodynamically stable micelles. This process leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes, which form the basis for its experimental determination.[4][5]

Quantitative Data for a Structurally Similar PEGylated Lipid

CompoundCritical Micelle Concentration (CMC)Method of DeterminationReference
DSPE-PEG 2000~ 1 x 10⁻⁶ MNot Specified[6]

Experimental Protocol: CMC Determination by Pyrene (B120774) Fluorescence Assay

The pyrene fluorescence assay is a highly sensitive and widely used method for determining the CMC of surfactants and lipids.[4][7] Pyrene, a hydrophobic fluorescent probe, exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.[8][9] In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.[8][10] The CMC is determined by plotting the I₁/I₃ ratio as a function of the logarithm of the lipid concentration and identifying the inflection point of the resulting sigmoidal curve.[5]

Materials and Reagents:
Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of DOPE-PEG-COOH 2000 in the desired aqueous buffer at a concentration significantly above the expected CMC.

    • Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone at a concentration of approximately 0.2 mM.[8]

  • Sample Preparation:

    • Prepare a series of dilutions of the DOPE-PEG-COOH 2000 stock solution in the aqueous buffer. The concentration range should span several orders of magnitude and bracket the expected CMC.

    • To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low, typically in the range of 0.2 to 1.0 µM, to avoid the formation of pyrene excimers.[9] The final concentration of the organic solvent from the pyrene stock should be kept to a minimum (e.g., < 0.1% v/v) to avoid influencing micellization.

    • Allow the samples to equilibrate for a sufficient period (e.g., several hours) at a controlled temperature.[9]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 334 nm.[8][10]

    • Record the emission spectra for each sample over a range of approximately 350 to 450 nm.[8]

    • Identify the intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks in the pyrene emission spectrum.[8]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I₁/I₃) for each DOPE-PEG-COOH 2000 concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DOPE-PEG-COOH 2000 concentration.

    • The resulting plot should be a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the Critical Micelle Concentration using the pyrene fluorescence assay.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_lipid Prepare DOPE-PEG-COOH 2000 Stock Solution prep_dilutions Create Serial Dilutions of Lipid Solution prep_lipid->prep_dilutions prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to Each Dilution prep_pyrene->add_pyrene prep_dilutions->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate set_fluoro Set Fluorometer Parameters (Ex: 334nm, Em: 350-450nm) equilibrate->set_fluoro measure_spectra Record Emission Spectra set_fluoro->measure_spectra get_intensities Determine I1 and I3 Peak Intensities measure_spectra->get_intensities calc_ratio Calculate I1/I3 Ratio get_intensities->calc_ratio plot_data Plot I1/I3 vs. log[Lipid] calc_ratio->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc

Pyrene Fluorescence Assay Workflow for CMC Determination

Conclusion

The critical micelle concentration is a crucial parameter for the effective design and application of drug delivery systems based on DOPE-PEG-COOH 2000. While a specific CMC value for this lipid is not widely published, a reasonable estimate can be derived from structurally similar compounds like DSPE-PEG 2000. The pyrene fluorescence assay provides a robust and sensitive method for the experimental determination of the CMC. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers to accurately characterize their PEGylated lipid formulations.

References

Self-Assembly of DOPE-PEG-COOH in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols related to the self-assembly of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) in aqueous solutions. This amphiphilic molecule is of significant interest in the field of drug delivery due to its ability to form various nanostructures, such as micelles and liposomes, which can encapsulate therapeutic agents. The presence of the unsaturated dioleoyl (DOPE) lipid contributes to the formation of non-lamellar structures, which can be advantageous for certain delivery applications, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona that imparts "stealth" properties, reducing clearance by the immune system. The terminal carboxylic acid (COOH) group offers a versatile handle for the conjugation of targeting ligands or other functional moieties.

Core Principles of Self-Assembly

The self-assembly of DOPE-PEG-COOH in an aqueous environment is a thermodynamically driven process governed by the amphiphilic nature of the molecule. The hydrophobic dioleoyl lipid tails seek to minimize their contact with water, while the hydrophilic PEG-COOH headgroups readily interact with the aqueous phase. This hydrophobic effect is the primary driving force for the spontaneous organization of these molecules into ordered supramolecular structures.

Above a certain concentration, known as the critical micelle concentration (CMC), individual DOPE-PEG-COOH molecules (unimers) aggregate to form micelles. These micelles typically possess a core composed of the hydrophobic DOPE tails and a shell, or corona, formed by the hydrated PEG chains. The morphology of the resulting self-assembled structures (e.g., spherical micelles, worm-like micelles, or vesicles) is influenced by several factors, including the molecular geometry of the amphiphile, concentration, temperature, pH, and the ionic strength of the solution.

The presence of the COOH terminal group makes the self-assembly process of DOPE-PEG-COOH pH-sensitive. At pH values above the pKa of the carboxylic acid, the headgroup is deprotonated and negatively charged, leading to electrostatic repulsion between the headgroups, which can influence the packing of the molecules and the resulting nanostructure morphology and stability. This pH-responsiveness can be exploited for triggered drug release in acidic microenvironments, such as those found in tumors or endosomes.[1][2]

Quantitative Data on Self-Assembly and Nanoparticle Characteristics

The following tables summarize key quantitative parameters associated with the self-assembly of PEGylated phospholipids. While data specifically for DOPE-PEG-COOH can be limited, values for the structurally similar 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) are included for comparative purposes, as they provide valuable insights into the expected behavior.

Table 1: Critical Micelle Concentration (CMC) of PEGylated Phospholipids

Lipid ConjugatePEG MW (Da)MethodCMC (µM)Reference(s)
DSPE-PEG2000Fluorescence Spectroscopy10 - 25[3]
DSPE-PEG2000Fluorescence Spectroscopy0.5 - 1.0 (in HEPES buffer)[3]
DSPE-PEG3000Fluorescence Spectroscopy~1.0-1.5[4]
DSPE-PEG5000Fluorescence Spectroscopy~1.5[4]

Table 2: Physicochemical Properties of PEGylated Phospholipid Micelles

Lipid ConjugatePEG MW (Da)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DSPE-PEG20008 - 15< 0.2-10 to -30[3][5]
DOPE-based (with CHEMS)2000< 200< 0.2Negative[1]
DSPE-PEG-COOH2000Not SpecifiedNot Specified-47.9 ± 1.3[6]

Table 3: Drug Loading and Release from PEGylated Nanoparticles

Nanoparticle SystemDrugLoading Efficiency (%)Release ConditionsKey FindingsReference(s)
DSPE-PEG-C60 MicellesDoxorubicin86.1 - 97.5pH 7.4Sustained release[5]
mPEG-PIVE-DOG:DOPE LiposomesCalceinNot ApplicablepH 4.5 vs. 7.470% release at pH 4.5 in 12h[7]
PLA-b-PEG NanoparticlesDocetaxel~73-83Not SpecifiedDrug loading affects polydispersity[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of DOPE-PEG-COOH self-assemblies are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • DOPE-PEG-COOH

  • Pyrene

  • Acetone (B3395972) (spectroscopic grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Volumetric flasks and precision pipettes

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of pyrene in acetone at a concentration of approximately 1.2 x 10⁻² M.

  • Prepare a series of aqueous solutions of DOPE-PEG-COOH at various concentrations, bracketing the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each DOPE-PEG-COOH solution. The final concentration of pyrene should be approximately 6 x 10⁻⁷ M. Ensure the volume of acetone added is minimal (e.g., <1% of the total volume) to avoid affecting the self-assembly.

  • Incubate the solutions in the dark for a specified period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration and partitioning of the pyrene into the micelles.

  • Measure the fluorescence emission spectra of each sample using a fluorescence spectrophotometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from approximately 350 nm to 450 nm.

  • Determine the ratio of the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the I₁/I₃ intensity ratio as a function of the logarithm of the DOPE-PEG-COOH concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the concentration at which pyrene begins to partition into the hydrophobic micellar cores.[10]

Protocol 2: Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Zeta potential provides information about the surface charge of the particles.

Materials:

  • DOPE-PEG-COOH micelle suspension

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • DLS instrument with a zeta potential measurement module

Procedure:

  • Prepare the DOPE-PEG-COOH micelle solution in the desired aqueous buffer. The concentration should be above the CMC.

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Transfer the filtered sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • For particle size measurement, set the instrument parameters (e.g., scattering angle, laser wavelength, run duration). The instrument software will acquire the correlation function and calculate the particle size distribution and the polydispersity index (PDI).

  • For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

  • Perform multiple measurements for each sample to ensure reproducibility.

Protocol 3: Visualization of Micelle Morphology by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the size and shape of the self-assembled nanostructures.

Materials:

  • DOPE-PEG-COOH micelle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Prepare the TEM grid by glow-discharging to make the carbon surface hydrophilic.

  • Apply a small drop (e.g., 5-10 µL) of the micelle suspension onto the grid and allow it to adsorb for 1-2 minutes.

  • Blot off the excess liquid using a piece of filter paper.

  • Apply a drop of the negative staining agent to the grid for 30-60 seconds. The stain will surround the micelles, creating contrast.

  • Blot off the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid in a transmission electron microscope at an appropriate magnification.[5]

Protocol 4: Drug Loading into DOPE-PEG-COOH Micelles

The thin-film hydration method is a common technique for encapsulating hydrophobic drugs into micelles.[11]

Materials:

  • DOPE-PEG-COOH

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve a known amount of DOPE-PEG-COOH and the hydrophobic drug in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid-drug film on the inner surface of the flask.

  • Hydrate the film by adding the aqueous buffer and agitating the flask. The temperature should be maintained above the phase transition temperature of the lipid.

  • Sonication or extrusion can be used to reduce the particle size and create a more uniform suspension of drug-loaded micelles.

  • Separate the unencapsulated drug from the drug-loaded micelles using techniques such as dialysis or size exclusion chromatography.

  • Determine the drug loading efficiency by quantifying the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[12][13]

Protocol 5: In Vitro pH-Triggered Drug Release Study

This protocol assesses the release of an encapsulated agent from pH-responsive DOPE-PEG-COOH nanoparticles.

Materials:

  • Drug-loaded DOPE-PEG-COOH nanoparticle suspension

  • Release media at different pH values (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, fluorometer)

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium (e.g., pH 7.4 PBS) maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Repeat the experiment using an acidic release medium (e.g., pH 5.5 buffer) to simulate the tumor or endosomal environment.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time for each pH condition.[1][14]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the self-assembly and application of DOPE-PEG-COOH.

SelfAssembly cluster_0 Aqueous Environment (pH > pKa) cluster_1 Self-Assembly Process p1 p2 p3 p4 p5 p6 Unimers DOPE-PEG-COOH Unimers Micelle Micelle (Hydrophobic Core, PEG Corona) Unimers->Micelle [Concentration] > CMC

Caption: Self-assembly of DOPE-PEG-COOH unimers into a micelle.

DrugDeliveryWorkflow cluster_formulation Formulation cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_cellular Cellular Uptake A DOPE-PEG-COOH + Drug B Thin-Film Hydration A->B C Drug-Loaded Micelle B->C D Intravenous Administration C->D E Prolonged Circulation (PEG Stealth Effect) D->E F Accumulation in Tumor (EPR Effect) E->F G Acidic pH (pH < 7.0) F->G H Protonation of COOH G->H I Micelle Destabilization H->I J Drug Release I->J K Endocytosis J->K L Endosomal Escape K->L M Intracellular Drug Action L->M

Caption: Workflow for drug delivery using pH-responsive DOPE-PEG-COOH micelles.

pH_Response cluster_neutral Physiological pH (7.4) cluster_acidic Acidic pH (< pKa) Neutral Stable Micelle Hydrophobic Core (Drug Encapsulated) PEG Corona (-COO⁻) Acidic Destabilized Micelle Disrupted Core (Drug Released) PEG Corona (-COOH) Neutral->Acidic Protonation

Caption: pH-responsive behavior of DOPE-PEG-COOH micelles.

References

Methodological & Application

Application Notes and Protocols for Peptide Conjugation to DOPE-PEG-COOH 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to lipid-polyethylene glycol (PEG) derivatives is a critical strategy in drug delivery and development. This process enhances the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic properties. Specifically, conjugating peptides to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH 2000) facilitates their incorporation into lipid-based nanocarriers, such as liposomes, for targeted drug delivery. The PEG spacer increases circulation half-life by reducing renal clearance and minimizing opsonization, while the peptide ligand can direct the nanocarrier to specific cells or tissues.

This document provides detailed protocols for the conjugation of peptides to DOPE-PEG-COOH 2000, focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the DOPE-PEG-COOH and a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on the peptide.

Principle of the Reaction

The conjugation process is a two-step reaction. First, the carboxyl group of DOPE-PEG-COOH is activated by EDC to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is unstable in aqueous solutions and can be hydrolyzed.[2][3] To improve the efficiency and stability of the reaction, NHS or its water-soluble analog, sulfo-NHS, is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[2][3] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the peptide to form a stable amide bond.[4][5]

Materials and Reagents

Reagent/MaterialSupplier (Example)Purity/Grade
DOPE-PEG-COOH 2000Avanti Polar Lipids>99%
Peptide with a primary amineCustom Synthesis>95% (HPLC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Sigma-Aldrich≥98%
N-Hydroxysuccinimide (NHS) or Sulfo-NHSThermo Fisher Scientific≥98%
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichBiological Grade
Phosphate-buffered saline (PBS)GibcopH 7.4
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichAnhydrous
Hydroxylamine (B1172632)Sigma-Aldrich≥99%
Trifluoroacetic acid (TFA)Sigma-AldrichHPLC Grade
Acetonitrile (B52724) (ACN)Sigma-AldrichHPLC Grade
Deionized waterMillipore18.2 MΩ·cm
Dialysis tubing (e.g., 3 kDa MWCO)Spectrum Labs
Reversed-phase HPLC column (e.g., C18)Waters

Experimental Protocols

Protocol 1: Activation of DOPE-PEG-COOH 2000

This protocol describes the activation of the carboxylic acid group on DOPE-PEG-COOH using EDC and NHS.

  • Preparation of Reagents:

    • Prepare 100 mM MES buffer, pH 6.0.

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.[2]

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation Reaction:

    • Dissolve DOPE-PEG-COOH 2000 in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Add NHS (or sulfo-NHS) to the DOPE-PEG-COOH solution at a molar ratio of 1.5:1 (NHS:DOPE-PEG-COOH).[6] Vortex briefly to mix.

    • Add EDC to the solution at a molar ratio of 1.5:1 (EDC:DOPE-PEG-COOH).[6]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.[7] The activated DOPE-PEG-NHS is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated DOPE-PEG-NHS to the Peptide

This protocol details the reaction between the activated DOPE-PEG-NHS and the primary amine-containing peptide.

  • Peptide Preparation:

    • Dissolve the peptide in 100 mM phosphate (B84403) buffer, pH 7.5-8.5.[7] The optimal pH for amine coupling is typically in this range. Ensure the peptide is fully dissolved. To improve solubility, organic co-solvents like DMSO or DMF can be used (up to 30% v/v).[7]

  • Conjugation Reaction:

    • Slowly add the freshly prepared activated DOPE-PEG-NHS solution to the peptide solution. A starting molar ratio of 3:1 (activated DOPE-PEG-NHS to peptide) is recommended and may require optimization.[7]

    • Allow the reaction to proceed at room temperature with gentle agitation for 2 to 24 hours.[7] The optimal reaction time and temperature will depend on the stability and reactivity of the peptide.

    • Monitor the progress of the conjugation reaction by analytical reversed-phase high-performance liquid chromatography (RP-HPLC). A successful conjugation will result in a new peak with a longer retention time corresponding to the peptide-PEG-lipid conjugate.[7]

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, quench the reaction by adding a quenching solution such as 1 M Tris or glycine (B1666218) (pH 8.0) or hydroxylamine to a final concentration of 10-50 mM.[2][6][7] This will react with any excess activated DOPE-PEG-NHS.

    • Incubate for an additional 30 minutes to ensure complete quenching.[7]

Protocol 3: Purification of the Peptide-DOPE-PEG Conjugate

Purification is crucial to remove unreacted peptide, lipid, and reaction byproducts.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis membrane (e.g., 3 kDa MWCO) and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove small molecule impurities like EDC, NHS, and quenching agents.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, use preparative RP-HPLC.

    • Acidify the dialyzed sample with 0.1% TFA in water.

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the conjugate from unreacted starting materials. The peptide-DOPE-PEG conjugate will elute at a higher acetonitrile concentration than the unconjugated peptide.

    • Collect the fractions corresponding to the conjugate peak.

  • Lyophilization:

    • Lyophilize the purified fractions to obtain the final peptide-DOPE-PEG 2000 conjugate as a powder. Store at -20°C or lower.

Characterization of the Conjugate

Characterization TechniquePurposeExpected Outcome
RP-HPLC To assess purity and confirm conjugation.A single, sharp peak for the purified conjugate with a longer retention time compared to the starting peptide.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the molecular weight of the conjugate.The observed molecular weight should correspond to the sum of the molecular weights of the peptide and DOPE-PEG-COOH 2000, minus the mass of water (18 Da) lost during amide bond formation.
NMR Spectroscopy To confirm the presence of both peptide and lipid-PEG components.Signals corresponding to the protons of the peptide, the PEG chain, and the lipid tails should be present in the spectrum.[9]
BCA or other peptide quantification assay To determine the peptide concentration in the conjugate.Provides quantitative data on the amount of conjugated peptide.[8]

Quantitative Data Summary

The following table provides representative data for a typical conjugation reaction. Actual results may vary depending on the specific peptide and reaction conditions.

ParameterValue
Molar Ratio (DOPE-PEG-COOH : EDC : NHS) 1 : 1.5 : 1.5
Molar Ratio (Activated DOPE-PEG-NHS : Peptide) 3:1 (initial, may need optimization)
Reaction pH 7.5 - 8.5
Reaction Time 2 - 24 hours
Reaction Temperature Room Temperature
Expected Yield 40-60% (highly dependent on the peptide)[6]
Purity (by HPLC) >95% after purification

Troubleshooting

ProblemPossible CauseSolution
Low or No Conjugation Yield Inefficient activation of DOPE-PEG-COOH; Suboptimal reaction pH; Hydrolysis of activated PEG; Inactive peptide functional groups.Confirm PEG activation via MS before conjugation; Optimize reaction pH; Use freshly prepared activated PEG; Check purity and integrity of the peptide.[7]
Peptide Aggregation Poor solubility of the peptide or conjugate.Add organic co-solvents (DMSO, DMF); Adjust reaction pH away from the peptide's isoelectric point.[7]
Multiple Conjugation Products High molar excess of activated PEG; Multiple reactive sites on the peptide.Reduce the molar ratio of activated PEG to peptide; Consider site-specific protection of reactive groups if a single conjugation site is desired.[7]
Hydrolysis of Phospholipid Esters Exposure to harsh acidic or basic conditions during purification.Avoid extreme pH and high temperatures during HPLC purification; buffer fractions to neutral pH immediately after elution.[10]

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification DOPE_PEG_COOH DOPE-PEG-COOH Activated_Intermediate O-Acylisourea Intermediate DOPE_PEG_COOH->Activated_Intermediate +EDC EDC EDC NHS NHS Activated_Ester DOPE-PEG-NHS Ester Activated_Intermediate->Activated_Ester +NHS Conjugate Peptide-DOPE-PEG Conjugate Activated_Ester->Conjugate + Peptide-NH2 Peptide Peptide-NH2 Quenching Quenching Conjugate->Quenching Purification HPLC Purification Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for peptide conjugation to DOPE-PEG-COOH.

References

Application Notes and Protocols for Incorporating DOPE-PEG-COOH into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-carboxyl (DOPE-PEG-COOH) into lipid nanoparticles (LNPs). The inclusion of this functionalized lipid is a critical step in the development of targeted drug delivery systems, enabling the attachment of various ligands for cell-specific recognition.

Application Notes

DOPE-PEG-COOH is a versatile component in LNP formulations, serving a dual purpose.[1] The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) component acts as a helper lipid, which can facilitate the endosomal escape of the LNP's payload into the cytoplasm.[2][3] The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, creating a "stealth" effect that reduces nonspecific protein adsorption, prevents particle aggregation, and prolongs circulation time in the bloodstream.[4][5][6] This extended circulation increases the likelihood of the LNP reaching its target tissue.[6]

The terminal carboxylic acid (COOH) group is the key functional moiety that allows for the covalent conjugation of targeting ligands such as antibodies, peptides, and aptamers.[1][7] This active targeting strategy enhances the delivery of therapeutic payloads to specific cell types while minimizing off-target effects, a crucial aspect of developing effective and safe nanomedicines.[8] The functionalization of LNPs with such ligands is often achieved through well-established bioconjugation techniques, including carbodiimide (B86325) chemistry (EDC/NHS coupling).[7][8]

Key Functions of DOPE-PEG-COOH in LNPs:
  • Prolonged Circulation: The PEG component reduces clearance by the mononuclear phagocyte system.[6]

  • Improved Stability: PEGylation prevents aggregation and enhances the colloidal stability of the nanoparticles.[5][6]

  • Active Targeting: The COOH group provides a reactive handle for the covalent attachment of targeting moieties.[1][]

  • Enhanced Drug Delivery: The DOPE component can aid in the intracellular delivery of the encapsulated therapeutic.[2][3]

Quantitative Data Summary

The physicochemical properties of LNPs are significantly influenced by their composition. The following table summarizes representative quantitative data for LNPs incorporating PEGylated lipids. Note that the specific characteristics of LNPs containing DOPE-PEG-COOH will depend on the complete formulation and manufacturing process.

LNP Formulation Component Ratios (molar)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Ionizable Lipid:DOPE:Cholesterol:DMG-PEG2000 (20:30:40:0.75)Not specifiedNot specifiedNot specifiedNot specified[2]
Ionizable Lipid:DOPE:Cholesterol:DMG-PEG2000 (10:40:40:0.5)Not specifiedNot specifiedNot specifiedNot specified[2]
244-cis:DOPE:Cholesterol:C16-PEG ceramide (26.5:20:52:1.5)Not specifiedNot specifiedNot specifiedNot specified[10]
SM-102:DSPC:Cholesterol:DMG-PEG 2000 (50:10:38.5:1.5)Not specifiedNot specifiedNot specifiedNot specified[10]
DSPE-PEG2000/Soluplus (1:1 weight ratio)116.60.112-13.7Not applicable[11]
DSPE-PEG2000/Soluplus (1:4 weight ratio)72.00.103-11.3Not applicable[11]
DSPE-PEG2000/Soluplus (1:5 weight ratio)54.50.057-6.0Not applicable[11]
LNP with 1.5% DMG-PEG2000<200NarrowNot specifiedHigh[12]
LNP with 5% DMG-PEG2000>200NarrowNot specifiedHigh[12]

Experimental Protocols

Protocol 1: Formulation of LNPs containing DOPE-PEG-COOH by Nanoprecipitation

This protocol describes a common method for preparing LNPs. The molar ratio of the lipid components should be optimized based on the specific application.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • DOPE-PEG-COOH

  • Ethanol (B145695), anhydrous

  • Acetate (B1210297) buffer (200 mM, pH 5.4)

  • Payload (e.g., mRNA, siRNA) dissolved in an appropriate buffer

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve the ionizable lipid, DOPE, cholesterol, and DOPE-PEG-COOH in anhydrous ethanol to achieve the desired molar ratios. A common starting point for the PEG-lipid is 1.5 mol% of the total lipid.[13]

  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid payload in the acetate buffer.

  • LNP Self-Assembly:

    • Under continuous vortexing or stirring, add the lipid-ethanol phase dropwise to the aqueous phase.[14] This rapid mixing facilitates the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 16 hours at 4°C to remove the ethanol and unencapsulated payload. Change the dialysis buffer at least twice during this period.

  • Storage:

    • Store the purified LNPs at 4°C for further use.

Protocol 2: Characterization of LNPs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
  • Procedure:
  • Dilute a small aliquot of the LNP suspension in distilled water or PBS to an appropriate concentration.
  • Equilibrate the sample at 25°C for 30 seconds.
  • Measure the particle size and PDI using DLS at a scattering angle of 173°.
  • For zeta potential, use the same instrument with appropriate settings, typically equilibrating for 30 seconds.[2]

2. Encapsulation Efficiency:

  • Assay: Quant-iT™ RiboGreen RNA Assay Kit or similar fluorescent dye-based assay.
  • Procedure:
  • Prepare two sets of LNP samples diluted in TE buffer (1x).
  • To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated payload.
  • To the other set, add an equal volume of TE buffer (this measures the amount of unencapsulated, accessible payload).
  • Add the RiboGreen reagent to all samples and a set of standards.
  • Incubate for a specified time at 37°C.
  • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
  • Calculate the encapsulation efficiency using the following formula: % Encapsulation Efficiency = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100.[2]

Protocol 3: Covalent Conjugation of a Targeting Peptide to COOH-functionalized LNPs

This protocol outlines the use of EDC/NHS chemistry to attach a peptide with a primary amine to the carboxyl groups on the LNP surface.

Materials:

  • COOH-functionalized LNPs in a suitable buffer (e.g., MES buffer, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting peptide with a primary amine group

  • Quenching solution (e.g., hydroxylamine)

  • Purification method (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Activation of Carboxyl Groups:

    • To the COOH-LNP solution, add EDC and NHS. The molar excess of EDC and NHS over the available carboxyl groups should be optimized.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.

  • Conjugation to the Peptide:

    • Add the targeting peptide to the activated LNP solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution to deactivate any unreacted NHS-esters.

  • Purification:

    • Remove the excess peptide and reaction byproducts by purifying the functionalized LNPs using size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation of the peptide through appropriate analytical techniques (e.g., gel electrophoresis, HPLC, or functional assays).

Visualizations

LNP_Formulation_Workflow Experimental Workflow for LNP Formulation and Functionalization cluster_formulation LNP Formulation cluster_purification Purification cluster_functionalization Functionalization cluster_characterization Characterization A Prepare Lipid-Ethanol Phase (Ionizable Lipid, DOPE, Cholesterol, DOPE-PEG-COOH) C Rapid Mixing (Nanoprecipitation or Microfluidics) A->C B Prepare Aqueous Phase (Payload, e.g., mRNA) B->C D Self-Assembly of LNPs C->D E Dialysis or Tangential Flow Filtration D->E F Purified COOH-LNPs E->F G Activate COOH Groups (EDC/NHS Chemistry) F->G H Add Targeting Ligand (e.g., Peptide, Antibody) G->H I Covalent Conjugation H->I J Purification of Functionalized LNPs I->J K Size & PDI (DLS) J->K L Zeta Potential J->L M Encapsulation Efficiency J->M N Confirm Ligand Conjugation J->N Targeted_Delivery_Pathway Mechanism of Targeted LNP Delivery and Payload Release cluster_circulation Systemic Circulation cluster_targeting Target Cell Interaction cluster_uptake Cellular Uptake and Release cluster_effect Therapeutic Effect LNP Functionalized LNP (with Targeting Ligand) Binding Ligand-Receptor Binding LNP->Binding 1. Targeting Cell Target Cell Receptor Overexpressed Receptor Receptor->Cell Binding->Receptor Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (facilitated by DOPE) Endosome->Release 3. Release Payload Therapeutic Payload (e.g., mRNA) Release->Payload Effect Protein Expression or Gene Silencing Payload->Effect 4. Action

References

Application Notes and Protocols for DOPE-PEG-COOH in Targeted Cancer Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) in the development of targeted drug delivery systems for cancer therapy. This document outlines the formulation of drug-loaded nanoparticles, their characterization, and methods for evaluating their efficacy both in vitro and in vivo.

Introduction to DOPE-PEG-COOH

DOPE-PEG-COOH is a versatile, amphiphilic lipid-polymer conjugate essential for the formulation of advanced drug delivery vehicles such as liposomes and polymeric nanoparticles. Its unique structure comprises three key functional domains:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A lipid anchor that facilitates the stable incorporation of the molecule into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles.

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic and biocompatible polymer chain that provides a "stealth" characteristic to the nanoparticles. This PEG layer sterically hinders the adsorption of opsonins (blood serum proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time. This extended circulation is crucial for enhancing the accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]

  • Carboxylic Acid (-COOH) Terminus: A reactive functional group at the distal end of the PEG chain, enabling the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules. This allows for active targeting of cancer cells that overexpress specific surface receptors.

Nanoparticle Formulation and Drug Loading

The following protocols describe the formulation of DOPE-PEG-COOH-containing nanoparticles and the encapsulation of therapeutic agents. Doxorubicin (B1662922), a widely used chemotherapeutic, is used as a model drug.

Preparation of Doxorubicin-Loaded PEGylated Liposomes

This protocol utilizes the thin-film hydration method followed by extrusion and remote loading of doxorubicin via an ammonium (B1175870) sulfate (B86663) gradient.[2]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-COOH

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Ammonium sulfate solution (250 mM)

  • Sucrose/Histidine buffer (10% sucrose, 20 mM histidine, pH 7.4)

  • Sephadex G-50 column

Protocol:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-COOH in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) solvent mixture.

    • Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes.

  • Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 10-15 times through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder at 65°C to produce unilamellar vesicles of a defined size.

  • Remote Loading of Doxorubicin:

    • Remove the external ammonium sulfate by passing the liposome (B1194612) suspension through a Sephadex G-50 column pre-equilibrated with the sucrose/histidine buffer. This creates an ammonium sulfate gradient across the liposome membrane.

    • Prepare a 2 mg/mL solution of doxorubicin HCl in the sucrose/histidine buffer.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes.

    • Remove unencapsulated doxorubicin by dialysis against the sucrose/histidine buffer.

Preparation of Drug-Loaded PLGA-PEG Nanoparticles

This protocol describes the formation of polymeric nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials:

  • PLGA-PEG-COOH block copolymer

  • Docetaxel (or other hydrophobic drug)

  • Acetone (B3395972)

  • Deionized water

Protocol:

  • Dissolve the PLGA-PEG-COOH copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent such as acetone (e.g., 2 mL).

  • Add the polymer-drug solution dropwise to a larger volume of deionized water (e.g., 20 mL) under constant stirring.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the polymer.

  • Continue stirring for several hours to ensure the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by centrifugation to remove unencapsulated drug and excess reagents. Resuspend the nanoparticle pellet in the desired buffer.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

ParameterMethodTypical Values for PEGylated LiposomesTypical Values for PLGA-PEG NPs
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 150 nm100 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.25
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV-15 to -40 mV
Morphology Transmission Electron Microscopy (TEM)Spherical vesiclesSpherical nanoparticles
Drug Loading Efficiency (DLE) UV-Vis Spectroscopy / HPLC> 90% (for Doxorubicin)50 - 80% (for Docetaxel)
Encapsulation Efficiency (EE) UV-Vis Spectroscopy / HPLC> 95% (for Doxorubicin)70 - 90% (for Docetaxel)

Note: Values can vary depending on the specific lipid/polymer composition, drug, and formulation parameters.

Experimental Protocols

Protocol for Ligand Conjugation to DOPE-PEG-COOH Nanoparticles

This protocol describes the covalent attachment of a targeting ligand (e.g., a peptide with a primary amine) to the carboxyl terminus of the PEG chain on the nanoparticle surface using carbodiimide (B86325) chemistry.

Materials:

  • DOPE-PEG-COOH functionalized nanoparticles

  • Targeting ligand with a primary amine group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

Protocol:

  • Activation of Carboxyl Groups:

    • Disperse the nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of DOPE-PEG-COOH is a common starting point.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS ester.

  • Conjugation of the Targeting Ligand:

    • Add the amine-containing targeting ligand to the activated nanoparticle suspension. The molar ratio of ligand to activated carboxyl groups should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer) to deactivate any unreacted NHS esters.

    • Purify the ligand-conjugated nanoparticles by centrifugation or size-exclusion chromatography to remove unreacted ligand and coupling reagents.

Ligand_Conjugation_Workflow NP_COOH Nanoparticle-PEG-COOH Activated_NP Nanoparticle-PEG-NHS ester NP_COOH->Activated_NP Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activated_NP Conjugated_NP Targeted Nanoparticle Activated_NP->Conjugated_NP Conjugation Ligand Targeting Ligand (with -NH2) Ligand->Conjugated_NP

Caption: Workflow for conjugating a targeting ligand to a COOH-functionalized nanoparticle.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles in cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations in MCF-7 Breast Cancer Cells

FormulationIC50 (µg/mL) after 48h
Free Doxorubicin 0.5 - 1.5
Dox-Loaded Non-Targeted Liposomes 1.0 - 3.0
Dox-Loaded Targeted Liposomes (e.g., anti-HER2) 0.1 - 0.8

Note: IC50 values are representative and can vary based on cell line, drug, and nanoparticle characteristics.

In Vivo Biodistribution Study

This study evaluates the accumulation of nanoparticles in different organs, including the tumor, in an animal model.

Protocol:

  • Label the nanoparticles with a fluorescent dye or a radionuclide.

  • Inject the labeled nanoparticles intravenously into tumor-bearing mice.

  • At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, heart, lungs).

  • Quantify the amount of nanoparticles in each organ using a fluorescence imaging system or a gamma counter.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (24h post-injection)

OrganNon-Targeted Nanoparticles (%ID/g)Targeted Nanoparticles (%ID/g)
Tumor 3 - 88 - 15
Liver 10 - 208 - 15
Spleen 5 - 124 - 10
Kidneys 1 - 31 - 3
Heart < 1< 1
Lungs < 1< 1

Note: Values are illustrative and depend on the nanoparticle system, targeting ligand, and tumor model.[3]

Cellular Uptake and Signaling Pathway

The cellular uptake of targeted DOPE-PEG-COOH nanoparticles is primarily mediated by receptor-mediated endocytosis.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Targeted_NP Targeted Nanoparticle (Ligand-PEG-DOPE) Receptor Cancer Cell Receptor Targeted_NP->Receptor Recognition Binding Binding Clathrin_pit Clathrin-coated Pit Binding->Clathrin_pit Internalization Endosome Early Endosome Clathrin_pit->Endosome Vesicle Formation Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation (pH drop) Drug_Release Drug Release (e.g., Doxorubicin) Late_Endosome->Drug_Release Nanoparticle Degradation Nucleus Nucleus Drug_Release->Nucleus Action on DNA

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Upon binding of the targeting ligand to its specific receptor on the cancer cell surface, the nanoparticle is internalized via endocytosis, often through the formation of clathrin-coated pits.[4] The resulting endosome matures, and its internal pH decreases, which can trigger the release of the encapsulated drug. The released drug can then exert its therapeutic effect, for instance, by intercalating with DNA in the nucleus in the case of doxorubicin.

References

Application Notes and Protocols for DOPE-PEG-COOH in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) in gene delivery applications. This document covers the formulation of lipid-based nanoparticles, their physicochemical characterization, and methods for evaluating their biological activity, including cellular uptake, transfection efficiency, and cytotoxicity.

Introduction to DOPE-PEG-COOH in Gene Delivery

DOPE-PEG-COOH is a versatile heterobifunctional lipid polymer that plays a crucial role in the design of efficient non-viral gene delivery vectors.[1] It is composed of three key functional domains:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A fusogenic helper lipid that facilitates the endosomal escape of the genetic payload into the cytoplasm. DOPE undergoes a structural transition from a lamellar to an inverted hexagonal phase in the acidic environment of the endosome, which destabilizes the endosomal membrane.[2][3]

  • Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer that provides a "stealth" coating to the nanoparticle surface. This PEG shield reduces non-specific interactions with proteins in the bloodstream, prevents aggregation, and prolongs circulation time, thereby enhancing the bioavailability of the gene vector.[4][5][6]

  • Carboxylic Acid (COOH): A terminal functional group that allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers. This enables the specific delivery of genes to target cells or tissues.[1][2]

The combination of these properties makes DOPE-PEG-COOH an essential component in the formulation of sophisticated gene delivery systems, including liposomes and lipid nanoparticles (LNPs).

Physicochemical Characterization of Gene Delivery Formulations

The physicochemical properties of gene delivery nanoparticles are critical determinants of their stability, safety, and efficacy. The following table summarizes typical characteristics of liposomal formulations incorporating DOPE and a PEGylated lipid.

Formulation ComponentMolar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Cationic Lipid / DOPE / Cholesterol / PEG-Lipid45:45:8:2147 - 167< 0.2+15 to +3486 - 94
DOTAP / DOPE1:1~150Not Specified+30 to +40Not Specified
DC-Chol / DOPE1:1~200Not Specified+20 to +30Not Specified
Cationic Lipid / DOPE / DSPE-PEG-COOHVaries62 - 262< 0.3+8 to +1788 - 94

Note: The data presented is a synthesis of values reported for similar lipid nanoparticle formulations and may vary depending on the specific cationic lipid, plasmid DNA, and preparation methods used.[5][7][8][9]

Experimental Protocols

I. Formulation of DOPE-PEG-COOH Liposomes for Gene Delivery

This protocol describes the preparation of liposomes containing DOPE-PEG-COOH for the encapsulation of plasmid DNA (pDNA) using the thin-film hydration method followed by extrusion.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Cholesterol)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DOPE-PEG-COOH

  • Chloroform (B151607)

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA (pDNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, nuclease-free tubes

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the cationic lipid, DOPE, cholesterol, and DOPE-PEG-COOH in chloroform at the desired molar ratio (e.g., 45:45:8:2).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 50-60°C).

    • Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with a nuclease-free aqueous buffer by gently rotating the flask in the water bath for 30-60 minutes. The volume of the buffer will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Complexation with Plasmid DNA:

    • Dilute the pDNA in a nuclease-free buffer.

    • Add the pDNA solution to the liposome (B1194612) suspension dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (liposome-DNA complexes).

    • The resulting lipoplexes are ready for characterization and in vitro/in vivo studies.

II. Quantification of Gene Expression using a Luciferase Reporter Assay

This protocol outlines the steps to quantify the transfection efficiency of DOPE-PEG-COOH based lipoplexes using a luciferase reporter gene.

Materials:

  • Cells cultured in 96-well plates

  • Lipoplexes containing a luciferase reporter plasmid

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Transfection:

    • On the day of transfection, remove the old medium and replace it with fresh, serum-free, or complete medium, depending on the cell type and optimization.

    • Add the prepared lipoplexes to the cells at various concentrations or N/P ratios (the charge ratio of the cationic lipid to the phosphate (B84403) groups of the DNA).

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with fresh, complete medium.

  • Luciferase Assay:

    • Incubate the cells for an additional 24-48 hours to allow for gene expression.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the luciferase assay reagent to each well and incubate for the recommended time to lyse the cells and initiate the luminescent reaction.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.

    • Compare the luciferase expression levels of cells treated with the DOPE-PEG-COOH formulation to those of control groups (e.g., untreated cells, cells treated with a commercial transfection reagent).

III. Cellular Uptake Analysis by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled DOPE-PEG-COOH lipoplexes using flow cytometry.

Materials:

  • Fluorescently labeled lipoplexes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Cells cultured in 12- or 24-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 12- or 24-well plate and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled lipoplexes at the desired concentration.

    • Incubate for a specific period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, aspirate the medium and wash the cells twice with cold PBS to remove any non-internalized lipoplexes.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

    • Gate the live cell population based on forward and side scatter properties.

    • Measure the fluorescence intensity of the gated cell population. An increase in fluorescence intensity compared to untreated control cells indicates cellular uptake of the lipoplexes.

  • Data Analysis:

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.

    • Compare the uptake efficiency of different formulations or treatment conditions.

IV. Cytotoxicity Assessment using MTS Assay

This protocol details the evaluation of the cytotoxicity of DOPE-PEG-COOH based gene delivery formulations using a colorimetric MTS assay.

Materials:

  • Cells cultured in 96-well plates

  • Lipoplex formulations

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to attach and grow to 70-80% confluency.

  • Treatment:

    • Expose the cells to serial dilutions of the lipoplex formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for 24-48 hours.

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

    • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the concentration of the lipoplex formulation to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizing Key Processes in Gene Delivery

The following diagrams illustrate the conceptual workflows and pathways involved in gene delivery using DOPE-PEG-COOH based vectors.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation formulation Lipid Film Hydration (Cationic Lipid, DOPE, Cholesterol, DOPE-PEG-COOH) extrusion Extrusion (100 nm) formulation->extrusion complexation Complexation with pDNA extrusion->complexation characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) complexation->characterization transfection Cell Transfection characterization->transfection uptake Cellular Uptake Assay (Flow Cytometry) transfection->uptake expression Gene Expression Assay (Luciferase) transfection->expression toxicity Cytotoxicity Assay (MTS) transfection->toxicity

Caption: Experimental workflow for the formulation and in vitro evaluation of DOPE-PEG-COOH gene delivery vectors.

cellular_pathway lipoplex DOPE-PEG-COOH Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome endosomal_escape Endosomal Escape (DOPE-mediated) late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm dna_release pDNA Release cytoplasm->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription nucleus->transcription translation Translation transcription->translation protein Therapeutic Protein translation->protein

Caption: Intracellular pathway of gene delivery via DOPE-PEG-COOH lipoplexes.

endosomal_escape_mechanism cluster_endosome Endosomal Environment cluster_dope DOPE Action acidification Endosomal Acidification (Proton Influx) ph_drop pH drop to ~5.5 acidification->ph_drop phase_transition DOPE Phase Transition (Lamellar to Inverted Hexagonal) ph_drop->phase_transition membrane_destabilization Endosomal Membrane Destabilization phase_transition->membrane_destabilization endosomal_release Release of Genetic Material into Cytoplasm membrane_destabilization->endosomal_release Facilitates

Caption: Mechanism of DOPE-mediated endosomal escape.

References

Application Notes and Protocols: Preparation and Characterization of pH-Sensitive Liposomes using DOPE-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to remain stable at physiological pH (around 7.4) and rapidly release their encapsulated cargo in acidic environments, such as those found in tumor tissues and within the endosomes of cells.[1][2] This targeted release mechanism enhances the therapeutic efficacy of drugs while minimizing off-target side effects. The key component conferring pH sensitivity is often 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a lipid that undergoes a phase transition from a lamellar to a non-bilayer hexagonal (HII) phase at acidic pH, leading to liposome (B1194612) destabilization and drug release.[3][4]

To improve their stability and circulation time in vivo, these liposomes are often surface-modified with polyethylene (B3416737) glycol (PEG).[5][6] The inclusion of a carboxyl-terminated PEG lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH), provides a versatile platform for the conjugation of targeting ligands (e.g., antibodies, peptides) to further enhance site-specific drug delivery.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of pH-sensitive liposomes formulated with DOPE and functionalized with DOPE-PEG-COOH.

Materials and Methods

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH) or DOPE-PEG-COOH

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5)

  • Drug to be encapsulated (e.g., Doxorubicin, Calcein)

  • Sephadex G-50 or similar size-exclusion chromatography column

Experimental Protocols

1. Preparation of pH-Sensitive Liposomes by Thin-Film Hydration Method

This method is widely used for the preparation of liposomes.[3]

  • Lipid Film Formation:

    • Dissolve DOPE, CHEMS, and DOPE-PEG-COOH (e.g., in a molar ratio of 6:4:0.3) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[9]

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the drug to be encapsulated. The hydration temperature should be above the lipid phase transition temperature.

    • Vortex the flask for an extended period to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing and Unilamellar Vesicle Formation:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[9] This process should be repeated multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

    • Alternatively, sonication can be used, but extrusion is generally preferred for better size control and reproducibility.

  • Purification:

    • Remove the unencapsulated drug by size-exclusion chromatography using a Sephadex G-50 column, with PBS (pH 7.4) as the mobile phase.

    • Collect the liposome-containing fractions, which will elute first.

2. Characterization of pH-Sensitive Liposomes

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the liposome suspension with filtered PBS (pH 7.4).

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Perform measurements at a constant temperature (e.g., 25°C).

  • Encapsulation Efficiency (EE%):

    • Determine the total amount of drug in the liposome formulation before purification (Total Drug).

    • Quantify the amount of free, unencapsulated drug in the supernatant after centrifugation or in the fractions collected after size-exclusion chromatography (Free Drug).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4, 6.5, and 5.5) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

    • Plot the cumulative percentage of drug release against time.

Data Presentation

Table 1: Physicochemical Properties of pH-Sensitive Liposomes

FormulationMolar Ratio (DOPE:CHEMS:DOPE-PEG-COOH)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
PSL-16:4:0.1~123< 0.2Near Neutral> 90%
PSL-25.7:3.8:0.5~140< 0.2Near Neutral> 90%

Note: The values presented are representative and can vary based on the specific lipids, drug, and preparation parameters used.[4][10]

Table 2: pH-Dependent In Vitro Drug Release

FormulationCumulative Release at 1h (%) pH 7.4Cumulative Release at 1h (%) pH 5.5
Doxorubicin-loaded PSL< 10%> 80%
Calcein-loaded PSL< 5%~ 55-84%

Note: This table illustrates the typical pH-triggered release profile. Actual release kinetics will depend on the formulation and the encapsulated drug.[3][11]

Visualization of Key Processes

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_mixing 1. Lipid Mixing (DOPE, CHEMS, DOPE-PEG-COOH) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration with Drug Solution film_formation->hydration sizing 4. Sizing (Extrusion) hydration->sizing purification 5. Purification (Size Exclusion Chromatography) sizing->purification dls Size, PDI, Zeta Potential (DLS) purification->dls ee Encapsulation Efficiency (Spectrophotometry) purification->ee release In Vitro Drug Release (Dialysis @ different pH) purification->release

Caption: Experimental workflow for the preparation and characterization of pH-sensitive liposomes.

cellular_uptake_and_release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.0-6.5) liposome pH-Sensitive Liposome (Stable) liposome_destab Liposome Destabilization (DOPE Phase Transition) liposome->liposome_destab Endocytosis drug_release Drug Release liposome_destab->drug_release cytoplasm Cytoplasm drug_release->cytoplasm Therapeutic Action

Caption: Mechanism of cellular uptake and intracellular drug release from pH-sensitive liposomes.

Discussion

The protocols outlined above provide a robust framework for the development of pH-sensitive liposomes incorporating DOPE-PEG-COOH. The key to successful formulation lies in the careful control of lipid composition and preparation parameters. The molar ratio of DOPE to an acidic amphiphile like CHEMS is critical for achieving the desired pH sensitivity.[4] At neutral pH, the ionized CHEMS stabilizes the DOPE in a bilayer structure.[11] However, in the acidic environment of an endosome, CHEMS becomes protonated, leading to the destabilization of the lamellar phase and the subsequent release of the encapsulated drug.[2]

The inclusion of a PEG-lipid, such as DOPE-PEG-COOH, serves a dual purpose. It provides a hydrophilic corona that sterically hinders opsonization, thereby prolonging circulation time.[6] Furthermore, the terminal carboxyl group offers a reactive handle for the covalent attachment of targeting moieties, enabling active targeting to specific cell types.[7]

Characterization of the physicochemical properties is essential to ensure the quality and performance of the liposomal formulation. DLS provides critical information on size and homogeneity, which influences the biodistribution and cellular uptake of the liposomes.[12] The in vitro drug release assay is a crucial experiment to confirm the pH-responsive behavior of the formulation. A significant increase in drug release at acidic pH compared to physiological pH is the hallmark of a successful pH-sensitive liposome.

Conclusion

The use of DOPE-PEG-COOH in the formulation of pH-sensitive liposomes offers a versatile and effective platform for targeted drug delivery. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design, prepare, and evaluate these advanced nanocarriers. By optimizing the formulation and characterization parameters, it is possible to develop highly effective drug delivery systems with enhanced therapeutic outcomes.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with DOPE-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic efficacy. The process, known as PEGylation, confers "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[1][2] This extended circulation is crucial for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) is a heterobifunctional lipid-PEG conjugate that is instrumental in this process. Its DOPE lipid anchor facilitates stable integration into the lipid bilayer of liposomes or the surface of other nanoparticles, while the terminal carboxylic acid group provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.[4]

These application notes provide detailed protocols for the surface modification of nanoparticles using DOPE-PEG-COOH, along with expected characterization data and workflows to guide researchers in developing advanced nanomedicine formulations.

Key Applications

The unique characteristics of DOPE-PEG-COOH make it a valuable tool for a range of biomedical applications:

  • Prolonged Systemic Circulation: The hydrophilic PEG chains create a steric barrier, reducing opsonization and subsequent clearance by the MPS, leading to longer circulation half-lives.[1][2]

  • Passive Tumor Targeting: By extending circulation time, DOPE-PEG-COOH-modified nanoparticles can accumulate more effectively in tumor tissues via the EPR effect.[2][3][5]

  • Active Targeting: The terminal carboxyl group can be activated to conjugate targeting moieties such as antibodies, peptides, or aptamers for specific cell recognition and uptake.

  • Drug Delivery: DOPE-PEG-COOH serves as a stable anchor for encapsulating or conjugating therapeutic agents to nanoparticles, facilitating their delivery to target sites.[4]

  • Bioimaging: Imaging agents can be attached to the carboxyl terminus for in vivo tracking and diagnostic applications.

Data Presentation

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with DOPE-PEG-COOH. The data is illustrative and will vary depending on the nanoparticle type, size, and the specific PEG chain length of the DOPE-PEG-COOH used.

Table 1: Physicochemical Characterization of Nanoparticles Before and After DOPE-PEG-COOH Modification

Nanoparticle TypeParameterBefore ModificationAfter Modification with DOPE-PEG-COOHReference
Liposomes Hydrodynamic Diameter (nm)100 ± 5110 - 130[6]
Polydispersity Index (PDI)< 0.2< 0.2[6]
Zeta Potential (mV)-5 to -15-20 to -40[7]
Polymeric Nanoparticles (PLGA) Hydrodynamic Diameter (nm)150 ± 10160 - 180[7]
Polydispersity Index (PDI)< 0.15< 0.15[7]
Zeta Potential (mV)-25 ± 5-35 to -50[7]
Gold Nanoparticles (AuNP) Hydrodynamic Diameter (nm)50 ± 260 - 70[8]
Polydispersity Index (PDI)< 0.1< 0.1[8]
Zeta Potential (mV)-30 ± 3-15 to -25[8]

Table 2: Impact of DOPE-PEG-COOH Modification on Drug Loading and Cellular Uptake

Nanoparticle SystemParameterUnmodified NanoparticlesDOPE-PEG-COOH Modified NanoparticlesReference
Doxorubicin-loaded Liposomes Drug Loading Efficiency (%)~90%~85-90%[9]
Cellular Uptake (in vitro, cancer cells)HighReduced (without targeting ligand)[10]
Paclitaxel-loaded PLGA Nanoparticles Drug Loading Capacity (wt%)10-15%8-12%
Cellular Uptake (in vitro, macrophages)HighSignificantly Reduced[10]

Experimental Protocols

The following protocols provide a generalized framework for the surface modification of nanoparticles with DOPE-PEG-COOH. Optimization of parameters such as molar ratios, incubation times, and purification methods is recommended for specific nanoparticle systems.

Protocol 1: Surface Modification of Liposomes with DOPE-PEG-COOH via Lipid Film Hydration

This protocol describes the incorporation of DOPE-PEG-COOH during the formulation of liposomes.

Materials:

  • Primary Lipids (e.g., DSPC, Cholesterol)

  • DOPE-PEG-COOH

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary Evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids and DOPE-PEG-COOH in chloroform in a round-bottom flask. A typical molar ratio is 90-95% primary lipids and 5-10% DOPE-PEG-COOH.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform at least 10-20 passes through the extruder.

  • Purification:

    • Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the hydrodynamic diameter, PDI, and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).

Protocol 2: Post-Insertion of DOPE-PEG-COOH into Pre-formed Nanoparticles

This method is suitable for modifying the surface of pre-existing nanoparticles, such as liposomes or polymeric nanoparticles.

Materials:

  • Pre-formed Nanoparticles

  • DOPE-PEG-COOH

  • Buffer (e.g., PBS, pH 7.4)

  • Water bath or incubator

Procedure:

  • Micelle Formation:

    • Disperse DOPE-PEG-COOH in the buffer at a concentration above its critical micelle concentration (CMC).

  • Incubation:

    • Mix the pre-formed nanoparticle suspension with the DOPE-PEG-COOH micelle solution. The molar ratio of nanoparticle lipid/polymer to DOPE-PEG-COOH should be optimized, but a starting point of 1:0.05 to 1:0.1 is common.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the nanoparticle lipids/polymers for 1-2 hours with gentle stirring.

  • Purification:

    • Remove excess, non-inserted DOPE-PEG-COOH micelles via dialysis, centrifugal filtration, or size exclusion chromatography.

  • Characterization:

    • Characterize the modified nanoparticles for size, PDI, and zeta potential using DLS.

    • Confirm the successful incorporation of DOPE-PEG-COOH using appropriate analytical techniques (e.g., NMR, FTIR, or chromatography if a tagged PEG is used).

Protocol 3: Activation of Carboxyl Groups and Conjugation of Targeting Ligands

This protocol details the steps to conjugate an amine-containing molecule (e.g., a peptide or antibody) to the carboxyl group of the PEG chain.

Materials:

  • DOPE-PEG-COOH Modified Nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Amine-containing targeting ligand

  • Quenching solution (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the DOPE-PEG-COOH modified nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form an NHS-ester intermediate.

  • Conjugation:

    • Remove excess EDC and NHS by centrifugation or buffer exchange into the Coupling Buffer.

    • Immediately add the amine-containing targeting ligand to the activated nanoparticle suspension. The molar ratio of the ligand to the nanoparticles should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

  • Purification:

    • Purify the ligand-conjugated nanoparticles from unreacted ligand and byproducts using dialysis, centrifugal filtration, or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand through appropriate methods such as gel electrophoresis (for proteins), UV-Vis spectroscopy, or fluorescence measurements if the ligand is labeled.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Nanoparticle Formulation cluster_1 Surface Modification with DOPE-PEG-COOH cluster_2 Ligand Conjugation start Start with core materials (lipids, polymers, etc.) formulation Formulate Nanoparticles (e.g., lipid film hydration, nanoprecipitation) start->formulation peg_incorporation Incorporate DOPE-PEG-COOH (co-formulation or post-insertion) formulation->peg_incorporation purification1 Purify PEGylated Nanoparticles peg_incorporation->purification1 activation Activate -COOH group (EDC/NHS chemistry) purification1->activation conjugation Conjugate targeting ligand (e.g., antibody, peptide) activation->conjugation purification2 Purify Final Conjugate conjugation->purification2 end end purification2->end Characterization and Application

Caption: Workflow for surface modification and functionalization of nanoparticles.

Mechanism of Prolonged Circulation and Passive Targeting

G cluster_0 In Systemic Circulation cluster_1 Tumor Microenvironment np DOPE-PEG-COOH Modified Nanoparticle opsonins Opsonins (Blood Proteins) np->opsonins Reduced Binding (Steric Hindrance) mps Mononuclear Phagocyte System (e.g., Macrophages) np->mps Evades Uptake opsonins->mps Opsonization leads to Phagocytosis circulation Prolonged Circulation leaky_vasculature Leaky Tumor Vasculature circulation->leaky_vasculature Increased Opportunity for Extravasation epr Enhanced Permeability and Retention (EPR) Effect leaky_vasculature->epr

Caption: Role of PEGylation in evading the MPS and facilitating the EPR effect.

Conclusion

The surface modification of nanoparticles with DOPE-PEG-COOH is a robust and versatile strategy for developing advanced drug delivery and imaging systems. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals. Careful execution of these protocols, coupled with thorough physicochemical and biological characterization, will enable the harnessing of PEGylation's benefits for a wide range of therapeutic and diagnostic applications.

References

Application Notes and Protocols: DOPE-PEG-COOH in the Formulation of Stealth Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stealth liposomes, a cornerstone of modern drug delivery systems, are designed to evade the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream and enhancing their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] The "stealth" characteristic is typically achieved by grafting polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) is a key functionalized lipid used in the formulation of these advanced drug carriers.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of stealth liposomes incorporating DOPE-PEG-COOH.

The Role of DOPE-PEG-COOH

DOPE-PEG-COOH is a heterobifunctional lipid consisting of three key components:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that can act as a lipid anchor, integrating into the liposomal bilayer.[1]

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer that forms a protective layer on the liposome surface. This layer sterically hinders the binding of opsonin proteins, which would otherwise mark the liposomes for clearance by the MPS.[2]

  • Carboxylic Acid (COOH): A terminal functional group on the PEG chain that allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting to specific cells or tissues.[3]

The incorporation of DOPE-PEG-COOH into liposome formulations thus serves a dual purpose: it provides the "stealth" property for prolonged circulation and offers a reactive handle for surface functionalization and targeted drug delivery.[3]

Data Presentation: Physicochemical Properties of DOPE-PEG-COOH Liposomes

The following table summarizes the typical physicochemical properties of stealth liposomes formulated with varying molar percentages of DOPE-PEG-COOH (MW 2000). The base formulation consists of DOPE and Cholesterol (CHOL) at a 2:1 molar ratio.

Formulation IDLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)
Lipo-ControlDOPE:CHOL (2:1)125.3 ± 4.10.21 ± 0.03-8.2 ± 1.592.5 ± 2.8
DP-COOH-2.5DOPE:CHOL:DOPE-PEG-COOH (2:1:0.0625)130.8 ± 3.50.18 ± 0.02-15.7 ± 2.191.8 ± 3.1
DP-COOH-5DOPE:CHOL:DOPE-PEG-COOH (2:1:0.125)138.2 ± 4.90.15 ± 0.02-22.4 ± 2.590.4 ± 3.5
DP-COOH-10DOPE:CHOL:DOPE-PEG-COOH (2:1:0.25)145.6 ± 5.20.12 ± 0.01-28.9 ± 2.888.7 ± 4.2

Data are presented as mean ± standard deviation (n=3). This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-COOH Stealth Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.[4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (CHOL)

  • DOPE-PEG-COOH (MW 2000)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPE, CHOL, and DOPE-PEG-COOH in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (for DOPE, this is low, so room temperature is sufficient).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. The volume of the hydration buffer will determine the final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking above the lipid transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane for an odd number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

    • The resulting liposome suspension should be a translucent solution.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.

    • Store the purified liposomes at 4°C.

Protocol 2: Characterization of Liposomes

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.

B. Encapsulation Efficiency Determination

  • Separate the unencapsulated drug from the liposome formulation using a suitable method (e.g., size exclusion chromatography).

  • Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent.

  • Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 3: In Vitro Drug Release Assay

This protocol uses a dialysis method to assess the in vitro drug release profile.

Materials:

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release buffer.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Cell culture medium

  • Target cell line

  • Flow cytometer

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with different concentrations of the fluorescently labeled liposomes for a specific period (e.g., 4 hours) at 37°C.

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the drug-loaded liposomes.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Cell culture medium

  • Target cell line

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

G cluster_liposome Stealth Liposome with DOPE-PEG-COOH Lipid_Bilayer Lipid Bilayer DOPE Cholesterol PEG_Layer PEG Layer Lipid_Bilayer->PEG_Layer DOPE anchor Aqueous_Core Aqueous Core | (Encapsulated Drug) COOH_Group COOH PEG_Layer->COOH_Group Targeting_Ligand Targeting Ligand COOH_Group->Targeting_Ligand conjugation

Caption: Structure of a DOPE-PEG-COOH functionalized stealth liposome.

G cluster_workflow Experimental Workflow A 1. Lipid Film Formation (DOPE, CHOL, DOPE-PEG-COOH) B 2. Hydration (with Drug Solution) A->B C 3. Extrusion (100 nm membrane) B->C D 4. Characterization (DLS, EE%) C->D E 5. In Vitro Assays (Drug Release, Cellular Uptake, Cytotoxicity) D->E

Caption: Workflow for stealth liposome formulation and evaluation.

G cluster_pathways Cellular Uptake Pathways for Liposomes Liposome PEGylated Liposome Clathrin Clathrin-mediated Endocytosis Liposome->Clathrin Caveolae Caveolae-mediated Endocytosis Liposome->Caveolae Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosolic Delivery (Endosomal Escape) Endosome->Cytosol

Caption: Major endocytic pathways for liposome cellular uptake.

References

Application Notes and Protocols for DOPE-PEG-COOH in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) in the formulation of nanoparticles for various biomedical imaging modalities. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the application of this versatile phospholipid-PEG conjugate.

Introduction

DOPE-PEG-COOH is a heterobifunctional lipid-polymer conjugate that plays a crucial role in the development of advanced nanoparticle systems for biomedical applications.[1] Its unique structure, comprising a DOPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group, allows for the creation of long-circulating, targetable nanocarriers for imaging and therapeutic agents. The DOPE component facilitates incorporation into lipid-based nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time.[1] The terminal carboxyl group serves as a versatile handle for the covalent conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) and imaging probes.[1]

Key Applications in Biomedical Imaging

DOPE-PEG-COOH is instrumental in the design of nanoparticles for a range of in vivo imaging techniques, including:

  • Fluorescence Imaging: Enabling the development of targeted probes for visualizing biological processes at the cellular and tissue level.

  • Magnetic Resonance Imaging (MRI): Facilitating the formulation of targeted contrast agents for enhanced anatomical and functional imaging.

  • Positron Emission Tomography (PET): Allowing for the creation of radiolabeled nanoparticles for sensitive and quantitative whole-body imaging.

I. Fluorescence Imaging Applications

Application Note: Targeted Liposomes for In Vivo Fluorescence Imaging of Inflammation

This section details the use of DOPE-PEG-COOH in the formulation of fluorescently labeled liposomes for the targeted imaging of inflamed tissues. The carboxyl group on the PEG linker can be utilized to attach targeting moieties that bind to specific markers of inflammation.

Quantitative Data Summary

FormulationMean Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)In Vivo Accumulation (Relative Fluorescence Intensity)Reference
PEG-Anionic Liposomes120 ± 20-30 ± 5< 0.2High (~2.5x higher than PEG-cationic)
PEG-Cationic Liposomes130 ± 25+25 ± 5< 0.2Moderate
Anionic Liposomes110 ± 15-35 ± 5< 0.2Low
Cationic Liposomes125 ± 20+30 ± 5< 0.2Very Low
Experimental Protocol: Formulation and In Vivo Imaging of Fluorescent Liposomes

1. Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DOPE-PEG-COOH (MW 2000)

  • Cholesterol

  • Fluorescent lipid probe (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl))

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

2. Liposome (B1194612) Formulation (Thin-Film Hydration Method):

  • Dissolve DOPE, DOPE-PEG-COOH, cholesterol, and the fluorescent lipid probe in chloroform in a round-bottom flask at a desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles.

  • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.

3. Conjugation of Targeting Ligand:

  • Activate the carboxyl groups on the liposome surface by incubating with EDC and NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature.

  • Remove excess EDC/NHS by dialysis or size exclusion chromatography.

  • Add the amine-containing targeting ligand to the activated liposomes and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., glycine (B1666218) or Tris buffer).

  • Purify the targeted liposomes from unconjugated ligands using dialysis or size exclusion chromatography.

4. In Vivo Fluorescence Imaging:

  • Administer the fluorescently labeled liposomes to the animal model (e.g., intravenously).

  • At desired time points, image the animal using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Analyze the images to quantify the fluorescence intensity in the region of interest.

Workflow for Targeted Fluorescent Liposome Preparation and Imaging

G cluster_formulation Liposome Formulation cluster_conjugation Targeting Ligand Conjugation cluster_imaging In Vivo Imaging A Dissolve Lipids in Chloroform B Thin-Film Evaporation A->B C Hydration with PBS B->C D Extrusion C->D E Activate COOH with EDC/NHS D->E Formulated Liposomes F Add Amine-Containing Ligand E->F G Purification F->G H IV Administration G->H Targeted Fluorescent Liposomes I In Vivo Fluorescence Imaging H->I J Image Analysis I->J

Caption: Workflow for preparing and imaging targeted fluorescent liposomes.

II. Magnetic Resonance Imaging (MRI) Applications

Application Note: DOPE-PEG-COOH Functionalized Nanoparticles as MRI Contrast Agents

DOPE-PEG-COOH can be used to coat superparamagnetic iron oxide nanoparticles (SPIONs) or to formulate liposomes encapsulating gadolinium-based contrast agents. The PEGylation enhances biocompatibility and circulation time, while the carboxyl group allows for the attachment of targeting moieties to direct the contrast agent to specific tissues or cells.

Quantitative Data Summary: Relaxivity of PEGylated Iron Oxide Nanoparticles

Nanoparticle FormulationCore Size (nm)Hydrodynamic Diameter (nm)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioReference
PEG-SPION~11~50-123 ± 6-
PEG-SPION (PEG 300)8.867412.385.66.96
PEG-SPION (PEG 600)8.867014.292.36.50

Relaxivity values are dependent on the magnetic field strength and temperature.

Experimental Protocol: Synthesis and Relaxivity Measurement of PEGylated SPIONs

1. Materials:

2. Synthesis of SPIONs:

  • Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.

  • Mix the iron chloride solutions in a 2:1 molar ratio.

  • Add the iron chloride mixture dropwise to a solution of ammonium hydroxide under vigorous stirring to induce the co-precipitation of iron oxide nanoparticles.

  • Heat the reaction mixture to 80°C for 1-2 hours.

  • Cool the suspension to room temperature and wash the nanoparticles repeatedly with deionized water using magnetic separation until the supernatant is neutral.

3. PEGylation of SPIONs:

  • Disperse the SPIONs in deionized water.

  • Add an aqueous solution of DOPE-PEG-COOH to the SPION suspension.

  • Sonicate the mixture for 30 minutes to facilitate the coating of the nanoparticles.

  • Stir the suspension overnight at room temperature.

  • Remove uncoated DOPE-PEG-COOH by magnetic separation and wash the PEGylated SPIONs with deionized water.

4. Relaxivity Measurement:

  • Prepare a series of dilutions of the PEGylated SPIONs in water or PBS with varying iron concentrations.

  • Measure the T1 and T2 relaxation times of each dilution using an MRI scanner at a specific field strength (e.g., 1.5T or 3T).

  • Plot the relaxation rates (1/T1 and 1/T2) against the iron concentration.

  • The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively.

Workflow for SPION Synthesis, PEGylation, and Relaxivity Measurement

G cluster_synthesis SPION Synthesis cluster_pegylation PEGylation cluster_relaxivity Relaxivity Measurement A Co-precipitation of Iron Salts B Washing and Purification A->B C Dispersion in DOPE-PEG-COOH Solution B->C SPION Core D Washing of PEGylated SPIONs C->D E Prepare Dilutions D->E PEGylated SPIONs F Measure T1 and T2 E->F G Plot Relaxation Rates vs. Concentration F->G H Calculate r1 and r2 Slopes G->H

Caption: Workflow for the preparation and characterization of PEGylated SPIONs.

III. Positron Emission Tomography (PET) Imaging Applications

Application Note: DOPE-PEG-COOH in Radiolabeled Nanoparticles for PET Imaging

DOPE-PEG-COOH is used to formulate nanoparticles that can be radiolabeled with positron-emitting isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr) for PET imaging. The terminal carboxyl group can be conjugated to a chelator (e.g., DOTA, NOTA) which then securely holds the radioisotope. This enables quantitative in vivo tracking of the nanoparticles and assessment of their biodistribution and tumor targeting efficiency.

Quantitative Data Summary: Biodistribution of ⁶⁴Cu-Labeled Nanoparticles

Organ% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h
Blood8.5 ± 1.22.1 ± 0.5
Heart1.5 ± 0.30.8 ± 0.2
Lungs3.2 ± 0.71.5 ± 0.4
Liver15.6 ± 2.518.2 ± 3.1
Spleen10.1 ± 1.812.5 ± 2.2
Kidneys4.3 ± 0.92.0 ± 0.6
Tumor3.8 ± 0.87.5 ± 1.5

Data are representative and can vary based on nanoparticle formulation, targeting ligand, and animal model.

Experimental Protocol: Preparation and Biodistribution Study of ⁶⁴Cu-Labeled Nanoparticles

1. Materials:

  • DOPE-PEG-COOH functionalized nanoparticles (pre-formulated)

  • DOTA-NHS ester

  • ⁶⁴CuCl₂ in dilute HCl

  • Ammonium acetate (B1210297) buffer (pH 5.5)

  • PD-10 desalting column

2. DOTA Conjugation:

  • Disperse the DOPE-PEG-COOH functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Add DOTA-NHS ester to the nanoparticle suspension and stir for 4-6 hours at room temperature.

  • Purify the DOTA-conjugated nanoparticles using a PD-10 desalting column to remove unconjugated DOTA.

3. ⁶⁴Cu Radiolabeling:

  • Adjust the pH of the ⁶⁴CuCl₂ solution to 5.5 with ammonium acetate buffer.

  • Add the buffered ⁶⁴CuCl₂ to the DOTA-conjugated nanoparticles.

  • Incubate the reaction mixture at 40-50°C for 30-60 minutes with gentle shaking.

  • Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC).

  • Purify the ⁶⁴Cu-labeled nanoparticles from free ⁶⁴Cu using a PD-10 desalting column.

4. In Vivo PET Imaging and Biodistribution:

  • Administer the ⁶⁴Cu-labeled nanoparticles to tumor-bearing mice via tail vein injection.

  • Perform PET/CT scans at various time points (e.g., 1h, 4h, 24h, 48h) post-injection.

  • After the final imaging session, euthanize the mice and collect major organs and the tumor.

  • Weigh the tissues and measure the radioactivity in each organ using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Logical Relationship for PET Probe Development and Evaluation

G NP DOPE-PEG-COOH Nanoparticle Conjugation DOTA Conjugation NP->Conjugation DOTA DOTA-NHS Ester DOTA->Conjugation Cu64 ⁶⁴CuCl₂ Radiolabeling ⁶⁴Cu Radiolabeling Cu64->Radiolabeling Conjugation->Radiolabeling DOTA-NP PET_Imaging In Vivo PET/CT Imaging Radiolabeling->PET_Imaging ⁶⁴Cu-DOTA-NP Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution

Caption: Logical flow from nanoparticle functionalization to in vivo evaluation.

References

Troubleshooting & Optimization

how to prevent aggregation of DOPE-PEG-COOH nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DOPE-PEG-COOH Nanoparticles

Welcome to the technical support center for DOPE-PEG-COOH (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]) nanoparticles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and prevent nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DOPE-PEG-COOH nanoparticle aggregation?

A1: Aggregation of DOPE-PEG-COOH nanoparticles is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. The main triggers include:

  • Low pH: The terminal carboxylic acid (-COOH) group on the PEG chain is critical for stability. At low pH, this group becomes protonated (-COOH), losing its negative charge. This reduces electrostatic repulsion between nanoparticles, leading to aggregation.

  • High Ionic Strength: High concentrations of salts in the buffer can shield the surface charge of the nanoparticles. This "charge screening" effect diminishes the electrostatic repulsion, promoting aggregation.[1]

  • Improper Storage: Freeze-thaw cycles can cause irreversible aggregation.[1][2] Storage at inappropriate temperatures or exposure to light can also degrade the components, leading to instability.[3][4]

  • Inadequate PEGylation: Insufficient density of PEG chains on the nanoparticle surface fails to provide adequate steric hindrance to prevent particles from approaching each other.[5][6]

Q2: How can I visually identify if my nanoparticles have aggregated?

A2: Aggregation can often be identified through simple visual inspection. A stable, monodisperse nanoparticle suspension should appear clear or slightly opalescent. Signs of aggregation include:

  • Cloudiness or Turbidity: The suspension appears milky or opaque.

  • Visible Precipitates: You may see visible particles or sediment that settles at the bottom of the container over time.

  • Color Change: For some types of nanoparticles, aggregation can cause a noticeable change in the color of the suspension.[2]

Q3: Which characterization techniques are best for detecting aggregation?

A3: For a quantitative assessment of aggregation, Dynamic Light Scattering (DLS) and Zeta Potential measurements are the most common and effective techniques.[7]

ParameterStable Nanoparticle SuspensionAggregated Nanoparticle SuspensionInterpretation
Z-Average Diameter (DLS) Consistent with expected size (e.g., < 200 nm)Significantly larger diameter (e.g., > 500 nm to µm range)Indicates the formation of larger clusters from smaller primary nanoparticles.[7]
Polydispersity Index (PDI) Low (typically < 0.3)High (typically > 0.5)A high PDI reflects a wide and heterogeneous range of particle sizes, characteristic of uncontrolled aggregation.[7]
Zeta Potential High negative magnitude (e.g., < -30 mV)Low magnitude (e.g., between -10 mV and +10 mV)A zeta potential close to neutral indicates a loss of surface charge, which reduces electrostatic repulsion and leads to instability.[7][8][9]

Troubleshooting Guides

Problem: My nanoparticles aggregated immediately after I changed the buffer.

This common issue is almost always related to the pH or ionic strength of the new buffer. The carboxyl group on the PEG is highly sensitive to its chemical environment.

Solution Workflow:

G cluster_0 Troubleshooting Buffer-Induced Aggregation start Aggregation observed after buffer exchange check_ph Measure pH of new buffer start->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph Adjust buffer pH to 7.0-8.0 using dilute NaOH ph_low->adjust_ph Yes check_salt Measure ionic strength (salt concentration) ph_low->check_salt No retest Re-characterize size (DLS) and Zeta Potential adjust_ph->retest salt_high Is salt concentration > 150 mM? check_salt->salt_high reduce_salt Decrease salt concentration or dialyze against a lower ionic strength buffer salt_high->reduce_salt Yes salt_high->retest No reduce_salt->retest

Caption: Workflow for troubleshooting buffer-induced nanoparticle aggregation.

Explanation:

  • Check pH: The pKa of a PEG-COOH terminal group is typically around 3-4. To ensure the carboxyl group is deprotonated (-COO⁻) and provides a strong negative charge for electrostatic repulsion, the buffer pH should be maintained well above this value, ideally between pH 7.0 and 8.0.

  • Check Ionic Strength: High salt concentrations screen the surface charge, collapsing the electrical double layer and reducing repulsive forces. If your buffer contains high concentrations of salts (e.g., >150 mM NaCl), consider diluting it or dialyzing the nanoparticles into a buffer with lower ionic strength.[10]

Problem: My nanoparticles are aggregating during storage.

Storage instability can result from improper temperature, light exposure, or freeze-thaw cycles.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation processes without the risk of freezing.[2][11]
Freezing AVOID Freezing causes the formation of ice crystals which can physically damage the nanoparticles and force them together, causing irreversible aggregation.[1][2]
Light Store in the dark (e.g., amber vials or in a box)PEG and other lipid components can be sensitive to light, which can cause oxidation and degradation over time.[3]
Atmosphere Store under an inert gas (Nitrogen or Argon)This is especially important for long-term storage to prevent oxidation of the lipid components.[3]

Problem: My experimental results are inconsistent, and I suspect aggregation.

Inconsistent results in biological or analytical assays are a classic sign of underlying nanoparticle instability. Aggregation can alter the effective concentration, surface area, and biological interactions of your nanoparticles.

Mechanism of pH-Induced Aggregation:

G cluster_0 High pH (e.g., 7.4) Stable Dispersion cluster_1 Low pH (e.g., 4.0) Aggregation NP1 Nanoparticle -COO⁻ NP2 Nanoparticle -COO⁻ Stable Strong Electrostatic Repulsion NP3 Nanoparticle -COOH NP4 Nanoparticle -COOH NP3->NP4 Unstable Loss of Repulsion Attractive Forces Dominate

Caption: Effect of pH on nanoparticle surface charge and stability.

Explanation: At neutral to high pH, the carboxyl groups are deprotonated (-COO⁻), creating a strong negative surface charge that causes nanoparticles to repel each other, ensuring a stable dispersion. At low pH, these groups become protonated and neutral (-COOH), eliminating the electrostatic repulsion and allowing attractive forces to cause aggregation.[12]

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size Analysis

DLS measures the hydrodynamic diameter of nanoparticles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13][14][15]

Methodology:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration that gives a slightly opalescent appearance. The exact concentration will depend on your instrument's sensitivity.

  • Filtering (Optional but Recommended): Filter the diluted sample through a 0.22 µm syringe filter to remove dust or large, incidental aggregates.[16]

  • Instrument Setup:

    • Ensure the instrument is clean and has been allowed to warm up.

    • Select the correct dispersant properties (viscosity and refractive index) for your buffer in the software.

  • Measurement:

    • Transfer the sample to a clean cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the Z-average diameter and the Polydispersity Index (PDI). A stable formulation will show a consistent Z-average and a low PDI (<0.3).

Protocol 2: Zeta Potential for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.[8][17]

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension in a low-ionic-strength buffer, typically 1-10 mM of a salt like KCl or PBS. High ionic strength will compress the electrical double layer and lead to an artificially low zeta potential reading.

  • Instrument Setup:

    • Use a dedicated, clean folded capillary cell or dip cell for the measurement.

    • Ensure the electrodes are clean.

  • Measurement:

    • Inject the diluted sample into the cell, avoiding air bubbles.

    • Place the cell in the instrument and allow it to equilibrate to 25°C.

    • Apply the electric field and perform the measurement. The instrument measures the velocity of the particles and calculates the zeta potential.[8]

  • Data Analysis: A zeta potential with a magnitude greater than |30| mV (i.e., more negative than -30 mV or more positive than +30 mV) is generally considered indicative of a stable suspension due to strong inter-particle electrostatic repulsion.[9] For DOPE-PEG-COOH nanoparticles, expect a strong negative value at neutral pH.

References

Technical Support Center: Optimizing DOPE-PEG-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-COOH conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the conjugation of molecules to carboxylated PEGylated lipids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating a molecule to DOPE-PEG-COOH?

A1: The most common method for conjugating a molecule (e.g., a protein, peptide, or small molecule with a primary amine) to the terminal carboxylic acid (-COOH) group of DOPE-PEG-COOH is through carbodiimide (B86325) chemistry. This typically involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

  • Activation: EDC first reacts with the carboxyl group on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • Stabilization: NHS or Sulfo-NHS is added to react with this intermediate, converting it into a more stable, amine-reactive NHS ester. This step is crucial as it improves the reaction's efficiency and resistance to hydrolysis in aqueous solutions.[1][4]

  • Conjugation: The NHS ester then efficiently reacts with a primary amine (-NH₂) on the target molecule to form a stable, covalent amide bond.[5]

Q2: Why is NHS or Sulfo-NHS necessary when EDC can directly facilitate amide bond formation?

A2: While EDC alone can form an amide bond, the O-acylisourea intermediate it creates is highly unstable in water and prone to rapid hydrolysis.[1] This hydrolysis regenerates the original carboxyl group and leads to low conjugation yields. NHS or Sulfo-NHS is added to create a semi-stable NHS ester intermediate, which is more resistant to hydrolysis and reacts more efficiently with primary amines, thereby significantly increasing the overall yield of the desired conjugate.[1][4]

Q3: How should I store and handle the key reagents like DOPE-PEG-COOH, EDC, and NHS?

A3: Proper storage and handling are critical for successful conjugation.

  • DOPE-PEG-COOH: Store desiccated at -20°C.

  • EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture.[1][6] They must be stored desiccated at -20°C. Before use, it is essential to allow the vials to equilibrate to room temperature before opening them.[3][6] This prevents atmospheric moisture from condensing inside the container, which can rapidly inactivate the reagents.[1][7] It is best practice to prepare EDC solutions immediately before use.[7]

Q4: What are the optimal pH conditions for the two-step conjugation reaction?

A4: The activation and conjugation steps have different optimal pH ranges. A two-step process with a pH adjustment is often recommended for the highest efficiency.[8][9]

  • Activation Step (EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[5][9] MES buffer is commonly used for this stage.[10]

  • Conjugation Step (Amine Coupling): The reaction of the NHS-activated PEG with primary amines on the target molecule is favored at a pH of 7.0-8.5 .[5][9] Buffers like phosphate-buffered saline (PBS) at pH 7.2-7.5 are ideal for this step.[4][11]

Experimental Protocols & Data

General Two-Step Aqueous Conjugation Protocol

This protocol provides a general guideline for activating DOPE-PEG-COOH incorporated into liposomes and conjugating an amine-containing molecule.

Materials:

  • Liposomes containing DOPE-PEG-COOH

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3][4]

  • EDC and Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Solution: 1 M Hydroxylamine, 1 M Tris, or 1 M Glycine, pH 8.0[4][5]

  • Purification system (e.g., Size Exclusion Chromatography or Dialysis)[6]

Procedure:

  • Preparation : Allow EDC and Sulfo-NHS vials to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or water immediately before use.[5] Ensure your liposome (B1194612) preparation is in an amine-free buffer like MES. If not, perform a buffer exchange.[8]

  • Activation :

    • To your liposome solution in Activation Buffer, add Sulfo-NHS and then EDC. Mix gently.[12]

    • The reaction should proceed for 15-30 minutes at room temperature.[2][5]

  • pH Adjustment & Conjugation :

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Conjugation Buffer (e.g., PBS).[4]

    • Immediately add the amine-containing molecule to the activated liposome solution.[5]

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][8]

  • Quenching : Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2][4][5]

  • Purification : Remove unreacted molecules, byproducts, and quenching reagents from the final conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration.[6][]

Data Summary: Recommended Reaction Parameters

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Molar Ratios of Reagents

Reagent Molar Ratio relative to -COOH groups Notes & Rationale Source(s)
EDC 4- to 100-fold excess A significant excess is used to drive the activation reaction. The optimal amount can depend on the system; start with a 10-fold excess and optimize.[7][12][14] [7][12][14]
NHS/Sulfo-NHS 1.2- to 25-fold excess Used in excess to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester. A common ratio of NHS:EDC is 1:1 to 1:2.5.[7][12][15][16] [7][12][15][16]

| Target Molecule (Amine) | 1:1 to 1:10 (COOH:Amine) | The optimal ratio depends on the desired degree of labeling and the nature of the target molecule. For liposomes, a 10:1 ratio of reactive lipid to protein is a good starting point.[15] |[15] |

Table 2: Optimal pH and Buffer Conditions

Reaction Step Optimal pH Range Recommended Buffer(s) Buffers to Avoid Source(s)
Activation 4.5 - 6.0 MES Buffers with amines (Tris, Glycine) or carboxylates. Phosphate buffer can reduce EDC reactivity. [5][17]

| Conjugation | 7.0 - 8.5 | PBS, HEPES, Bicarbonate, Borate | Buffers with primary amines (Tris, Glycine) which compete with the target molecule. |[5][8][17] |

Visualized Workflows and Pathways

EDC/NHS Conjugation Chemistry

The following diagram illustrates the two-step chemical pathway for conjugating an amine-containing molecule to a carboxyl group using EDC and NHS.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) COOH DOPE-PEG-COOH Intermediate Unstable O-acylisourea Intermediate COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Stable Amide Bond (DOPE-PEG-CONH-R) NHSEster->Conjugate + Target Target Molecule (R-NH2) Target->Conjugate

Diagram 1: EDC/NHS two-step conjugation pathway.
General Experimental Workflow

This flowchart outlines the major steps involved in a typical DOPE-PEG-COOH conjugation experiment, from preparation to final analysis.

G A Reagent Preparation (Equilibrate EDC/NHS, Prepare Buffers) B Prepare Liposomes in Activation Buffer (pH 4.5-6.0) A->B C Activate -COOH with EDC and Sulfo-NHS (15-30 min @ RT) B->C D Adjust pH to 7.0-8.5 C->D E Add Amine-Containing Molecule D->E F Incubate (2h @ RT or O/N @ 4°C) E->F G Quench Reaction (e.g., with Hydroxylamine) F->G H Purify Conjugate (SEC, Dialysis, etc.) G->H I Characterize Final Product (HPLC, MS, DLS) H->I

Diagram 2: General experimental workflow for conjugation.

Troubleshooting Guide

Low conjugation efficiency is the most common problem encountered. This guide provides a systematic approach to diagnosing and resolving potential issues.

Table 3: Troubleshooting Common Issues in DOPE-PEG-COOH Conjugation

Issue Potential Cause(s) Recommended Solution(s) Source(s)
Low or No Conjugation Yield Inactive Reagents: EDC/NHS hydrolyzed due to improper storage or handling. Purchase fresh reagents. Always store desiccated at -20°C and warm to room temperature before opening. Prepare EDC solution just before use. [1][6][7]
Suboptimal pH: Incorrect pH for activation or conjugation step. Calibrate your pH meter. Use appropriate buffers for each step (e.g., MES pH 4.5-6.0 for activation, PBS pH 7.0-8.5 for conjugation). A two-step reaction with a pH shift is highly recommended. [5][9]
Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). Perform a buffer exchange into an amine-free buffer (MES, HEPES, PBS) before starting the reaction. [2][6][8]
Hydrolysis of NHS Ester: Delay between activation and addition of the amine-containing molecule. Add the amine-containing molecule immediately after the activation step. The NHS ester has a half-life of hours at pH 7 but only minutes at pH 8.6. [1][4]
Protein/Liposome Aggregation High Reagent Concentration: Excessive concentrations of EDC can sometimes cause protein or liposome precipitation. Titrate the amount of EDC to find the optimal concentration that promotes conjugation without causing aggregation. [1][7]
Steric Hindrance: High density of PEG on the liposome surface can prevent efficient coupling. Optimize the mol% of DOPE-PEG-COOH in the liposome formulation. A balance must be struck to allow coupling while preventing aggregation. [18]
Suboptimal Buffer Conditions: Target protein may be unstable at the reaction pH. Ensure the target protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange or add stabilizing excipients prior to the reaction. [1]
Difficulty in Purification Formation of Side Products: N-acylurea byproduct from EDC reaction can be difficult to separate. Using NHS in the reaction minimizes the formation of this side product. Consider alternative chromatography methods like ion-exchange (IEX) if reversed-phase (RP-HPLC) or SEC is insufficient. [9][]

| | Loss of Conjugate: The conjugate may be lost during purification steps. | Analyze samples before and after each purification step to identify where the loss occurs. Choose a purification method appropriate for the size and properties of your final conjugate (e.g., SEC, IEX, TFF). |[6][] |

Troubleshooting Decision Tree

Use this diagram to systematically diagnose issues with your conjugation reaction.

G Start Low Conjugation Yield Reagents Check Reagent Quality (EDC/NHS) Start->Reagents First pH Check Reaction pH Reagents->pH Reagents OK? Sol1 Purchase fresh reagents. Store desiccated at -20°C. Warm to RT before opening. Reagents->Sol1 Degraded? Buffer Check Buffer Composition pH->Buffer pH OK? Sol2 Calibrate pH meter. Use MES (pH 4.5-6.0) for activation. Use PBS (pH 7.0-8.5) for coupling. pH->Sol2 Incorrect? Ratios Optimize Molar Ratios Buffer->Ratios Buffer OK? Sol3 Buffer exchange into amine-free buffer (e.g., PBS, MES). Buffer->Sol3 Contains Amines? Sol4 Titrate EDC/NHS and target molecule ratios. Ratios->Sol4 Suboptimal?

Diagram 3: Troubleshooting decision tree for low yield.

References

Technical Support Center: The Effect of DOPE-PEG-COOH Concentration on Nanoparticle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) concentration on the final size of nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPE-PEG-COOH in nanoparticle formulations?

A1: DOPE-PEG-COOH is a heterobifunctional lipid-PEG conjugate.[1] In nanoparticle formulations, it serves multiple purposes:

  • Stabilizer: The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic "stealth" layer on the nanoparticle surface. This layer creates a steric barrier that prevents nanoparticles from aggregating, thus maintaining their size and stability in solution.[2][3]

  • Surface for Bioconjugation: The terminal carboxylic acid (-COOH) group provides a reactive site for covalently attaching targeting ligands, such as antibodies, peptides, or aptamers, for targeted drug delivery.[1]

  • Enhanced Circulation Time: The PEG layer reduces opsonization (marking by the immune system) and clearance by the reticuloendothelial system (RES), which can prolong the circulation half-life of the nanoparticles in vivo.[3][4]

Q2: How does increasing the DOPE-PEG-COOH concentration generally affect nanoparticle size?

A2: Generally, increasing the concentration of a PEG-lipid like DOPE-PEG-COOH leads to a decrease in the final nanoparticle size.[5][6] The PEG chains form a protective layer that limits particle growth and prevents aggregation.[7] However, this relationship is not always linear and can be influenced by other formulation parameters.[5] Some studies have reported that at very high concentrations, changes in the spatial structure of the PEG chains can lead to unexpected effects on particle size.[5][8]

Q3: What is the difference between the "mushroom" and "brush" conformations of the PEG chains, and how do they affect particle size?

A3: The conformation of the PEG chains on the nanoparticle surface depends on their grafting density:

  • Mushroom Regime: At low concentrations, the PEG chains are far apart and adopt a coiled, mushroom-like structure.

  • Brush Regime: At higher concentrations, the chains are crowded and extend outwards, forming a dense "brush."[8]

The transition from the mushroom to the brush regime can influence the packing of lipids in the bilayer and affect the final particle size.[8] The brush conformation is generally more effective at preventing aggregation and can lead to smaller, more stable particles.[9]

Q4: Besides DOPE-PEG-COOH concentration, what other factors influence the final particle size?

A4: Several other experimental factors can significantly impact nanoparticle size:[2][7]

  • Method of Synthesis: Different manufacturing methods like nanoprecipitation, solvent evaporation, or microfluidics will yield different particle sizes.[2][7][10]

  • Lipid Composition: The molar ratio of other lipids, such as structural lipids (e.g., DSPC) and cholesterol, affects the rigidity and packing of the lipid bilayer, thereby influencing size.[7]

  • Drug Loading: The type and concentration of the encapsulated drug can alter the internal structure and final size of the nanoparticles.[10]

  • Process Parameters: Factors such as stirring speed, temperature, pH, and the ratio of organic solvent to aqueous phase during formulation are critical for controlling size.[2][10]

Troubleshooting Guide
Problem Encountered Possible Cause Suggested Solution
Particles are too large Insufficient DOPE-PEG-COOH concentration.Gradually increase the molar percentage of DOPE-PEG-COOH in your lipid mixture. A higher concentration provides a more effective steric barrier, preventing particle growth and fusion.[2]
Inefficient mixing or sonication.Optimize the stirring speed or sonication power and duration to ensure uniform energy distribution during particle formation.
High concentration of precursor materials.Reduce the initial concentration of the lipids and the drug to be encapsulated.[10]
Particles are aggregating Low surface charge (Zeta Potential).While PEGylation can reduce the magnitude of the zeta potential, ensure the final formulation has sufficient colloidal stability. Adjusting the pH of the buffer can sometimes help.[2]
High ionic strength of the buffer.High salt concentrations can screen the surface charge and destabilize nanoparticles. Consider using a buffer with lower ionic strength or dialyzing the final formulation against a low-salt buffer.[2]
Improper storage conditions.Store nanoparticle suspensions at a suitable temperature, typically 4°C, to minimize aggregation over time.[2]
Particle size distribution is too broad (High Polydispersity Index - PDI) Inconsistent reaction conditions.Ensure uniform heating and stirring throughout the synthesis process. Use of a microfluidics-based system can provide highly reproducible and uniform particles.[7]
Inefficient homogenization.For methods like lipid film hydration, use extrusion through polycarbonate membranes with defined pore sizes to obtain a more monodisperse population of vesicles.[7]
Ostwald Ripening.This can occur during storage. Ensure proper storage conditions and consider that the formulation may have a limited shelf-life.
Data Presentation: Effect of PEG-Lipid Concentration on Particle Size

The following table summarizes the general trend observed when varying the molar percentage of a PEG-lipid, such as DOPE-PEG-COOH, in a lipid nanoparticle formulation. Actual sizes will vary depending on the specific lipids, drug, and formulation method used.

Molar % of PEG-Lipid Expected Particle Size Trend Polydispersity Index (PDI) Trend Rationale
0 - 2%Larger, potential for aggregationHighInsufficient PEG coverage to provide adequate steric stabilization.
2 - 8%Decreasing SizeModerate to LowIncreased PEG density limits particle growth and improves stability.[5] The transition from mushroom to brush conformation begins.[8]
8 - 15%Smallest and most stable sizeLowA dense PEG brush layer is formed, providing strong steric repulsion and resulting in smaller, more uniform particles.[6]
> 15%May slightly increase or plateauLowAt very high concentrations, the PEG layer becomes very thick, which can slightly increase the overall hydrodynamic diameter.[6][11]
Experimental Protocols
Protocol: Nanoparticle Formulation via Nanoprecipitation

This protocol describes a general method for forming drug-loaded nanoparticles using PLGA-PEG-COOH, which is analogous to lipid-based formulations with DOPE-PEG-COOH.[10]

Materials:

  • DOPE-PEG-COOH and other structural lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic Solvent (e.g., Acetonitrile, Acetone)[10]

  • Aqueous Phase (e.g., Deionized Water)

  • Stir plate and stir bar

Procedure:

  • Preparation of Organic Phase: Dissolve the desired amounts of DOPE-PEG-COOH, structural lipids, and the drug in the chosen organic solvent (e.g., acetonitrile).[10] A typical starting polymer/lipid concentration is 10 mg/mL.[10]

  • Preparation of Aqueous Phase: Prepare the aqueous phase, which is typically deionized water or a buffer solution.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise.[10] A common ratio is a 2-fold volume of water to the organic phase.[10] Nanoparticles will form spontaneously as the solvent diffuses into the water.

  • Solvent Evaporation: Allow the resulting nanoparticle suspension to stir, uncovered, at room temperature for at least 6 hours to ensure the complete evaporation of the organic solvent.[10]

  • Purification: Purify the nanoparticles to remove unencapsulated drug and excess lipids. This can be done using methods such as ultracentrifugation or dialysis.[12]

  • Characterization and Storage: Resuspend the final nanoparticle pellet in a suitable buffer. Characterize the particle size and size distribution using Dynamic Light Scattering (DLS). Store the formulation at 4°C.[2]

Mandatory Visualization

Diagram 1: Experimental Workflow for Nanoparticle Formulation

G prep_organic 1. Prepare Organic Phase (Lipids + Drug in Solvent) nanoprec 3. Nanoprecipitation (Add Organic to Aqueous under stirring) prep_organic->nanoprec prep_aqueous 2. Prepare Aqueous Phase (DI Water or Buffer) prep_aqueous->nanoprec evap 4. Solvent Evaporation (Stir for 6+ hours) nanoprec->evap purify 5. Purification (Centrifugation/Dialysis) evap->purify char 6. Characterization & Storage (DLS, Store at 4°C) purify->char

Caption: General workflow for nanoparticle synthesis via the nanoprecipitation method.

Diagram 2: Factors Influencing Final Nanoparticle Size

G cluster_formulation Formulation Parameters cluster_process Process Parameters dope_conc DOPE-PEG-COOH Concentration final_size Final Nanoparticle Size & PDI dope_conc->final_size lipid_ratio Lipid Molar Ratios lipid_ratio->final_size drug_load Drug Loading drug_load->final_size method Synthesis Method method->final_size stir Stirring Speed / Temp stir->final_size solvent Solvent:Water Ratio solvent->final_size

Caption: Key formulation and process parameters that influence final nanoparticle size.

References

Technical Support Center: Strategies for Controlled Drug Release from DOPE-PEG-COOH Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-carboxylic acid (DOPE-PEG-COOH) carriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-COOH and what are its main components?

A1: DOPE-PEG-COOH is a linear, heterobifunctional, and amphiphilic polymer.[1][2] It consists of three main parts:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) : A phospholipid with unsaturated lipid tails that can form lipid bilayers or micelles to encapsulate hydrophobic drugs.[1][3] The presence of DOPE also confers pH-sensitive properties to the carrier, as it tends to form non-lamellar structures in acidic environments, facilitating drug release.[4]

  • PEG (Polyethylene Glycol) : A hydrophilic and biocompatible polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEG layer reduces clearance by the immune system, prolongs circulation time, and decreases non-specific protein binding.[2][5]

  • COOH (Carboxylic Acid) : A terminal functional group that can be used for conjugating targeting ligands such as antibodies, peptides, or other molecules.[1][2] This conjugation allows for active targeting of the drug carrier to specific cells or tissues.[6]

Q2: What are the primary advantages of using DOPE-PEG-COOH for drug delivery?

A2: The unique combination of its components gives DOPE-PEG-COOH carriers several advantages:

  • Enhanced Stability and Circulation Time : The PEG chains provide a protective hydrophilic layer that shields the nanoparticles from opsonization and phagocytosis, thereby extending their half-life in the bloodstream.[7]

  • Controlled and Triggered Release : The DOPE component allows for the design of pH-sensitive carriers that release their payload in the acidic microenvironment of tumors or within endosomes.[4] The system can also be engineered to respond to other stimuli like temperature, enzymes, or ultrasound.

  • Active Targeting Capability : The terminal carboxyl group (COOH) serves as a conjugation point for targeting moieties, enabling specific delivery to disease sites and potentially reducing off-target side effects.[8][9]

  • Versatility : These carriers can encapsulate a wide range of therapeutic agents, including both hydrophobic and hydrophilic drugs.[10][11]

Q3: How does the carboxyl (COOH) group facilitate active targeting?

A3: The COOH group is a reactive functional group that can form covalent bonds with amine groups (-NH2) present on targeting ligands like antibodies or peptides.[1] This reaction is typically mediated by activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] By attaching these ligands, the nanoparticle can specifically bind to receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake.[6]

Q4: What factors can influence the stability and drug release profile of DOPE-PEG-COOH formulations?

A4: Several factors during formulation and in the biological environment can affect the carrier's performance:

  • Manufacturing Process : Parameters like shear force, pressure, pH, and temperature during manufacturing can impact liposome (B1194612) integrity, size, and drug loading.[12]

  • Lipid Composition : The ratio of different lipids in the formulation affects the carrier's stability, phase transition temperature (for thermosensitive formulations), and sensitivity to pH.[13]

  • PEG Molecular Weight and Density : The molecular weight and surface density of the PEG chains influence the thickness of the protective layer, which in turn affects circulation time, protein adsorption, and interaction with target cells.[7] Higher molecular weight PEG can sometimes hinder cellular uptake.[7]

  • Biological Environment : Interactions with serum proteins can destabilize the carrier, while changes in physiological conditions like pH or the presence of specific enzymes can trigger premature or delayed drug release.[4][14]

Section 2: Troubleshooting Guide for Controlled Drug Release

pH-Sensitive Release Issues

Problem: My pH-sensitive DOPE-PEG-COOH formulation shows low or no drug release at the target acidic pH (e.g., pH 5.0-6.5).

Possible Cause Suggested Solution
Insufficient DOPE concentration DOPE is crucial for the destabilization of the lipid bilayer at acidic pH.[4] Increase the molar ratio of DOPE in your formulation relative to other lipids to enhance pH sensitivity.
Stabilizing effect of PEG A dense PEG layer can sterically hinder the conformational changes required for bilayer destabilization.[5] Try using a lower molecular weight PEG or incorporating PEG-lipids with cleavable linkers that are shed at the target site.[4]
Presence of stabilizing lipids Lipids like cholesterol or DSPC can increase membrane rigidity and inhibit the pH-induced phase transition of DOPE. Reduce the concentration of these stabilizing lipids or replace them with alternatives.
Inappropriate buffer system in release assay The buffer used in your in vitro release study may not accurately mimic the endosomal environment. Ensure your release medium has sufficient buffering capacity to maintain the target acidic pH.

Problem: The carrier shows significant premature drug leakage at physiological pH (pH 7.4).

Possible Cause Suggested Solution
Formulation instability The lipid composition may not be stable enough. Incorporate a small amount of a stabilizing lipid with a high phase transition temperature, such as DSPC, or add cholesterol to increase membrane packing and reduce leakage.[15]
High drug-to-lipid ratio Overloading the carrier can disrupt the lipid bilayer, leading to leakage.[12] Reduce the initial drug concentration during encapsulation to achieve a lower, more stable drug-to-lipid ratio.
Oxidative degradation of DOPE The unsaturated oleoyl (B10858665) chains in DOPE are susceptible to oxidation, which can compromise membrane integrity.[12] Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) and consider adding a lipid-soluble antioxidant to the formulation.
Temperature-Sensitive Release Issues

Problem: My thermosensitive formulation does not release the drug efficiently when heated to the target temperature (e.g., 41-42°C).

Possible Cause Suggested Solution
Lipid composition not optimized The phase transition temperature (Tc) of the liposome is determined by the lipid mixture. Traditional thermosensitive liposomes are often composed of lipids like DPPC.[15] Adjust the ratio of lipids to fine-tune the Tc to the desired temperature. The inclusion of lysolipids can also enhance release.[15]
Stabilizing effect of PEG and Cholesterol Both PEGylation and the inclusion of cholesterol can dampen the thermosensitivity of the lipid membrane, leading to lower drug release.[15] While necessary for stability, their concentration may need to be optimized. A balance must be struck between in vivo stability and thermal sensitivity.
Inadequate heating in release assay The heating method may not be rapid or uniform. Ensure the sample reaches the target temperature quickly and is maintained consistently throughout the experiment. A water bath with good circulation is recommended.[15]
Drug-lipid interactions The encapsulated drug may interact with the lipid bilayer, altering its phase transition behavior. Characterize the thermal properties of the drug-loaded liposomes using techniques like differential scanning calorimetry (DSC).
Enzyme-Sensitive Release Issues

Problem: There is no significant drug release when the carrier is incubated with the target enzyme (e.g., MMPs, proteases).

Possible Cause Suggested Solution
Inaccessible cleavage site The enzyme-cleavable substrate (often a peptide linker) may be sterically hindered by the dense PEG layer.[16] Design the linker with sufficient length to extend beyond the PEG corona or use a lower density of PEG chains.
Incorrect enzyme or substrate Confirm that the peptide sequence used is the correct substrate for the target enzyme and that the enzyme is active under your experimental conditions (pH, temperature, co-factors).[17]
Insufficient enzyme concentration The enzyme concentration in your in vitro assay may be too low to achieve significant cleavage within the experimental timeframe. Increase the enzyme concentration or extend the incubation time.[18]
Ultrasound-Mediated Release Issues

Problem: Applying ultrasound does not trigger sufficient drug release.

Possible Cause Suggested Solution
Ultrasound parameters are not optimal Drug release is dependent on ultrasound frequency, intensity, and duration.[19] Lower frequencies (e.g., 20 kHz - 1 MHz) are often more effective at inducing cavitation and drug release.[19][20] Optimize these parameters for your specific formulation.
Carrier composition is not "sonosensitive" The lipid bilayer may be too rigid. Incorporating lipids like DSPE can enhance the sensitivity of liposomes to ultrasound.[19] PEGylation has also been shown to increase sensitivity to high-frequency ultrasound.[20]
Absence of cavitation nuclei The mechanical effects of ultrasound are enhanced by cavitation. Consider co-administering or incorporating microbubbles or nanodroplets that act as cavitation nuclei to amplify the release mechanism.[21][22]
Formulation and Characterization Issues

Problem: I am getting low drug encapsulation efficiency (%EE).

Possible Cause Suggested Solution
Poor drug solubility in the lipid or aqueous phase For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent during film preparation.[10] For hydrophilic drugs, use a hydration buffer that maximizes drug solubility.
Unfavorable drug-to-lipid ratio A very high drug concentration can lead to saturation and precipitation. Optimize the drug-to-lipid ratio by testing a range of concentrations.[23]
Suboptimal formulation method The thin-film hydration method may not be optimal for all drugs. Explore other methods like ethanol (B145695) injection, reverse-phase evaporation, or microfluidics, which can improve encapsulation for certain drugs.[24]
Loss of drug during purification Unencapsulated drug is removed during purification (e.g., dialysis, centrifugation). Ensure purification parameters are gentle enough to not cause leakage from the liposomes.[10][25]

Problem: My nanoparticles have a large size or a high polydispersity index (PDI).

Possible Cause Suggested Solution
Inadequate sonication or extrusion To reduce the size and PDI of multilamellar vesicles formed after hydration, use probe sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size.[10] Multiple extrusion passes (e.g., 10-15) are recommended for a uniform size distribution.[23]
Aggregation The formulation may be aggregating due to insufficient surface charge or PEGylation. Ensure adequate incorporation of PEG-lipid to provide steric stability. Check the zeta potential; a value further from neutral (e.g., < -20 mV or > +20 mV) can indicate better colloidal stability.[23][26]
Incorrect lipid ratios The lipid composition itself can lead to the formation of larger structures. Re-evaluate the molar ratios of the lipids used in the formulation.[24]

Section 3: Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-COOH Liposomes via Thin-Film Hydration

This protocol is a standard method for liposome preparation.[10]

  • Lipid Film Formation :

    • Dissolve DOPE, other lipids (e.g., cholesterol, DSPC), and DOPE-PEG-COOH in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 100 rpm) at a temperature above the lipid transition temperature (e.g., 40°C) under reduced pressure to evaporate the solvents.

    • A thin, uniform lipid film will form on the inner wall. Continue evaporation for at least 1 hour after the film appears dry to ensure complete solvent removal.[10]

  • Hydration :

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HBS) containing the hydrophilic drug to be encapsulated.

    • Continue rotation in the rotary evaporator (without vacuum) at the same temperature for 1-2 hours to form multilamellar vesicles (MLVs).[10]

  • Size Reduction :

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Extrusion (Recommended) : Load the suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 cycles. This should be performed at a temperature above the lipid phase transition temperature.

    • Sonication : Alternatively, use a probe sonicator on ice to process the suspension. Note that this can sometimes lead to lipid degradation.

  • Purification :

    • Remove the unencapsulated drug by dialysis against a fresh buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) or by size exclusion chromatography.[13][25]

Protocol 2: In Vitro Drug Release Assay using Dialysis Method

This protocol is widely used to assess the release kinetics of a drug from nanoparticles.[13][25]

  • Preparation :

    • Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag with a suitable MWCO that allows free diffusion of the released drug but retains the nanoparticles.

    • Seal the dialysis bag securely.

  • Release Study :

    • Place the sealed bag into a larger vessel (e.g., a beaker) containing a known volume of release medium (e.g., 100 mL of PBS at pH 7.4 or an acetate (B1210297) buffer at pH 5.5). The volume should be large enough to ensure "sink conditions" (i.e., the concentration of the drug in the release medium does not exceed 10% of its saturation solubility).

    • Place the entire setup in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 37°C).

  • Sampling :

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[10]

  • Analysis :

    • Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry, fluorescence spectroscopy).[25]

    • Calculate the cumulative percentage of drug released at each time point using a standard curve.

Protocol 3: Determination of Encapsulation Efficiency (%EE)

This protocol measures the amount of drug successfully encapsulated within the nanoparticles.

  • Separation of Free Drug :

    • Take a known volume of the unpurified liposome suspension.

    • Separate the nanoparticles from the unencapsulated (free) drug. This can be done by centrifugation using centrifugal filter units (e.g., Amicon® Ultra) with a MWCO that retains the liposomes, or by mini size-exclusion chromatography columns.[13][25]

  • Quantification :

    • Measure the concentration of the drug in the filtrate or eluate. This represents the amount of free drug (W_free).

    • Measure the total amount of drug in the same initial volume of the unpurified suspension (W_total). This can be done by first lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[10]

  • Calculation :

    • The Encapsulation Efficiency (%EE) is calculated using the following formula: %EE = [(W_total - W_free) / W_total] * 100

Section 4: Data Summaries

Table 1: Representative pH-Responsive Drug Release Data

This table illustrates hypothetical data for a DOPE-based pH-sensitive formulation.[4]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)Cumulative Release at pH 5.0 (%)
15.2 ± 0.815.1 ± 1.245.3 ± 2.5
49.8 ± 1.128.4 ± 2.170.1 ± 3.1
812.5 ± 1.540.2 ± 2.885.6 ± 3.9
1215.1 ± 1.950.5 ± 3.588.2 ± 4.0
2418.3 ± 2.258.5 ± 4.191.4 ± 4.2
Table 2: Representative Temperature-Responsive Drug Release Data

This table illustrates hypothetical data for a thermosensitive liposome formulation designed to release its payload at hyperthermia temperatures.[15][27]

Temperature (°C)Incubation Time (min)Cumulative Release (%)
37304.5 ± 0.5
403015.2 ± 1.8
42565.8 ± 4.1
421080.1 ± 3.7
423092.5 ± 2.9
451095.3 ± 2.1

Section 5: Visual Guides

G cluster_prep Step 1: Formulation cluster_size Step 2: Size Reduction cluster_purify Step 3: Purification a Dissolve Lipids & Drug in Organic Solvent b Create Thin Film (Rotary Evaporation) a->b c Hydrate Film with Aqueous Buffer b->c d Form Multilamellar Vesicles (MLVs) c->d e Extrusion or Sonication d->e f Form Small Unilamellar Vesicles (SUVs) e->f g Remove Free Drug (Dialysis / SEC) f->g h Drug-Loaded DOPE-PEG-COOH Nanoparticles g->h

Caption: Workflow for DOPE-PEG-COOH Carrier Formulation.

G cluster_formulation Check Formulation cluster_assay Check Assay Conditions start Problem: Low Drug Release at Target Stimulus q1 Is the concentration of the stimulus-sensitive component (e.g., DOPE) optimal? start->q1 s1 Increase concentration of sensitive lipid. q1->s1 No q2 Are stabilizing components (e.g., Cholesterol, high-MW PEG) inhibiting the release? q1->q2 Yes end_node Re-test Formulation s1->end_node s2 Reduce concentration of stabilizers or use cleavable PEG linkers. q2->s2 Yes q3 Is the stimulus applied correctly (e.g., correct pH, temp, enzyme conc.)? q2->q3 No s2->end_node s3 Verify and optimize stimulus application in the release medium. q3->s3 No q4 Are there drug-lipid interactions altering release properties? q3->q4 Yes s3->end_node s4 Characterize drug-loaded vesicles (e.g., with DSC) and adjust formulation. q4->s4 Yes q4->end_node No s4->end_node

Caption: Logic Diagram for Troubleshooting Low Drug Release.

G cluster_phys Physiological pH (7.4) cluster_acid Acidic pH (e.g., Endosome, pH < 6.5) liposome_stable liposome_destable Protonation of Phosphoethanolamine Headgroup liposome_stable->liposome_destable Exposure to acidic environment label_stable Stable Bilayer Drug Retained hexagonal_phase DOPE undergoes transition to inverted hexagonal (HII) phase liposome_destable->hexagonal_phase release Membrane Destabilization & Drug Release hexagonal_phase->release

Caption: Mechanism of pH-Sensitive Drug Release from DOPE Carriers.

G start Stable Carrier in Circulation (PEG-Peptide-DOPE) tumor Accumulation in Tumor Microenvironment via EPR Effect start->tumor enzyme High Concentration of Tumor-Associated Enzymes (e.g., MMP-2) tumor->enzyme cleavage Enzymatic Cleavage of Peptide Linker enzyme->cleavage destabilize PEG Shield is Shed Exposing Fusogenic DOPE Surface cleavage->destabilize release Membrane Destabilization / Fusion with Cell Membrane & Drug Release destabilize->release

Caption: Mechanism of Enzyme-Triggered Drug Release.

References

Technical Support Center: Scaling Up DOPE-PEG-COOH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-COOH formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with scaling up these specialized liposomal systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up DOPE-PEG-COOH liposome (B1194612) formulations?

A1: Scaling up DOPE-PEG-COOH formulations presents a unique set of challenges centered around maintaining the delicate balance between the fusogenic properties of DOPE and the steric stability conferred by the PEG-COOH moiety. Key challenges include:

  • Maintaining Fusogenicity and pH-Sensitivity: The fusogenic nature of DOPE is essential for endosomal escape and cytosolic drug delivery. However, the inclusion of PEG-lipids, necessary for stability and prolonged circulation, can shield the liposome surface and reduce its pH-sensitivity and fusogenic activity. This balance can be difficult to maintain during scale-up.[1]

  • Ensuring Formulation Stability: DOPE has a conical shape and does not readily form stable bilayers on its own, preferring a hexagonal phase structure.[2][3] While stabilizing lipids are added, changes in processing parameters during scale-up, such as shear forces and temperature, can impact bilayer integrity and lead to aggregation or leakage.

  • Batch-to-Batch Consistency: Achieving consistent particle size, polydispersity, and encapsulation efficiency across different batch sizes is a significant hurdle. Variations in mixing dynamics and heat transfer at larger scales can lead to inconsistencies.

  • Sterility and Contamination Control: As with all parenteral formulations, maintaining sterility is critical. The risk of contamination increases with larger volumes and more complex manufacturing setups.

  • Post-PEGylation Conjugation Efficiency: The terminal COOH group is often intended for the covalent attachment of targeting ligands. Ensuring high and consistent conjugation efficiency at a larger scale can be challenging due to factors like steric hindrance from the PEG chains and the need for scalable purification methods to remove unreacted ligands and coupling agents.

Q2: How does the concentration of DOPE-PEG-COOH affect the stability and function of the liposomes during scale-up?

A2: The molar ratio of DOPE-PEG-COOH is a critical parameter that significantly influences both the stability and functionality of the liposomes.

  • Low PEG-COOH Concentration: Insufficient PEGylation can lead to poor steric stabilization, making the liposomes prone to aggregation and rapid clearance by the mononuclear phagocyte system (MPS). This is particularly problematic in large-scale production where processing and storage times may be longer.

  • High PEG-COOH Concentration: While higher concentrations of PEG-COOH enhance steric stability and circulation time, they can also inhibit the fusogenic properties of DOPE.[1] The dense PEG layer can prevent the close membrane-membrane contact required for fusion with the endosomal membrane, thereby hampering drug release into the cytoplasm. This can also interfere with the pH-sensing capabilities of the formulation.[4]

Finding the optimal PEG-COOH concentration that provides adequate stability without compromising fusogenicity is key and may require re-optimization when moving from bench-scale to larger production volumes.

Q3: What are the key considerations for the synthesis and purification of DOPE-PEG-COOH itself for large-scale use?

A3: The synthesis and purification of the DOPE-PEG-COOH conjugate can be a significant bottleneck for large-scale production.

  • Polydispersity of PEG: Commercial PEG reagents are often a heterogeneous mixture of different chain lengths. This polydispersity can lead to batch-to-batch variability in the final liposomal product, affecting stability, circulation half-life, and potentially immunogenicity. Using monodisperse PEGs is an option, but their synthesis is complex and costly, involving multiple reaction and purification steps.

  • Purification Challenges: PEGylated lipids can be oily or waxy, making them difficult to handle and purify using standard techniques like precipitation or silica (B1680970) gel chromatography, especially at a large scale. Specialized techniques like reverse-phase chromatography may be necessary but can be expensive and time-consuming to scale up.

  • Reaction Efficiency and Side Products: Ensuring high coupling efficiency between the PEG-COOH and DOPE is crucial. Incomplete reactions and the formation of side products can complicate purification and impact the performance of the final formulation.

Troubleshooting Guides

Issue 1: Increased Particle Size and Aggregation During Scale-Up
Potential Cause Troubleshooting Strategy
Inadequate Steric Stabilization Increase the molar percentage of DOPE-PEG-COOH in the formulation. However, be mindful of the potential impact on fusogenicity (see Issue 2).
Sub-optimal Zeta Potential At physiological pH, DOPE and PC lipids have a near-neutral charge, which can lead to aggregation if electrostatic repulsion is insufficient.[2] The inclusion of anionic lipids can help increase the negative zeta potential and improve stability.
Mechanical Stress During Processing High shear forces during large-scale mixing or extrusion can disrupt the liposome bilayer. Optimize mixing speeds, pressures, and processing times. Consider the use of less aggressive homogenization techniques.
Temperature Fluctuations Inconsistent temperature control during large-scale manufacturing can affect lipid bilayer fluidity and stability. Ensure robust temperature monitoring and control throughout the process.
Issue 2: Loss of pH-Sensitivity and Fusogenic Activity
Potential Cause Troubleshooting Strategy
Excessive PEGylation A high density of PEG chains can sterically hinder the conformational changes in DOPE required for membrane fusion.[1] Reduce the molar percentage of DOPE-PEG-COOH. It's a trade-off between stability and fusogenicity.
Inappropriate Stabilizing Lipids The choice of other lipids in the formulation can impact the pH-sensitivity. For instance, some formulations use CHEMS (cholesteryl hemisuccinate) which becomes protonated at acidic pH, destabilizing the liposome and promoting fusion.[3] Ensure the stabilizing lipids are compatible with the desired pH-responsive behavior.
PEGylation on Both Leaflets If the PEG-lipid is incorporated during the initial lipid film hydration, it can be present on both the inner and outer leaflets of the liposome, which can interfere with drug loading and destabilize the structure. Consider post-insertion techniques where PEG-lipid micelles are incubated with pre-formed liposomes.
Issue 3: Inconsistent Conjugation Efficiency of Targeting Ligands
Potential Cause Troubleshooting Strategy
Steric Hindrance from PEG The PEG chains can physically block access to the terminal COOH group. Consider using a longer PEG linker to extend the carboxyl group further from the liposome surface.
Sub-optimal Reaction Conditions at Scale Reaction kinetics can change at larger volumes. Re-optimize pH, temperature, reactant concentrations, and reaction time for the scaled-up batch.
Inefficient Purification Removal of unreacted targeting ligands and coupling agents can be more challenging at a large scale. Evaluate scalable purification methods like tangential flow filtration (TFF).

Quantitative Data Summary

The following table summarizes the impact of PEGylation on key liposomal parameters based on literature findings.

Parameter Effect of Increasing PEG-Lipid Concentration Reference
Liposome Size Generally decreases, but can show complex behavior with an initial increase at certain concentrations before decreasing.[5]
Zeta Potential Becomes less negative (shields the surface charge).[3]
pH-Sensitivity/Fusogenicity Decreases significantly.[1]
Stability in Serum Generally increases.[4]
Blood Circulation Time Increases.[4]

Key Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion (Lab-Scale)
  • Lipid Film Formation: Dissolve DOPE, a stabilizing lipid (e.g., CHEMS), and DOPE-PEG-COOH in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Vacuum Drying: Further dry the lipid film under high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a thermostatically controlled extruder to produce unilamellar vesicles (LUVs) with a defined size.

  • Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Size and Zeta Potential
  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the liposomes using a DLS instrument.

  • Zeta Potential Measurement: Determine the surface charge of the liposomes by measuring their electrophoretic mobility in an electric field using a laser Doppler velocimeter.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for DOPE-PEG-COOH Liposome Formulation and Characterization cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization lipid_film Lipid Film Formation (DOPE, Stabilizer, DOPE-PEG-COOH) hydration Hydration (Formation of MLVs) lipid_film->hydration extrusion Extrusion (Formation of LUVs) hydration->extrusion purify Removal of Unencapsulated Drug extrusion->purify dls DLS (Size, PDI) purify->dls zeta Zeta Potential (Surface Charge) purify->zeta encapsulation Encapsulation Efficiency purify->encapsulation

Caption: Figure 1. General Experimental Workflow for DOPE-PEG-COOH Liposome Formulation and Characterization

troubleshooting_logic Figure 2. Troubleshooting Logic for Liposome Aggregation start Problem: Liposome Aggregation check_peg Is PEG-COOH concentration sufficient? start->check_peg check_zeta Is Zeta Potential close to neutral? check_peg->check_zeta Yes increase_peg Action: Increase molar % of PEG-COOH check_peg->increase_peg No check_process Are processing conditions (shear, temp) optimized? check_zeta->check_process No add_anionic Action: Add anionic lipid to the formulation check_zeta->add_anionic Yes optimize_process Action: Optimize mixing speed, pressure, and temperature check_process->optimize_process No solution Solution: Stable Liposomes check_process->solution Yes increase_peg->solution add_anionic->solution optimize_process->solution

Caption: Figure 2. Troubleshooting Logic for Liposome Aggregation

References

Technical Support Center: Purification of DOPE-PEG-COOH Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) conjugated liposomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of DOPE-PEG-COOH conjugated liposomes.

Problem 1: Low Liposome (B1194612) Recovery After Purification

Potential Cause Recommended Solution & Troubleshooting Steps
Liposome Adsorption to Purification Matrix (SEC) Liposomes can be retained by the polymer beads of the size exclusion chromatography (SEC) matrix, leading to significant material loss.[1][2] To mitigate this, pre-saturate the SEC column with empty, unlabeled liposomes before loading your sample.[1] This blocks non-specific binding sites on the beads. Also, consider using the smallest possible column volume, as retention is proportional to column size.[1]
Shear Stress-Induced Liposome Rupture (TFF) High transmembrane pressure during Tangential Flow Filtration (TFF) can disrupt liposome integrity. Operate the TFF system under controlled and stable pressure conditions.[3][4] Monitor the pressure throughout the run to ensure it remains within the optimal range for your specific liposome formulation.
Inappropriate Membrane Pore Size (Dialysis/TFF) If the molecular weight cut-off (MWCO) of the dialysis membrane or TFF filter is too large, smaller liposomes can be lost. Ensure the MWCO is large enough to allow free passage of contaminants (e.g., unconjugated PEG-COOH, free drug) but small enough to retain all liposomes. For example, a 50 kDa MWCO membrane has been used for liposome purification.[5]
Sample Dilution (SEC) A significant drawback of SEC is the dilution of the liposome sample, which can make subsequent concentration steps necessary and may contribute to perceived low recovery if not accounted for.[6][7] If dilution is a major concern, consider alternative methods like TFF, which can simultaneously purify and concentrate the sample.[3][4]

Problem 2: Incomplete Removal of Free (Unconjugated) DOPE-PEG-COOH or Unencapsulated Drug

Potential Cause Recommended Solution & Troubleshooting Steps
Insufficient Resolution (SEC) The separation between the liposome peak and the free molecule peak may be inadequate. To improve resolution, increase the column volume relative to the sample volume; a column volume ten to twenty times the sample volume is typical for achieving clear separation.[7]
Inadequate Diafiltration Cycles (TFF) A single diafiltration cycle may not be sufficient for complete removal of contaminants. Multiple diafiltration cycles can significantly improve purity. For instance, three consecutive cycles have been shown to remove over 99% of non-incorporated drugs.[8]
Long Dialysis Time Dialysis is often a slow process, and incomplete removal may be due to insufficient dialysis time.[6] Ensure dialysis is carried out for an adequate duration with frequent changes of the dialysis buffer to maintain a high concentration gradient.

Problem 3: Liposome Aggregation After Purification

Potential Cause Recommended Solution & Troubleshooting Steps
Buffer Composition The pH or ionic strength of the elution or dialysis buffer may be promoting aggregation. Ensure the buffer composition is optimized for the stability of your specific DOPE-PEG-COOH liposome formulation. The PEG coating itself is designed to provide a steric barrier against aggregation.[9][10]
Excessive Concentration During concentration steps, particularly with TFF, liposomes can be brought into close enough proximity to aggregate. Carefully control the final concentration factor and monitor particle size using Dynamic Light Scattering (DLS) post-purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying DOPE-PEG-COOH conjugated liposomes?

The "best" method depends on your specific experimental needs, such as sample volume, required purity, and whether sample dilution is a concern.

  • Tangential Flow Filtration (TFF): Highly efficient for both purification and concentration, especially for larger volumes. It is rapid and scalable.[4][8]

  • Size Exclusion Chromatography (SEC): Offers good performance for separating liposomes from smaller molecules like free drugs or unconjugated PEG.[6] However, it can lead to sample dilution and potential loss of material due to liposome retention.[1][2]

  • Dialysis: A simpler, more convenient method for larger volumes, but it is generally time-consuming.[6]

Q2: How can I verify the purity of my liposome formulation after purification?

To confirm the removal of contaminants, you can use techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of unencapsulated drug or free lipid components.[5][6]

  • UV-Vis Spectroscopy: To measure the concentration of a free drug if it has a distinct absorbance profile.[6]

  • Fluorescence Spectroscopy: If using fluorescently labeled lipids or drugs, you can measure the fluorescence in the filtrate or later fractions to confirm removal.

Q3: How does purification affect the physicochemical properties of the liposomes?

Purification can impact the size, polydispersity index (PDI), and surface charge (zeta potential) of your liposomes. It is crucial to characterize your liposomes both before and after purification to ensure their integrity.[11] Dynamic Light Scattering (DLS) is a standard method for measuring size and PDI, while electrophoretic mobility measurements can determine the zeta potential.[9]

Q4: Why is it important to remove unconjugated DOPE-PEG-COOH?

Free DOPE-PEG-COOH can form micelles that may interfere with downstream applications and characterization. Furthermore, for targeted drug delivery applications where the COOH group is used for ligand conjugation, the presence of free polymer can compete for the conjugation reaction, reducing the efficiency of binding to the liposome surface.

Quantitative Data Summary

The following tables summarize quantitative data from studies on liposome purification.

Table 1: Tangential Flow Filtration (TFF) Performance

Parameter Value/Result Reference
Concentration Factor 10-fold increase[3][4]
Processing Time ~20 minutes for 10x concentration[3][4]
Lipid Recovery > 98%[12]
Removal of Non-entrapped Drug (Propofol) >95% reduction after 3 cycles[8][12]
Removal of Organic Solvent (Ethanol) >95% reduction[12]

Table 2: Size Exclusion Chromatography (SEC) Considerations

Parameter Issue/Recommendation Reference
Lipid Material Loss Can be up to 40% without pre-saturation[1]
Sample Dilution A significant downside of the technique[7]
Column-to-Sample Volume Ratio 10:1 to 20:1 for good separation[7]

Experimental Protocols

Protocol 1: Purification of Liposomes using Size Exclusion Chromatography (SEC)

  • Column Preparation: Select a suitable SEC gel matrix (e.g., Sephadex G-50, Sepharose CL-4B) based on the size of your liposomes and the contaminants to be removed. Pack a column to the desired bed volume.

  • Equilibration: Equilibrate the column by flowing at least 3-5 column volumes of your desired elution buffer (e.g., phosphate-buffered saline, PBS) through it.

  • Column Saturation (Optional but Recommended): To prevent liposome loss, load the column with a sample of empty liposomes (without drug or conjugated ligand) and allow it to elute completely. This step passivates the column matrix.[1]

  • Sample Loading: Carefully load your crude liposome suspension onto the top of the gel bed. The sample volume should ideally be no more than 5-10% of the total column volume.[7]

  • Elution: Begin flowing the elution buffer through the column at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume. The liposomes, being larger, will elute first in the void volume, followed by smaller molecules like free drug or unconjugated DOPE-PEG-COOH.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (if the drug or liposomes absorb) or other relevant analytical techniques to identify the fractions containing the purified liposomes. Pool the desired fractions.

  • Characterization: Characterize the pooled, purified liposomes for size, PDI, and concentration.

Protocol 2: Purification and Concentration of Liposomes using Tangential Flow Filtration (TFF)

  • System and Membrane Selection: Choose a TFF system and a filter membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 50-100 kDa) to retain the liposomes while allowing contaminants to pass through into the permeate.

  • System Setup: Assemble the TFF system according to the manufacturer's instructions, including the feed reservoir, pump, filter cartridge, and permeate and retentate collection vessels.

  • Equilibration: Flush the system with a suitable buffer to wet the membrane and remove any preservatives.

  • Concentration: Load the crude liposome suspension into the feed reservoir. Start the pump to circulate the suspension tangentially across the membrane surface. The permeate (buffer and contaminants) is removed, while the retentate (concentrated liposomes) is recycled back to the feed reservoir. Continue until the desired concentration factor is achieved.[3][4]

  • Diafiltration (Buffer Exchange): To further remove contaminants, add fresh buffer to the feed reservoir at the same rate that permeate is being removed. This washes out the remaining free drug and unconjugated molecules. Perform several diafiltration volumes (typically 3-5) for high purity.[8]

  • Recovery: Once the diafiltration is complete, stop the process and collect the purified, concentrated liposome formulation from the retentate line.

  • Characterization: Analyze the final product for size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in liposome purification.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Liposome Suspension (with free drug/PEG-COOH) sec Size Exclusion Chromatography (SEC) start->sec Separation by size tff Tangential Flow Filtration (TFF) start->tff Filtration & Concentration dialysis Dialysis start->dialysis Passive Diffusion characterize Characterize Size, PDI, Zeta Potential, Purity sec->characterize tff->characterize dialysis->characterize product Purified Liposomes characterize->product

Caption: General workflow for liposome purification methods.

G start Start: Crude Liposome Suspension q_volume Sample Volume? start->q_volume q_dilution Is Dilution a Concern? q_volume->q_dilution Large Volume (>10 mL) sec Use SEC q_volume->sec Small Volume (<10 mL) q_speed Is Speed/ Scalability Critical? q_dilution->q_speed Yes dialysis Use Dialysis q_dilution->dialysis No tff Use TFF q_speed->tff Yes q_speed->dialysis No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: DOPE-PEG-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer pH on DOPE-PEG-COOH conjugation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DOPE-PEG-COOH conjugation reactions?

This is a common point of confusion because the conjugation process, typically using EDC/NHS chemistry, involves two distinct steps, each with its own optimal pH range.[1]

  • Carboxyl Group Activation: The activation of the carboxylic acid on the PEG chain with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2]

  • Amine Coupling: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule to form a stable amide bond is most efficient at a neutral to slightly basic pH, typically between pH 7.0 and 8.5 .[1][3]

For maximum efficiency, a two-step protocol with a pH adjustment between the steps is highly recommended.[1]

Q2: Why is my conjugation yield low or non-existent?

Low conjugation yield is one of the most frequent issues and can typically be traced back to a few key factors:

  • Incorrect pH: Performing the entire reaction at a single, non-optimal pH is a primary cause. A pH below 7.0 results in poor amine reactivity, while a pH above 6.0 can reduce the efficiency of the initial carboxyl activation.[1]

  • NHS-Ester Hydrolysis: The activated NHS-ester intermediate is highly susceptible to hydrolysis (reaction with water), which renders it inactive. This competing reaction accelerates dramatically at higher pH values.[2][4][5] For instance, the half-life of an NHS-ester can be 4-5 hours at pH 7.0, but it drops to just 10 minutes at pH 8.6.[3][4][6][7]

  • Incompatible Buffers: The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the activated NHS-ester.[1][3][8] Similarly, buffers with carboxylates (e.g., Acetate) can interfere with the initial EDC/NHS activation step.

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[1][2] If they have been stored improperly or are old, they may be hydrolyzed and inactive, preventing the activation of the carboxyl group.

Q3: What are the best buffers to use for the activation and coupling steps?

To avoid interference, it is essential to use non-amine, non-carboxylate buffers.

  • Activation Step (pH 4.5 - 6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[9]

  • Coupling Step (pH 7.2 - 8.5): Phosphate-buffered saline (PBS) , Borate buffer, or Sodium Bicarbonate buffer are excellent choices.[1][3][6][10]

Q4: How can I minimize the hydrolysis of the activated NHS-ester?

Minimizing the competing hydrolysis reaction is crucial for achieving high conjugation yields.

  • Work Quickly: Add your amine-containing molecule as soon as possible after the carboxyl activation step.[2]

  • Control the pH: Perform the coupling step within the optimal pH range of 7.2-8.0 to find a good balance between amine reactivity and NHS-ester stability.[1][3] Avoid pH values above 8.5 where hydrolysis is extremely rapid.[10]

  • Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use and do not store them in aqueous solutions.[1]

Q5: How do I properly quench the conjugation reaction?

After the desired incubation time, it's important to quench the reaction to stop any further conjugation and deactivate remaining NHS-esters. This can be done by adding a small molecule with a primary amine. Common quenching reagents include:

  • Tris buffer[3]

  • Glycine[3]

  • Hydroxylamine[7][11]

  • Lysine or ethanolamine[7]

Add the quenching buffer to a final concentration of 20-50 mM and incubate for about 15-30 minutes.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during DOPE-PEG-COOH conjugation reactions.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Incorrect pH: The pH for either the activation or coupling step is outside the optimal range.Use a calibrated pH meter. For the two-step protocol, use MES buffer at pH 5.0-6.0 for activation, then adjust to pH 7.2-8.0 with PBS or Borate buffer for coupling.[1]
Buffer Interference: Use of reactive buffers like Tris, glycine, or acetate.Immediately switch to non-interfering buffers. Use MES for activation and PBS for coupling.[1][13]
NHS-Ester Hydrolysis: The delay between activation and coupling is too long, or the coupling pH is too high (>8.5).Minimize the time between steps. Perform coupling at pH 7.2-8.0 to balance reactivity and stability.[1][3]
Inactive Reagents: EDC or NHS has degraded due to moisture or improper storage.Use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature before opening.[2]
Inconsistent Results Buffer Variability: Inconsistent preparation of buffers leading to pH variations between experiments.Prepare buffers in large batches and verify the pH before each use.
Reagent Instability: Stock solutions of EDC/NHS were prepared in advance and stored.Always prepare EDC and NHS solutions fresh immediately before each experiment.
Precipitation During Reaction Poor Solubility: The target molecule or the lipid conjugate has limited solubility in the chosen buffer.For molecules with poor water solubility, consider using the sulfonated version of NHS (Sulfo-NHS), which increases the water solubility of the active intermediate.[1] The final concentration of organic co-solvents like DMSO or DMF should typically be kept below 10% (v/v).[10][12]

Quantitative Data Summary

The following tables provide key quantitative data for optimizing your conjugation reactions.

Table 1: Optimal pH Ranges for EDC/NHS Conjugation Steps

Reaction StepReagentsOptimal pH RangeRecommended Buffer
Carboxyl Activation EDC, NHS/Sulfo-NHS4.5 - 6.0[1][2]0.1 M MES[9]
Amine Coupling NHS-activated molecule7.0 - 8.5[1][3]PBS, Borate, or Bicarbonate[1][3][6]

Table 2: pH-Dependent Hydrolysis Rate of NHS-Esters

pHTemperatureHalf-Life of NHS-EsterStability & Reactivity Profile
7.00 - 4°C~4 - 5 hours[3][4][6]Relatively stable, but amine reactivity is moderate.
8.0Room Temp~1 hour[7]Good balance of amine reactivity and stability.
8.5Room Temp~20 - 30 minutes[14]High amine reactivity, but rapid hydrolysis requires prompt reaction.
8.64°C~10 minutes[3][4][6][7]Very high amine reactivity, but extremely unstable.
9.0Room Temp~5 - 10 minutes[14]Not recommended due to excessively fast hydrolysis.

Note: Half-life can vary depending on the specific NHS-ester compound and buffer composition.

Visualizing the Process

The following diagrams illustrate the key chemical pathways and logical workflows involved in the conjugation process.

Two_Step_Conjugation_Pathway cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling vs. Hydrolysis Lipid_COOH DOPE-PEG-COOH Activated_Ester DOPE-PEG-COO-NHS (Amine-Reactive NHS-Ester) Lipid_COOH->Activated_Ester  pH 4.5 - 6.0  (MES Buffer) EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Stable Amide Bond (DOPE-PEG-CONH-Target) Activated_Ester->Conjugate  pH 7.2 - 8.5  (PBS Buffer)  Desired Reaction Hydrolyzed Inactive Product (DOPE-PEG-COOH) Activated_Ester->Hydrolyzed  Competing Reaction  (Rate increases with pH) Amine Target Molecule-NH2 Amine->Conjugate Water H₂O (Hydrolysis) Water->Hydrolyzed

Caption: The two-step chemical pathway for DOPE-PEG-COOH conjugation.

Caption: A troubleshooting workflow for diagnosing low conjugation yield.

Caption: The relationship between pH and key reaction parameters.

Detailed Experimental Protocol: Two-Step Conjugation

This protocol provides a general guideline for conjugating an amine-containing molecule (e.g., a protein) to DOPE-PEG-COOH using EDC/Sulfo-NHS chemistry. Optimization may be required for specific applications.

Materials:

  • DOPE-PEG-COOH

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Dissolve the DOPE-PEG-COOH and the amine-containing molecule in the appropriate buffers.

    • Crucially, prepare EDC and Sulfo-NHS solutions in Activation Buffer (or water) immediately before use. Do not store these solutions.[1]

  • Step 1: Carboxyl Activation (pH 6.0)

    • In a reaction tube, combine the DOPE-PEG-COOH solution with EDC and Sulfo-NHS in Activation Buffer.

    • A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of DOPE-PEG-COOH.[1]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Buffer Exchange / pH Adjustment:

    • Immediately following activation, remove excess EDC and reaction byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.4). This step rapidly exchanges the buffer to the optimal pH for the coupling reaction.

    • Alternatively, if a desalting column is not used, the pH of the reaction mixture can be carefully raised to 7.2-7.5 by adding a concentrated, amine-free buffer like phosphate (B84403) or bicarbonate buffer.[1][7]

  • Step 2: Amine Coupling (pH 7.2 - 7.5)

    • Add the amine-containing molecule solution to the activated DOPE-PEG-COO-NHS solution. A 10- to 50-fold molar excess of the PEG linker is often used if the other molecule is the limiting reagent.[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any remaining active NHS-esters, add Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final DOPE-PEG-conjugate from unreacted molecules and quenching reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or ultrafiltration.

References

Validation & Comparative

A Head-to-Head Comparison: DOPE-PEG-COOH vs. DSPE-PEG-COOH for Optimal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanomedicine's success. Among the most pivotal components in lipid-based nanoparticle formulations are PEGylated phospholipids, which impart "stealth" characteristics and provide a linker for targeted delivery. This guide offers an in-depth, data-driven comparison of two commonly used PEGylated lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(carboxy(polyethylene glycol)) (DOPE-PEG-COOH) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(carboxy(polyethylene glycol)) (DSPE-PEG-COOH).

The primary distinction between these two molecules lies in the saturation of their lipid tails. DOPE possesses unsaturated oleoyl (B10858665) chains, which introduce a "kink" in the lipid structure, while DSPE has saturated stearoyl chains, resulting in a more linear and rigid structure. This fundamental difference significantly influences the physicochemical properties and in vivo performance of the resulting drug delivery systems.

Executive Summary of Comparative Performance

Performance MetricDOPE-PEG-COOHDSPE-PEG-COOHKey Considerations
Membrane Fluidity HigherLowerThe unsaturated oleoyl chains in DOPE increase membrane fluidity, which can facilitate endosomal escape and drug release.
Liposome (B1194612) Stability Generally lowerGenerally higherThe saturated stearoyl chains of DSPE lead to a more rigid and stable lipid bilayer, potentially reducing drug leakage.[1]
Drug Loading Efficiency VariableGenerally highThe rigid bilayer of DSPE-containing liposomes can enhance the encapsulation of certain drugs.[1]
Cellular Uptake Potentially enhancedGenerally efficientThe fusogenic nature of DOPE can promote cellular uptake and endosomal escape, particularly for gene delivery.
In Vivo Circulation Time ProlongedProlongedThe PEG chain in both lipids provides a "stealth" effect, reducing clearance by the reticuloendothelial system (RES).[1]
Therapeutic Efficacy Application-dependentApplication-dependentThe optimal choice depends on the specific drug, target cells, and desired release profile.

Physicochemical Properties: A Tale of Two Lipids

The choice between DOPE-PEG-COOH and DSPE-PEG-COOH has a profound impact on the physical characteristics of the resulting nanoparticles.

PropertyDOPE-PEG-COOH FormulationDSPE-PEG-COOH FormulationReference
Hydrodynamic Diameter (nm) ~133.7 ± 8.6~140[2]
Polydispersity Index (PDI) < 0.2< 0.2[3]
Zeta Potential (mV) ~ -12.4 ± 1.5 (for blank liposomes)Close to neutrality[2][3]

Note: The values presented are representative and can vary based on the overall formulation, drug loaded, and preparation method.

In Vitro Performance: Drug Release and Cellular Interactions

The structural differences between DOPE and DSPE influence how the drug is released and how the nanoparticle interacts with cells.

ParameterDOPE-PEG-COOH FormulationDSPE-PEG-COOH FormulationReference
Drug Encapsulation Efficiency (%) ~19.0 (for a model protein)> 90% (for doxorubicin)[2][3]
In Vitro Drug Release Can be faster due to higher membrane fluidityMore sustained release due to a rigid bilayer[4]
Cellular Uptake Higher uptake in some cases due to fusogenic propertiesEfficient, but PEG may slightly hinder uptake compared to non-PEGylated versions[3][5]
Cytotoxicity Low at typical concentrationsLow at typical concentrations[2]

In Vivo Performance: Circulation and Efficacy

The ultimate test of a drug delivery system is its performance in a living system. Both DOPE-PEG-COOH and DSPE-PEG-COOH are designed to enhance the in vivo performance of therapeutic agents.

ParameterDOPE-PEG-COOH FormulationDSPE-PEG-COOH FormulationReference
In Vivo Circulation Time ProlongedProlonged, with potential for longer circulation than shorter-chain PEG-lipids[6]
Tumor Accumulation EffectiveEffective, though PEGylation may not always increase accumulation compared to stable non-PEGylated liposomes[7]
Therapeutic Efficacy Demonstrated for various agentsDemonstrated for various agents, including clinically approved drugs[8]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the structure of the liposomes, a typical experimental workflow, and the mechanism of targeted drug delivery.

cluster_dope DOPE-PEG-COOH Liposome cluster_dspe DSPE-PEG-COOH Liposome DOPE DOPE-PEG-COOH Unsaturated (kinked) acyl chains PEG linker COOH for targeting Drug Drug Molecule DOPE->Drug encapsulation TargetingLigand Targeting Ligand DOPE:f3->TargetingLigand conjugation DSPE DSPE-PEG-COOH Saturated (straight) acyl chains PEG linker COOH for targeting DSPE->Drug encapsulation DSPE:f3->TargetingLigand conjugation

Caption: Structural comparison of DOPE-PEG-COOH and DSPE-PEG-COOH liposomes.

Start Lipid Mixture (Phospholipid, Cholesterol, PEG-Lipid) Film Thin Film Hydration Start->Film Hydration Hydration with Drug Solution Film->Hydration Extrusion Extrusion for Size Homogenization Hydration->Extrusion Purification Purification (e.g., Dialysis) Extrusion->Purification Characterization Characterization (Size, Zeta, Drug Load) Purification->Characterization End Final Liposomal Formulation Characterization->End

Caption: Experimental workflow for liposome preparation.

Liposome Targeted Liposome (with Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release into Cytoplasm Escape->Release Target Intracellular Target Release->Target

Caption: Mechanism of targeted drug delivery and cellular uptake.

Detailed Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is widely used for the preparation of both DOPE-PEG-COOH and DSPE-PEG-COOH containing liposomes.[3]

Materials:

  • Main phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • DOPE-PEG-COOH or DSPE-PEG-COOH

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Dissolve the lipids (main phospholipid, cholesterol, and PEGylated lipid) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the dissolved drug by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated drug by a suitable method such as dialysis or size-exclusion chromatography.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of nanoparticles.

Instrumentation:

  • A Zetasizer instrument or equivalent.

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.

  • Place the diluted sample in a disposable cuvette.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the average particle size and PDI.

  • For zeta potential measurement, use an appropriate folded capillary cell.

  • Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to quantify the internalization of fluorescently labeled liposomes by cells in culture.[2]

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or a fluorescently tagged drug)

  • Cell line of interest cultured in appropriate media

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at various concentrations.

  • Incubate the cells with the liposomes for a predetermined time (e.g., 4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • For flow cytometry, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.

  • For fluorescence microscopy, fix and stain the cell nuclei (e.g., with DAPI) and visualize the intracellular localization of the fluorescent liposomes.

Concluding Remarks

The choice between DOPE-PEG-COOH and DSPE-PEG-COOH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the drug delivery system. DSPE-PEG-COOH is often favored for formulations where high stability and prolonged circulation are paramount.[1] Its rigid nature can lead to lower drug leakage and a more predictable release profile. On the other hand, DOPE-PEG-COOH, with its inherent fusogenic properties, may be advantageous for applications requiring efficient endosomal escape, such as in gene delivery or for drugs that need to reach the cytoplasm to be effective.

Researchers should carefully consider the nature of the encapsulated drug, the target cell type, and the desired pharmacokinetic profile when selecting between these two versatile PEGylated lipids. The experimental protocols provided herein offer a starting point for the formulation and characterization of liposomal drug delivery systems tailored to specific therapeutic goals.

References

Unveiling the Nuances: A Comparative Guide to DOPE-PEG 2000 and DOPE-PEG 5000 in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polyethylene (B3416737) glycol (PEG)-lipid conjugates is a critical determinant of a nanoparticle's in vivo performance. This guide provides a detailed comparison of two commonly utilized PEGylated phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-PEG 2000) and its longer-chain counterpart, DOPE-PEG 5000. By examining their impact on the physicochemical properties, stability, and biological interactions of liposomes, this document aims to provide a data-driven framework for informed formulation decisions.

The primary distinction between DOPE-PEG 2000 and DOPE-PEG 5000 lies in the length of the hydrophilic PEG chain, with molecular weights of approximately 2000 Da and 5000 Da, respectively. This seemingly subtle difference can profoundly influence the behavior of liposomal drug delivery systems, creating a trade-off between key performance indicators such as circulation time, cellular uptake, and overall stability.

Physicochemical and In Vitro Performance: A Tabular Comparison

The choice between DOPE-PEG 2000 and DOPE-PEG 5000 often hinges on the desired balance between creating a stable, long-circulating nanoparticle and ensuring efficient delivery of the therapeutic payload to target cells. The following tables summarize the key quantitative differences observed in liposomal formulations incorporating these two PEGylated lipids. It is important to note that much of the directly comparative literature utilizes the saturated counterpart, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)-PEG, which provides a valuable, albeit indirect, point of comparison due to the identical PEG chains.

PropertyDOPE-PEG 2000DOPE-PEG 5000Reference
Hydrodynamic Diameter (nm) Typically results in smaller particle sizes compared to DOPE-PEG 5000.Generally leads to larger particle sizes due to the more extensive PEG corona.[1][1]
Zeta Potential (mV) More negative surface charge compared to DOPE-PEG 5000.A more neutral surface charge is often observed due to the enhanced shielding effect of the longer PEG chain.[1][1]
Drug Encapsulation Efficiency (%) Generally high, with minimal interference from the PEG chain.May exhibit slightly lower drug loading capacity in some formulations due to the larger PEG chain potentially interfering with drug incorporation.[2][2]
In Vitro Drug Release Sustained release profile.Can exhibit a slower initial drug release rate due to the thicker hydrophilic layer.[1][1]

In Vivo Behavior and Biological Interactions

The "stealth" characteristics conferred by the PEG chains are pivotal for evading the mononuclear phagocyte system (MPS) and prolonging the circulation time of liposomes. However, this very property can also influence the extent of cellular uptake at the target site.

ParameterDOPE-PEG 2000DOPE-PEG 5000Reference
Circulation Half-Life Provides a significant increase in circulation time compared to non-PEGylated liposomes.Demonstrates a substantially longer circulation half-life than DOPE-PEG 2000.[3][4] In one study, the half-life of liposomes modified with PEG(5000)-PE was approximately 3.5 times longer than those with PEG(2000)-PE (75 min vs. 21 min).[4][3][4]
Cellular Uptake Generally allows for more efficient cellular uptake compared to DOPE-PEG 5000.The longer PEG chain can create a greater steric hindrance, potentially reducing interactions with cell surface receptors and leading to lower cellular internalization.[1][1]
Stability Offers good colloidal stability.Provides a more extensive steric barrier, which can further reduce interactions with plasma proteins and enhance stability.[2][2]

Experimental Methodologies

To achieve a comprehensive understanding of the differences between DOPE-PEG 2000 and DOPE-PEG 5000, a series of well-defined experimental protocols are essential.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

A common method for preparing PEGylated liposomes is the thin-film hydration technique.

  • Lipid Film Formation: Chloroform solutions of the desired lipids, including the DOPE-PEG conjugate (either 2000 or 5000), are mixed in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process is typically performed with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

  • Zeta Potential: The surface charge of the liposomes is determined by measuring their electrophoretic mobility using a zeta potential analyzer.

In Vitro Drug Release Assay
  • Sample Preparation: Drug-loaded liposomes are prepared and purified to remove any unencapsulated drug.

  • Dialysis Method: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., PBS at 37°C) with constant stirring.

  • Sample Analysis: At predetermined time intervals, aliquots of the release medium are collected and the concentration of the released drug is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

In Vivo Circulation Half-Life Study
  • Animal Model: A suitable animal model, such as mice or rats, is used.

  • Administration: The PEGylated liposomal formulation, often containing a fluorescent or radiolabeled marker, is administered intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Quantification: The amount of the marker remaining in the plasma is quantified to determine the circulation half-life of the liposomes.

Visualizing the Impact of PEG Chain Length

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the theoretical influence of PEG chain length on liposome properties.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation lipid_mixing Lipid Mixing (incl. DOPE-PEG) film_formation Thin-Film Hydration lipid_mixing->film_formation extrusion Extrusion film_formation->extrusion dls DLS (Size & PDI) extrusion->dls zeta Zeta Potential in_vitro In Vitro Drug Release extrusion->in_vitro in_vivo In Vivo Circulation cellular_uptake Cellular Uptake

Fig. 1: Experimental workflow for preparing and evaluating PEGylated liposomes.

peg_length_influence cluster_2000 DOPE-PEG 2000 cluster_5000 DOPE-PEG 5000 p2k Shorter PEG Chain p2k_circ Increased Circulation p2k->p2k_circ p2k_uptake Higher Cellular Uptake p2k->p2k_uptake p2k_size Smaller Size p2k->p2k_size p5k_circ Significantly Longer Circulation p5k_uptake Lower Cellular Uptake p5k_size Larger Size p5k Longer PEG Chain p5k->p5k_circ p5k->p5k_uptake p5k->p5k_size

Fig. 2: Influence of DOPE-PEG chain length on key liposome properties.

Conclusion: Selecting the Optimal PEG Length

The decision to use DOPE-PEG 2000 or DOPE-PEG 5000 is a strategic one that must be guided by the specific therapeutic objective.

  • DOPE-PEG 2000 often represents a balanced approach, providing good stability and a substantial increase in circulation time while still permitting efficient cellular uptake. This makes it a suitable choice for a wide range of applications where delivery to the cell is paramount.

  • DOPE-PEG 5000 , with its longer PEG chain, offers superior steric protection, leading to significantly prolonged circulation times.[3][4] This can be particularly advantageous for passive targeting of tumors through the enhanced permeability and retention (EPR) effect, where maximizing the time the nanoparticle spends in the bloodstream increases the probability of accumulation at the tumor site. However, this extended PEG corona may also impede the internalization of the liposomes by target cells.

Ultimately, the optimal choice will depend on the specific drug being delivered, the target tissue or cell type, and the desired pharmacokinetic profile. The experimental data and methodologies presented in this guide provide a foundation for making an informed decision in the development of next-generation liposomal therapeutics.

References

A Comparative Guide to the In Vitro Cytotoxicity of DOPE-PEG-COOH Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxicity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DOPE-PEG-COOH) liposomes against other commonly used nanoparticle-based drug delivery systems. The information presented herein is intended to assist researchers in selecting the appropriate delivery vehicle for their therapeutic agents by providing a comprehensive overview of cytotoxicity profiles, supported by experimental data and detailed protocols.

Introduction to DOPE-PEG-COOH Liposomes

DOPE-PEG-COOH liposomes are a class of lipid-based nanoparticles that have garnered significant attention in the field of drug delivery. Their unique composition offers several advantages: the fusogenic lipid DOPE can facilitate endosomal escape and cytoplasmic delivery of cargo, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, prolonging circulation time and reducing immunogenicity. The terminal carboxyl group (-COOH) allows for the convenient conjugation of targeting ligands, enabling active targeting to specific cells or tissues. However, a thorough understanding of their cytotoxic potential in comparison to other nanocarriers is crucial for their safe and effective translation into clinical applications.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various nanoparticle formulations, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, as measured by the half-maximal inhibitory concentration (IC50). It is important to note that direct comparative studies focusing specifically on DOPE-PEG-COOH liposomes against a wide range of other nanoparticles are limited. The data presented is a compilation from various studies to provide a general overview. The cytotoxicity of nanoparticles is highly dependent on the cell line, particle size, surface charge, and the specific assay used.

Table 1: Comparative IC50 Values of Different Nanoparticle Formulations

Nanoparticle TypeDrug LoadedCell LineAssayIC50 (µM)Reference
Liposomes Morin HydrateA549MTT45.76 (Plain)[1]
Morin HydrateA549MTT28.89 (TPGS-modified)[1]
SorafenibSK-HEP-1MTT12.25 (24h)[2]
SorafenibHepG2MTT11.61 (24h)[2]
Solid Lipid Nanoparticles (SLNs) Paclitaxel (B517696)Melanoma XenograftIn vivo tumor growthSlower release, higher stability vs. micelles and liposomes[3][4]
Polymeric Nanoparticles DoxorubicinHeLaMTTVaries with arm number of st-PLGA-PEG[5]

Table 2: IC50 Values of Different Liposomal Formulations in Various Cell Lines

Liposome FormulationCell LineIC50 (µM)Reference
PTX-CK-LipHCT-1160.48 ± 0.03[2]
PTX-Ch-LipHCT-1160.91 ± 0.02[2]
HA-coated LiposomesMCF-7Lower than non-coated[2]
HA-coated LiposomesHepG2Lower than non-coated[2]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of in vitro cytotoxicity is paramount in the evaluation of any drug delivery system. The following sections provide detailed protocols for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the nanoparticle formulations and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Nanoparticles A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F

MTT Assay Workflow Diagram

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase from damaged cells into the supernatant.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.[10]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Measure Absorbance E->F

LDH Assay Workflow Diagram

ATP (Adenosine Triphosphate) - Based Assay

ATP-based assays measure cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the ATP detection reagent directly to the wells. This reagent lyses the cells and provides the necessary components for the luciferase reaction.[12]

  • Incubation: Incubate the plate at room temperature for a short period (typically 2-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.[12]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[12]

ATP_Assay_Workflow cluster_workflow ATP-Based Assay Workflow A Seed & Treat Cells B Add ATP Detection Reagent A->B C Incubate (2-10 min) B->C D Measure Luminescence C->D

ATP-Based Assay Workflow

Signaling Pathways in Liposome-Induced Cytotoxicity

The cytotoxicity of liposomes, particularly cationic formulations, can be mediated through the induction of apoptosis. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cationic liposomes have been shown to induce apoptosis through the mitochondrial pathway.[13] This process is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c.[13][14] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[14][15] Some PEGylated liposomal formulations have also been observed to trigger apoptosis through the activation of p53, Bax, caspase-3, and caspase-9.[15]

The extrinsic pathway can also be triggered, for instance, by liposomes functionalized with ligands like TRAIL (TNF-related apoptosis-inducing ligand), which binds to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent apoptotic events.[16]

Apoptosis_Signaling_Pathway cluster_pathways Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway NP Cationic/PEGylated Liposomes ROS Increased ROS NP->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DR Death Receptors Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Bid->Mito

Apoptosis Signaling Pathways

Conclusion

The in vitro cytotoxicity of DOPE-PEG-COOH liposomes, like other nanoparticles, is a critical parameter that requires careful evaluation. While direct comparative data is still emerging, the available information suggests that PEGylated liposomes can be designed to have favorable cytotoxicity profiles. The choice of the appropriate in vitro assay is crucial, and potential interferences of the nanoparticles with the assay components should be considered. Understanding the underlying signaling pathways of cytotoxicity, primarily apoptosis induction through mitochondrial and/or death receptor pathways, can provide valuable insights for the rational design of safer and more effective liposomal drug delivery systems. Further head-to-head comparative studies are warranted to definitively position DOPE-PEG-COOH liposomes within the landscape of nanocarriers for therapeutic applications.

References

A Comparative Guide to the Cellular Uptake of DOPE-PEG-COOH Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cellular internalization of nanoparticles is paramount for designing effective therapeutic carriers. This guide provides a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-carboxylic acid (DOPE-PEG-COOH) functionalized nanoparticles, benchmarking their performance against other common lipid-based nanoparticle formulations. The data presented is compiled from multiple studies to offer a broad perspective on the factors influencing cellular uptake.

Quantitative Comparison of Nanoparticle Uptake

The cellular uptake of nanoparticles is influenced by a multitude of factors, including lipid composition, surface charge, and the length and functionalization of the polyethylene (B3416737) glycol (PEG) chain. The following tables summarize quantitative data from various studies to highlight these differences.

Table 1: Comparison of Cellular Uptake for Different Lipid Formulations

Nanoparticle FormulationCell LineUptake Efficiency (Normalized)Particle Size (nm)Zeta Potential (mV)Reference
DOPE-based Liposomes MDA-MB-435S1.12 ± 0.03 (at 4h)~120Not Specified[1]
DOPC-based LiposomesMDA-MB-435S0.72 ± 0.01 (at 4h)~120Not Specified[1]
DOPE-based Liposomes HeLa7.40 ± 0.02 (at pH 6.0)~120Not Specified[1]
DOPC-based LiposomesHeLa5.82 ± 0.07 (at pH 6.0)~120Not Specified[1]

Note: DOPE-based liposomes demonstrate enhanced uptake, particularly in acidic environments, which is a characteristic of the tumor microenvironment.

Table 2: Influence of PEGylation and Surface Functionalization on Cellular Uptake

Nanoparticle FormulationCell LineUptake (Mean Fluorescence Intensity)Particle Size (nm)Zeta Potential (mV)Reference
DSPE-PEG2000-COOH Not SpecifiedGenerally efficient~125~ -35[2]
DSPE-PEG5000Not SpecifiedCan be reduced compared to DSPE-PEG2000Larger than DSPE-PEG2000More neutral than DSPE-PEG2000[2]
Amine-Terminated SAMs VariousPromotes strong cell adhesionNot ApplicablePositively charged[3]
Carboxyl-Terminated SAMs VariousPromotes strong cell adhesionNot ApplicableNegatively charged[3]
Folate-coated Gd NanoparticlesKB cellsSignificantly enhanced over PEG-coated~100Not Specified[4]
PEG-coated Gd NanoparticlesKB cellsBaseline~100Not Specified[4]

Note: The choice of PEG length and terminal functional group significantly impacts cellular interaction. While both amine and carboxyl terminations promote cell adhesion, the specific charge can influence interactions with the cell membrane. Longer PEG chains can sterically hinder uptake.

Experimental Protocols

A reliable and quantifiable method for assessing cellular uptake is crucial for comparative studies. Flow cytometry is a widely used technique for this purpose.

Protocol: Quantification of Cellular Uptake using Flow Cytometry

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]

2. Nanoparticle Preparation and Incubation:

  • Prepare fluorescently labeled nanoparticles (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent cargo).

  • Dilute the nanoparticle suspension to the desired concentration in complete cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle-containing medium.

  • Incubate the cells with the nanoparticles for a defined period (e.g., 2, 4, or 24 hours) at 37°C in a 5% CO2 incubator.

3. Cell Harvesting and Staining:

  • After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Detach the cells from the plate using a suitable enzyme (e.g., trypsin).

  • Centrifuge the cell suspension to pellet the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

  • If required, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.

  • Use an unstained cell sample as a negative control to set the baseline fluorescence.

  • Acquire data for a sufficient number of events (e.g., 10,000 cells).

  • The geometric mean fluorescence intensity (MFI) of the cell population is used as a quantitative measure of nanoparticle uptake.

5. (Optional) Inhibition of Endocytic Pathways:

  • To investigate the mechanism of uptake, pre-incubate cells with specific endocytosis inhibitors for 30-60 minutes before adding the nanoparticles.[5][6]

    • Chlorpromazine: Inhibits clathrin-mediated endocytosis.[6]

    • Genistein or Nystatin: Inhibit caveolae-mediated endocytosis.[5][6]

    • Amiloride: Inhibits macropinocytosis.[5]

  • Compare the cellular uptake in the presence and absence of these inhibitors to determine the dominant internalization pathway.

Visualizing Cellular Uptake Mechanisms and Workflows

Diagrams generated using Graphviz can help visualize the complex processes involved in cellular uptake studies.

G Experimental Workflow for Cellular Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding incubation Incubation with Cells cell_culture->incubation np_prep Nanoparticle Preparation (Fluorescently Labeled) np_prep->incubation harvesting Cell Harvesting & Washing incubation->harvesting inhibitors Optional: Pre-incubation with Endocytosis Inhibitors inhibitors->incubation staining Viability Staining harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (Mean Fluorescence Intensity) flow_cytometry->data_analysis

Caption: Workflow for quantifying nanoparticle cellular uptake.

The internalization of nanoparticles into cells is predominantly mediated by various endocytic pathways. The specific pathway utilized can be influenced by the physicochemical properties of the nanoparticle.

G Major Endocytic Pathways for Nanoparticle Uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Nanoparticle Clathrin Clathrin-coated pit NP->Clathrin Clathrin-mediated Caveolae Caveolae NP->Caveolae Caveolae-mediated Macropinosome Macropinosome NP->Macropinosome Macropinocytosis Receptor Receptor Receptor->Clathrin EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinosome->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome LateEndosome->EarlyEndosome Recycling Lysosome Lysosome LateEndosome->Lysosome Degradation

Caption: Common pathways for nanoparticle internalization.

References

comparative analysis of PEGylated lipids for gene therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vector is paramount to the success of gene therapy. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform, with polyethylene (B3416737) glycol (PEG)ylation being a critical modification to enhance their in vivo performance. This guide provides a comparative analysis of different PEGylated lipids used in LNP formulations for gene therapy, focusing on key performance metrics, experimental validation, and the underlying molecular mechanisms.

The Role of PEGylated Lipids in Gene Therapy Delivery

Lipid nanoparticles are composed of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids.[1] The PEGylated lipid component forms a hydrophilic layer on the nanoparticle surface, providing several advantages:

  • Steric Hindrance: The PEG layer prevents the aggregation of nanoparticles, ensuring their colloidal stability.[2][3]

  • "Stealth" Properties: It reduces the adsorption of serum proteins (opsonization), thereby preventing rapid recognition and clearance by the immune system, which prolongs the circulation half-life of the LNPs in the bloodstream.[1][2]

  • Enhanced Therapeutic Efficacy: By increasing stability and circulation time, PEGylation facilitates the delivery of the genetic payload to target tissues.[1][2]

However, the use of PEGylated lipids is not without its challenges. A key concern is the potential for immunogenicity, where the immune system develops antibodies against PEG, leading to accelerated blood clearance (ABC) upon repeated administration.[1][4] This has prompted research into alternative strategies and modifications of PEGylated lipids to mitigate these effects.[1][5]

Comparative Performance of PEGylated Lipids

The choice of PEGylated lipid can significantly impact the physicochemical properties and biological activity of LNPs. Key parameters for comparison include the length of the PEG chain, the structure of the lipid anchor, and the overall molar percentage of the PEG-lipid in the LNP formulation.

Physicochemical Properties

The incorporation of different PEGylated lipids influences the size, polydispersity index (PDI), and surface charge of LNPs. Generally, a smaller particle size and a low PDI are desirable for in vivo applications.

PEGylated Lipid FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
CO-cSLNs~235N/A30-35[6]
Gelucire 50/13211.1 ± 22.4N/A30-35[6]
DSPE-mPEG2000~235N/A30-35[6]
Myrj S100~235N/A30-35[6]
1 mol% PEG173.90.060-2.84[7]
5 mol% PEG109.10.146-4.11[7]
DMG-PEG2k~100<0.2N/A[8]
DMG-PEG5k<100>0.2N/A[8]
DMPE-PEG750196N/AN/A[8]
DMPE-PEG1k161N/AN/A[8]

Table 1: Comparison of Physicochemical Properties of LNPs formulated with different PEGylated lipids. CO-cSLNs: Cholesteryl-oleate cationic solid-lipid nanoparticles.

In Vitro Transfection Efficiency

Transfection efficiency is a critical measure of the ability of the LNP to deliver its genetic cargo into target cells and achieve the desired biological effect. Studies have shown that the type and concentration of the PEGylated lipid can significantly influence this parameter. For instance, while PEGylation is crucial for in vivo stability, it can sometimes hinder cellular uptake and endosomal escape, thereby reducing transfection efficiency in vitro.[9][10] To address this, researchers have developed acid-labile PEG-lipids that shed their PEG chains in the acidic environment of the endosome, enhancing payload release.[9][10]

PEGylated Lipid FormulationCell TypeTransfection Efficiency (% of positive cells)Key FindingReference
PEOZ-LNPN/A72%Outperformed PEG-LNP and showed no detectable antibody binding.[1]
PEG-LNPN/A56%Standard PEGylated LNP for comparison.[1]
Acid-labile HPEG2K-CLeDNAMouse fibroblast L-cellsEnhanced TEIncreased transfection efficiency attributed to efficient endosomal escape.[9][10]
Acid-stable PEG-CLeDNAMouse fibroblast L-cellsLower TEStandard PEGylation can limit transfection efficiency.[9][10]

Table 2: Comparative In Vitro Transfection Efficiency of Different PEGylated Lipid Formulations. PEOZ: Poly(2-ethyl-2-oxazoline); TE: Transfection Efficiency.

In Vivo Performance and Immunogenicity

The in vivo performance of PEGylated LNPs is a complex interplay between stability, circulation time, and immunogenicity. While higher PEG density can improve stability, it may also increase the risk of an immune response.[1][7] The structure of the lipid anchor also plays a crucial role. For example, LNPs formulated with C16-PEG-ceramide have been shown to trigger significantly higher production of anti-PEG IgM compared to the free PEG-ceramide, highlighting the importance of how PEG is presented on the LNP surface.[7]

PEGylated Lipid FormulationKey In Vivo FindingImmunogenicity MarkerLevelReference
C16-PEG-ceramide LNPsTriggered markedly higher anti-PEG IgM production.Anti-PEG IgM2279.7 U·mL−1[7]
Free C16-PEG-ceramideInduced much lower IgM production.Anti-PEG IgM528.3 U·mL−1[7]
C16-PEG-ceramide LNPs (repeated dosing)Elevated complement activation.C5a348.7 U·mL−1[1]
PEOZ-LNPsSignificantly lower anti-PEOZ IgM levels compared to anti-PEG IgM.Anti-PEOZ IgMSignificantly lower[7]

Table 3: Comparative In Vivo Performance and Immunogenicity of PEGylated Lipid Formulations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols commonly used in the comparative analysis of PEGylated lipids for gene therapy.

LNP Formulation

A common method for LNP formulation is the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the genetic material (e.g., mRNA, siRNA).

Protocol: Microfluidic Mixing for LNP Formulation [11]

  • Preparation of Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratios.

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., a staggered herringbone mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Characterization:

    • The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove ethanol and non-encapsulated nucleic acids.

    • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Transfection Efficiency Assay

This assay measures the ability of LNPs to deliver a reporter gene (e.g., EGFP, luciferase) to cells in culture.

Protocol: Luciferase Reporter Gene Assay [12]

  • Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in a 24-well plate and incubate overnight.

  • LNP-DNA Complex Formation:

    • Dilute the plasmid DNA encoding luciferase in a serum-free medium (e.g., Opti-MEM).

    • Dilute the LNP formulation to the desired concentration in the same medium.

    • Combine the diluted DNA and LNP solutions and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection:

    • Add the LNP-DNA complexes to the cells.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the total protein concentration in the cell lysate.

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of LNP formulations on target cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Cytotoxicity Assay [2][13]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add different concentrations of the LNP formulations to the cells and incubate for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

Visualizing Key Processes

Understanding the mechanisms of LNP-mediated gene delivery and the associated immune responses is crucial for rational design. The following diagrams illustrate these processes.

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell LNP PEGylated LNP Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation Nucleus Nucleus Translation->Nucleus Therapeutic Effect (e.g., protein expression) Anti_PEG_Immune_Response cluster_first_dose First Administration cluster_second_dose Subsequent Administration First_Dose PEGylated LNP (First Dose) B_Cell B Cell First_Dose->B_Cell Recognition Anti_PEG_IgM Anti-PEG IgM Antibodies B_Cell->Anti_PEG_IgM Production Opsonization Opsonization Anti_PEG_IgM->Opsonization Binding Second_Dose PEGylated LNP (Second Dose) Second_Dose->Opsonization Macrophage Macrophage Opsonization->Macrophage Phagocytosis Clearance Accelerated Blood Clearance Macrophage->Clearance

References

Navigating the Circulatory System: A Comparative Guide to DOPE-PEG-COOH Liposome In Vivo Longevity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo circulation time of liposomal drug delivery systems is paramount for optimizing therapeutic efficacy. This guide provides a comparative analysis of DOPE-PEG-COOH liposomes, benchmarking their performance against alternative formulations and offering detailed experimental methodologies for assessment.

The persistence of liposomes in the bloodstream, often quantified by their circulation half-life, directly influences their ability to reach target tissues and release their therapeutic payload. Surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to extend this circulation time by reducing clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). This guide focuses on liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) conjugated to PEG with a terminal carboxylic acid group (DOPE-PEG-COOH), a formulation favored for its fusogenic properties and the potential for targeted ligand conjugation.

Comparative In Vivo Circulation Performance

To provide a clear comparison, the following table summarizes the in vivo circulation half-life of various liposomal formulations. It is important to note that direct, quantitative in vivo circulation data for DOPE-PEG-COOH liposomes is not extensively available in publicly accessible literature. Therefore, data for the structurally similar DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]) is presented as a close surrogate to provide a valuable benchmark. The activity of dioleoyl phosphatidylethanolamine-PEG (DOPE-PEG) in prolonging the circulation time of liposomes is proportional to the molecular weight of the PEG attached[1].

Liposome (B1194612) FormulationCore Lipid CompositionPEG-Lipid (mol%)Size (nm)Animal ModelCirculation Half-life (t½)Area Under the Curve (AUC)
Conventional Liposomes Egg PC:Cholesterol0%~100Rat< 1 hourLow
DSPE-PEG2000 Liposomes HSPC:Cholesterol5%~100Rat~10-15 hoursHigh
DOPE-PEG2000 Liposomes ePC:CholesterolNot specified~200MouseProlonged circulation, but specific t½ not provided. Activity is proportional to PEG MW.[1]Not specified
DSPE-PEG5000 Liposomes HSPC:Cholesterol5%~100Rat> 20 hoursVery High
DSPE-PEG2000-COOH Liposomes Not specifiedNot specifiedNot specifiedNot specifiedExpected to be similar to DSPE-PEG2000 liposomesExpected to be similar to DSPE-PEG2000 liposomes

Note: The circulation half-life is influenced by numerous factors including the specific lipid composition, particle size, surface charge, and the animal model used. The data presented here is a compilation from various studies and should be considered as a general guide.

Experimental Protocols for Assessing In Vivo Circulation Time

Accurate determination of liposome circulation time is critical for preclinical development. Below is a detailed methodology for a typical in vivo circulation study in a murine model.

Materials and Equipment
  • Liposome Formulation: DOPE-PEG-COOH liposomes and comparator formulations (e.g., non-PEGylated liposomes). Liposomes should encapsulate a quantifiable marker (e.g., a fluorescent dye like DiR or a radiolabel like 111In).

  • Animals: 6-8 week old BALB/c mice (or other appropriate strain).

  • Administration: Sterile saline, syringes, and 27-30 gauge needles for intravenous injection.

  • Blood Collection: Micro-hematocrit tubes (heparinized), microcentrifuge tubes, and a centrifuge.

  • Quantification: A method to measure the encapsulated marker in blood samples (e.g., fluorescence plate reader, gamma counter).

Experimental Procedure
  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Dosing Preparation: Dilute the liposome formulations in sterile saline to the desired concentration for intravenous injection. The typical injection volume for a mouse is 100-200 µL.

  • Intravenous Administration: Gently restrain the mouse and administer the liposome suspension via the lateral tail vein. Record the exact time of injection.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr), collect a small volume of blood (e.g., 20-50 µL) from the saphenous vein or retro-orbital sinus into a heparinized micro-hematocrit tube.

  • Plasma Separation: Immediately centrifuge the collected blood samples (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Quantification of Marker: Analyze the plasma samples to determine the concentration of the encapsulated marker. For fluorescently labeled liposomes, this can be done using a fluorescence plate reader. For radiolabeled liposomes, a gamma counter is used.

  • Data Analysis:

    • Calculate the percentage of the injected dose per milliliter of blood (%ID/mL) at each time point.

    • Plot the %ID/mL versus time on a semi-logarithmic scale.

    • Determine the circulation half-life (t½) from the elimination phase of the curve using pharmacokinetic modeling software or a one-compartment model.

    • Calculate the Area Under the Curve (AUC) to represent the total systemic exposure to the liposomes.

Visualizing the Biological Fate of Liposomes

The prolonged circulation of PEGylated liposomes is a direct result of their ability to evade the body's natural clearance mechanisms. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

LiposomeClearance Liposome PEGylated Liposome Opsonin Opsonins (e.g., Complement Proteins, Antibodies) Liposome->Opsonin Macrophage Macrophage (Liver, Spleen) Opsonin->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

Caption: Opsonization and RES clearance pathway of PEGylated liposomes.

The PEG layer on the surface of the liposome creates a "stealth" effect, sterically hindering the binding of opsonins, which are plasma proteins that mark foreign particles for destruction. This reduced opsonization leads to decreased recognition and uptake by macrophages of the RES, primarily located in the liver and spleen, thereby prolonging the circulation time of the liposomes.

ExperimentalWorkflow start Start: Prepare Liposome Formulations injection Intravenous Injection into Mice start->injection blood_collection Serial Blood Collection at Timed Intervals injection->blood_collection plasma_separation Plasma Separation via Centrifugation blood_collection->plasma_separation quantification Quantify Encapsulated Marker plasma_separation->quantification analysis Pharmacokinetic Analysis (t½, AUC) quantification->analysis end End: Comparative Assessment analysis->end

Caption: Experimental workflow for assessing in vivo circulation time.

This workflow outlines the key steps involved in a typical preclinical study to determine the pharmacokinetic profile of a liposomal formulation. Each step, from preparation to data analysis, is crucial for obtaining reliable and reproducible results that can guide the drug development process.

References

A Comparative Guide to the Fusogenic Properties of DOPE-Based PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient intracellular delivery of therapeutic payloads is a critical challenge. Fusogenic lipids, which facilitate the fusion of delivery vehicles with cellular membranes, are key to overcoming this hurdle. This guide provides a comprehensive evaluation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-based PEGylated lipids, comparing their performance with alternative fusogenic systems, supported by experimental data and detailed protocols.

The Role of DOPE in Fusogenic Lipid Systems

DOPE is a cone-shaped lipid that readily forms non-bilayer hexagonal phases, a property crucial for membrane fusion and the destabilization of endosomal membranes. This facilitates the release of encapsulated cargo into the cytoplasm, a critical step for the efficacy of many drug delivery systems. When incorporated into liposomes with cationic lipids, DOPE significantly enhances their fusogenic potential, leading to improved transfection efficiency and drug delivery.

Comparative Analysis of Fusogenic Lipids

The fusogenic efficiency of lipid formulations is paramount for successful intracellular delivery. Below, we compare the performance of DOPE-based systems with notable alternatives.

Helper Lipid Comparison: DOPE vs. DOPC

The choice of a "helper" lipid to accompany a cationic lipid significantly impacts the fusogenic nature of the resulting liposome (B1194612).

FormulationKey FeatureFusion Efficiency (FRET Assay)Reference
DOTAP:DOPE (1:1) DOPE's conical shape promotes negative membrane curvature, facilitating fusion.Higher FRET efficiency compared to DOTAP alone.[1][1]
DOTAP:DOPC (1:1) DOPC has a cylindrical shape, favoring stable bilayer formation.Lower FRET efficiency; reduces overall fusogenicity compared to DOPE-containing formulations.[1][1]
DOTAP alone Cationic lipid-mediated fusion.Efficient fusion, but less so than when combined with DOPE.[1][1]

FRET (Förster Resonance Energy Transfer) efficiency is a measure of lipid mixing, indicating the degree of membrane fusion.

pH-Sensitive Fusogenic Lipids: A Strategy for Endosomal Escape

A major obstacle in drug delivery is the degradation of payloads within the endo-lysosomal pathway. pH-sensitive lipids are designed to trigger cargo release in the acidic environment of the endosome.

FormulationMechanismFusion Efficiency (at acidic pH)Reference
DOPE-based liposomes DOPE exhibits enhanced fusogenicity at acidic pH, promoting endosomal membrane destabilization.Over 95% fusion at pH 5.0 (molar ratio of 1).[2][2]
Sodium Oleate (SO)-modified liposomes SO becomes protonated in the acidic endosome, integrating into the membrane and increasing its fluidity to promote fusion.Approximately 73% fusion at pH 5.0 (molar ratio of 1).[2][2]

Fusion percentage was determined by a lipid mixing assay.

The "PEG Dilemma" and pH-Cleavable Solutions

While PEGylation is crucial for extending the circulation time of liposomes, the dense PEG layer can hinder their interaction with and fusion to target cell membranes, a phenomenon known as the "PEG dilemma". To overcome this, pH-sensitive cleavable PEG-lipids have been developed. These lipids have a linker that breaks in the acidic environment of the endosome, shedding the PEG shield and exposing the fusogenic lipids beneath.

Acid-labile linkers, such as hydrazone, are stable at physiological pH but are rapidly cleaved at the lower pH of late endosomes.[3][4] This "unmasking" of the fusogenic liposome at the target site enhances endosomal escape and improves therapeutic efficacy.[3][5]

Experimental Protocols

Accurate evaluation of fusogenic properties relies on robust experimental methodologies.

FRET-Based Lipid Mixing Assay

This assay is widely used to quantify the fusion between liposomal membranes.[6]

Principle: Two populations of liposomes are prepared. One is labeled with a FRET donor (e.g., NBD-PE), and the other with a FRET acceptor (e.g., Rhodamine-PE). When the liposomes are in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence. Upon fusion, the lipids mix, increasing the distance between the donor and acceptor molecules. This leads to a decrease in FRET and an increase in donor fluorescence, which can be quantified to determine the extent of fusion.

Protocol:

  • Liposome Preparation: Prepare two sets of liposomes with the desired lipid compositions. Incorporate 1-2 mol% of NBD-PE into one set (donor liposomes) and 1-2 mol% of Rhodamine-PE into the other set (acceptor liposomes).

  • Fusion Reaction: Mix the donor and acceptor liposomes in a fluorescence cuvette at the desired ratio and conditions (e.g., 37°C, specific pH).

  • Fluorescence Measurement: Monitor the fluorescence intensity of the donor (e.g., excitation at 460 nm, emission at 535 nm) over time.

  • Maximum Fusion Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve maximum lipid mixing. This value represents 100% fusion.

  • Calculation of Fusion Percentage: The percentage of fusion at a given time point is calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where:

    • F_t is the fluorescence intensity at time t.

    • F_0 is the initial fluorescence intensity.

    • F_max is the maximum fluorescence intensity after adding detergent.

Calcein (B42510) Release Assay for Content Mixing

This assay measures the release of encapsulated aqueous content, confirming full fusion and pore formation.

Principle: Liposomes are loaded with a high, self-quenching concentration of the fluorescent dye calcein. Upon fusion with a target membrane and subsequent content mixing, the calcein is diluted, leading to a significant increase in its fluorescence.

Protocol:

  • Liposome Preparation: Prepare liposomes in a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Removal of Unencapsulated Dye: Separate the calcein-loaded liposomes from the free dye using size exclusion chromatography.

  • Fusion Reaction: Incubate the calcein-loaded liposomes with target cells or model membranes.

  • Fluorescence Measurement: Monitor the increase in calcein fluorescence (excitation ~495 nm, emission ~515 nm) over time.

  • Maximum Release Control: Lyse the liposomes with a detergent to release all encapsulated calcein and determine the maximum fluorescence signal.

  • Calculation of Percent Release: Calculate the percentage of calcein release as an indicator of content mixing.

Visualizing the Mechanisms

Experimental Workflow for FRET-Based Fusion Assay

FRET_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Donor_Liposomes Donor Liposomes (NBD-PE) Mix Mix Donor and Acceptor Liposomes Donor_Liposomes->Mix Acceptor_Liposomes Acceptor Liposomes (Rhod-PE) Acceptor_Liposomes->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Donor Fluorescence Incubate->Measure Detergent Add Detergent (Triton X-100) Measure->Detergent Calculate Calculate % Fusion Measure->Calculate Measure_Max Measure Max Fluorescence Detergent->Measure_Max Measure_Max->Calculate

Caption: Workflow of a FRET-based lipid mixing assay.

Endosomal Escape of pH-Sensitive PEGylated Liposomesdot

Endosomal_Escape cluster_circulation Bloodstream (pH 7.4) cluster_cell Target Cell Liposome_Circulating PEGylated Liposome (Stable) Endocytosis Endocytosis Liposome_Circulating->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Fusion Membrane Fusion Late_Endosome->Fusion PEG Cleavage & Fusion with Endosomal Membrane Release Cargo Release to Cytoplasm Fusion->Release

References

Safety Operating Guide

Navigating the Safe Disposal of DOPE-PEG-COOH (MW 2000): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DOPE-PEG-COOH, MW 2000) is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes safety and disposal information from related polyethylene (B3416737) glycol (PEG) and lipid-PEG conjugate materials to provide a comprehensive operational plan.

Immediate Safety and Handling Protocols

Prior to handling, it is imperative to consult the supplier-specific Safety Data Sheet (SDS) for DOPE-PEG-COOH (MW 2000). In the absence of a specific SDS, the following general precautions for similar PEGylated lipids should be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator. A system of local and/or general exhaust is recommended to minimize exposure.[1]

Storage and Handling:

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • For long-term storage, a temperature of -20°C is recommended.[2]

  • Protect from light and moisture. When retrieving a sample, allow the container to warm to room temperature before opening to prevent condensation.[1]

  • Avoid contact with strong oxidizers, strong acids, and strong bases.[1]

Step-by-Step Disposal Procedures

The disposal of DOPE-PEG-COOH (MW 2000) and its associated waste must comply with all local, state, and federal regulations. The following steps provide a general guideline for proper disposal.

  • Waste Identification and Segregation:

    • Unused Product: Uncontaminated, expired, or unwanted DOPE-PEG-COOH (MW 2000) should be treated as chemical waste.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and empty containers, should be considered contaminated waste.

    • Solutions: Aqueous or solvent-based solutions containing DOPE-PEG-COOH (MW 2000) must be collected for chemical waste disposal. Do not pour down the drain.[1]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled chemical waste container.

    • The label should include the full chemical name: "DOPE-PEG-COOH (MW 2000)" and any known hazard information.

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[1]

    • Ventilate the area.[1]

    • For solid spills: Moisten with water to prevent dust from becoming airborne. Carefully sweep or scoop the material into a closed container for disposal. Use non-sparking tools.[1]

    • For liquid spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.[1] Place the absorbed material into a sealed container for disposal.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste management company.

    • Ensure all documentation and labeling are complete and accurate according to regulatory requirements.

Quantitative Data Summary

ParameterValue/InformationSource
Storage Class Code 11 - Combustible SolidsSigma-Aldrich (for DSPE-PEG-COOH)
WGK (Water Hazard Class) WGK 3 (severe hazard to water)Sigma-Aldrich (for DSPE-PEG-COOH)
Oral Rat LD50 (PEG) Varies by molecular weight, generally low toxicity. For PEG 20000, it is 31.6 g/kg. The oral LD50 for various PEGs ranges from >4 g/kg to >50 g/kg, indicating low acute toxicity.JenKem Technology MSDS[1]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of DOPE-PEG-COOH (MW 2000) waste.

DOPE-PEG-COOH (MW 2000) Disposal Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid collect_spill Collect in a labeled, sealed waste container spill_waste->collect_spill dispose Arrange for disposal by a licensed chemical waste contractor collect_solid->dispose collect_liquid->dispose collect_spill->dispose

Caption: Disposal decision workflow for DOPE-PEG-COOH (MW 2000).

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.